1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQOVJLQFYROBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353203 | |
| Record name | 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37560-50-2 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction
1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative, represents a significant scaffold in synthetic and medicinal chemistry. Pyrrole-based compounds are foundational to numerous biologically active molecules, and the functionalization at the N-1 and C-2 positions provides a versatile platform for developing novel chemical entities. This guide offers an in-depth examination of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the essential data and experimental context required for its effective handling, characterization, and application. The methodologies described herein are grounded in established analytical principles, ensuring reliability and reproducibility in a research setting. The compound is often used as a precursor in the synthesis of molecules with potential biological activities, including antimicrobial, antiviral, and anti-inflammatory agents.[1]
Chemical Identity and Core Properties
A precise understanding of a compound's identity and fundamental properties is the cornerstone of all subsequent research. These identifiers are critical for database searches, regulatory submissions, and accurate record-keeping.
Structural and Molecular Data
The compound consists of a pyrrole ring substituted at the nitrogen atom (position 1) with a 4-chlorophenyl group and at position 2 with a carbaldehyde (formyl) group.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 37560-50-2 | [3][4][5][6] |
| Molecular Formula | C₁₁H₈ClNO | [3][5][7] |
| Molecular Weight | 205.64 g/mol | [3][5] |
| Monoisotopic Mass | 205.02943 Da | [7] |
| SMILES | C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Cl | [2][7] |
| InChIKey | NNQOVJLQFYROBU-UHFFFAOYSA-N | [7] |
Tabulated Physicochemical Data
The following table summarizes key experimentally derived or predicted physical properties. These values are crucial for guiding experimental design, particularly in reaction setup, purification, and formulation.
| Property | Value | Remarks |
| Physical Form | White to Brown powder/crystal | Based on typical appearance of similar compounds. |
| Density | 1.21 g/cm³ | [3] |
| Boiling Point | 335.68 °C at 760 mmHg | [3] |
| Refractive Index | 1.592 | [3] |
| Vapour Pressure | 0 mmHg at 25°C | [3] |
| Predicted XlogP | 2.7 | [7] |
| Storage | 2-8°C, sealed, dry | [1] |
The high boiling point is indicative of a stable molecule with significant intermolecular forces. The predicted XlogP value of 2.7 suggests the compound is lipophilic and will exhibit poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.[7]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features of this compound, explaining the rationale behind the expected data based on its functional groups.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment, allowing for the identification of functional groups.
Expected Spectrum Analysis:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹ . This is one of the most diagnostic peaks in the spectrum.
-
C-H Stretch (Aromatic/Pyrrole): Absorption bands will appear just above 3000 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weaker bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹ . The presence of both is highly indicative of an aldehyde C-H bond.
-
C=C Stretch (Aromatic/Pyrrole): Medium intensity peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Look for bands in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A strong band is expected in the fingerprint region, typically around 700-800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For ¹H NMR (proton NMR), the chemical shift, integration, and splitting pattern of each signal provide detailed information about the electronic environment and connectivity of protons in the molecule.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aldehyde Proton (CHO): A singlet peak is expected at a downfield chemical shift of δ 9.5-10.0 ppm . Its deshielded nature is due to the electron-withdrawing effect of the oxygen atom.
-
Chlorophenyl Protons: The para-substituted phenyl ring will show a classic AA'BB' system, which often appears as two distinct doublets.
-
H₂'/H₆' (ortho to N): A doublet is expected around δ 7.4-7.6 ppm .
-
H₃'/H₅' (ortho to Cl): A doublet is expected around δ 7.3-7.5 ppm .
-
-
Pyrrole Protons: The three protons on the pyrrole ring will appear as distinct multiplets in the aromatic region. Based on data for the parent pyrrole-2-carboxaldehyde, their approximate positions would be:[8]
-
H₅ (adjacent to N): A multiplet around δ 7.2-7.3 ppm .
-
H₃ (adjacent to CHO): A multiplet around δ 7.0-7.1 ppm .
-
H₄: A multiplet around δ 6.3-6.4 ppm .
-
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight and, through fragmentation, clues about the molecule's structure.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of chlorine isotopes.
-
[M]⁺: at m/z ≈ 205 (corresponding to the ³⁵Cl isotope).
-
[M+2]⁺: at m/z ≈ 207 (corresponding to the ³⁷Cl isotope).
-
The intensity ratio of these peaks will be approximately 3:1 , a signature pattern for a monochlorinated compound.
-
-
Key Fragmentation Pathways:
-
Loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z ≈ 176 .
-
Loss of a chlorine atom (Cl, 35/37 Da) leading to a fragment at m/z ≈ 170 .
-
Cleavage of the bond between the nitrogen and the phenyl ring.
-
Experimental Workflows and Protocols
The following protocols represent standard, self-validating procedures for the characterization of a purified sample of this compound.
Characterization Workflow Diagram
This diagram illustrates the logical flow for the comprehensive physicochemical characterization of a newly synthesized or procured batch of the title compound.
Caption: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination
Objective: To determine the melting point range of the compound, which serves as a crucial indicator of purity.
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of the finely powdered, dry compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for accuracy, allowing the temperature of the sample and the thermometer to equilibrate.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
-
Reporting: The melting point is reported as a range (T₁ - T₂). A narrow range (e.g., < 2°C) is indicative of high purity.
Protocol: Spectroscopic Analysis
Objective: To obtain IR, NMR, and MS spectra to confirm the chemical structure.
Methodology:
A. Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean with isopropanol and perform a background scan. This step is self-validating as it subtracts atmospheric H₂O and CO₂ signals from the final spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Processing: Clean the crystal and process the spectrum to identify the key absorption bands as outlined in Section 2.1.
B. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) within an NMR tube. The use of a deuterated solvent is essential to avoid large interfering solvent peaks in the proton spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, ensuring high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or an internal standard (TMS at δ 0.00 ppm). Integrate the peaks and analyze the chemical shifts and splitting patterns.
Conclusion
The physicochemical properties of this compound define its behavior in chemical and biological systems. This guide has consolidated its structural, physical, and spectroscopic data, providing a robust reference for researchers. The presented protocols for characterization emphasize accuracy and reproducibility, forming a foundational framework for any study involving this versatile chemical intermediate. Adherence to these analytical principles ensures the generation of high-quality, reliable data essential for advancing research and development objectives.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS 37560-50-2 [matrix-fine-chemicals.com]
- 3. This compound| CAS:#37560-50-2 -Letopharm Limited [letopharm.com]
- 4. This compound | 37560-50-2 [chemicalbook.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. PubChemLite - this compound (C11H8ClNO) [pubchemlite.lcsb.uni.lu]
- 8. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Structural Elucidation of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic application and interpretation of modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed to equip researchers, particularly those in the fields of medicinal chemistry and drug development, with the expertise to confidently and accurately determine and verify the structure of this and similar N-aryl pyrrole derivatives. Each section integrates theoretical principles with practical, field-tested protocols, emphasizing a self-validating analytical workflow.
Introduction: The Significance of N-Aryl Pyrroles
Pyrrole, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of biologically active molecules, including heme and certain alkaloids.[1][2] The introduction of substituents onto the pyrrole ring dramatically expands its chemical and pharmacological diversity. Specifically, N-aryl pyrroles, such as the title compound this compound, are of significant interest in medicinal chemistry and materials science.[3] The presence of the 4-chlorophenyl group and the aldehyde functionality at the 2-position creates a molecule with potential applications as a synthetic intermediate for more complex pharmaceutical agents and functional materials.[4]
Accurate structural elucidation is the bedrock of all subsequent research and development. An unambiguous assignment of the molecular structure is paramount to understanding its reactivity, predicting its biological activity, and ensuring the integrity of any derived products. This guide, therefore, presents a systematic and logical approach to confirming the structure of this compound, leveraging a suite of complementary analytical techniques.
The Strategic Workflow for Structural Elucidation
The confirmation of a chemical structure is not a linear process but rather an integrated puzzle where each piece of data corroborates the others. Our approach is designed to be a self-validating system, where the insights from one technique inform and are confirmed by the next.
Caption: A strategic workflow for the structural elucidation of organic molecules.
Mass Spectrometry: Determining the Molecular Blueprint
The initial and most fundamental step in structural elucidation is to determine the molecular weight and, by extension, the molecular formula of the compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: The analysis is typically performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺•).
-
Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation and Expected Results
For this compound (C₁₁H₈ClNO), the following is expected:
| Feature | Expected m/z | Rationale |
| Molecular Ion (M⁺•) | 205 | Corresponding to the molecular weight of C₁₁H₈ClNO.[5][6] |
| Isotope Peak (M+2) | 207 | The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺• peak, due to the natural abundance of the ³⁷Cl isotope. |
The observation of the molecular ion at m/z 205 and the isotopic pattern characteristic of a monochlorinated compound provides strong initial evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Data Interpretation and Expected Results
The IR spectrum of this compound is expected to exhibit several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1660-1700 | C=O Stretch | Aldehyde |
| ~1500-1600 | C=C Stretch | Aromatic Rings (Pyrrole and Phenyl) |
| ~1370 | C-N Stretch | N-Aryl |
| ~740-840 | C-H Out-of-Plane Bend | Substituted Aromatic Rings |
| ~1090 | C-Cl Stretch | Aryl Halide |
The presence of a strong absorption band in the carbonyl region is a key indicator of the aldehyde group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Data Interpretation and Expected Results
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.4-7.6 | Multiplet | 4H | Protons of the 4-chlorophenyl ring |
| ~7.0-7.2 | Multiplet | 1H | Pyrrole ring proton |
| ~6.8-7.0 | Multiplet | 1H | Pyrrole ring proton |
| ~6.3-6.5 | Multiplet | 1H | Pyrrole ring proton |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~180-190 | Aldehyde carbonyl carbon |
| ~120-140 | Aromatic carbons (phenyl and pyrrole rings) |
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and confirm the connectivity, a series of 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will show correlations between the protons on the pyrrole ring and between the protons on the chlorophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyrrole ring, the aldehyde group, and the chlorophenyl ring.
References
- 1. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Chemistry of pyrrole | PPTX [slideshare.net]
- 4. ijpras.com [ijpras.com]
- 5. PubChemLite - this compound (C11H8ClNO) [pubchemlite.lcsb.uni.lu]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to the Characterization of 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 37560-50-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The document delves into its chemical and physical properties, spectroscopic profile, and a detailed protocol for its synthesis, offering a robust resource for researchers working with this compound.
Core Compound Identity and Properties
Chemical Name: this compound CAS Number: 37560-50-2 Molecular Formula: C₁₁H₈ClNO Molecular Weight: 205.64 g/mol
This compound belongs to the class of N-arylpyrroles, which are significant scaffolds in the development of biologically active molecules. The presence of the aldehyde functional group at the 2-position of the pyrrole ring and the 4-chlorophenyl substituent on the nitrogen atom are key features that influence its reactivity and potential applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 205.64 g/mol |
| Molecular Formula | C₁₁H₈ClNO |
| Boiling Point | 335.676 °C at 760 mmHg[1] |
| Density | 1.21 g/cm³[1] |
| Refractive Index | 1.592[1] |
| Storage Temperature | 2-8°C, sealed, dry |
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through the Vilsmeier-Haack reaction. This classic method is a reliable approach for the formylation of electron-rich heterocycles like pyrroles.
Vilsmeier-Haack Reaction: A Step-by-Step Workflow
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-arylpyrrole-2-carboxaldehydes and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-(4-Chlorophenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-(4-chlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate. Stir vigorously until the evolution of gas ceases. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds and theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the pyrrole ring protons, and the protons of the 4-chlorophenyl group.
-
Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.40 - 9.80 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Pyrrole Ring Protons: The three protons on the pyrrole ring will appear as multiplets or distinct doublets of doublets in the aromatic region.
-
H5: Expected around δ 7.00 - 7.10 ppm .
-
H3: Expected around δ 6.90 - 7.00 ppm .
-
H4: Expected around δ 6.50 - 6.70 ppm .
-
-
4-Chlorophenyl Protons: The protons on the 4-chlorophenyl ring will appear as two doublets due to the symmetrical substitution pattern, typically in the range of δ 7.20 - 7.60 ppm .
¹³C NMR Spectroscopy (Expected Chemical Shifts in CDCl₃):
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 175.0 - 180.0 ppm is characteristic of the aldehyde carbonyl carbon.
-
Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring are expected to resonate in the aromatic region.
-
4-Chlorophenyl Carbons: The carbon atoms of the 4-chlorophenyl ring will also appear in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~1670 - 1690 | C=O stretch (aldehyde) | Strong, sharp |
| ~2820 and ~2720 | C-H stretch (aldehyde) | Two weak to medium bands |
| ~3100 - 3150 | C-H stretch (aromatic/pyrrole) | Medium |
| ~1500 - 1600 | C=C stretch (aromatic/pyrrole) | Medium to strong |
| ~1090 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS): The predicted mass-to-charge ratios (m/z) for various adducts are provided in the table below. The molecular ion peak [M+H]⁺ would be expected at approximately m/z 206.0367.
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.03671 |
| [M+Na]⁺ | 228.01865 |
| [M-H]⁻ | 204.02215 |
| [M]⁺ | 205.02888 |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The pyrrole scaffold is a common feature in many pharmaceuticals and natural products. The aldehyde functionality allows for a variety of subsequent chemical transformations, including:
-
Reductive amination to synthesize various amine derivatives.
-
Wittig reactions to form alkenes.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to form Schiff bases and other heterocyclic systems.
These transformations open avenues for the development of novel compounds for screening in drug discovery programs, particularly in the areas of antimicrobial, antiviral, and anti-inflammatory research.
Caption: Potential synthetic transformations of this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazards: May be harmful if swallowed. Causes skin and eye irritation.
-
Precautions: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
A Technical Guide to the Spectral Analysis of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde represents a scaffold of significant interest, combining the functionalities of an N-aryl pyrrole with an aldehyde. Accurate and unambiguous characterization of such molecules is paramount for establishing structure-activity relationships and ensuring purity. This guide provides an in-depth, technical walkthrough of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the comprehensive analysis of this target compound. By integrating established principles with predictive data analysis, this document serves as a practical reference for researchers in the field.
Introduction: The Analytical Imperative
In the synthesis of target molecules like this compound, structural verification is not merely a procedural step but the foundation of all subsequent research. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental formula, infrared spectroscopy identifies the key functional groups, and nuclear magnetic resonance spectroscopy maps the precise carbon-hydrogen framework. This guide explains the causality behind the experimental choices and provides a logical workflow for integrating these data streams to build an unassailable structural proof.
The synthesis of this compound is often achieved via a Vilsmeier-Haack reaction on N-(4-chlorophenyl)pyrrole, a reliable method for formylating electron-rich aromatic systems.[1][2] Understanding the expected spectral output is critical for confirming the success of such a reaction and identifying any potential isomers or byproducts.[3]
Molecular Structure and Isotopic Considerations
A foundational analysis begins with the molecule's structure. The key features are the N-substituted pyrrole ring, the aldehyde group at the 2-position, and the para-substituted chlorophenyl ring. The presence of chlorine is particularly significant in mass spectrometry due to its natural isotopic abundance (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), which provides a definitive signature.
Figure 1: Structure of this compound.
High-Resolution Mass Spectrometry (HRMS): Confirming Identity
Expertise & Experience: HRMS is the definitive technique for confirming the elemental composition of a synthesized compound.[4][5] Unlike nominal mass spectrometry, HRMS provides mass accuracy to several decimal places, allowing for the calculation of a unique elemental formula.[6][7] For this compound (C₁₁H₈ClNO), the presence of chlorine provides an invaluable validation point: the M+ and M+2 isotope peaks should appear with an approximate 3:1 intensity ratio, a classic signature for a monochlorinated compound. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically keeps the molecule intact, yielding a strong signal for the protonated molecular ion [M+H]⁺.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[5]
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion and its corresponding [M+2+H]⁺ isotope peak. Compare the measured exact mass to the theoretical mass to confirm the elemental formula.
Data Presentation: Predicted Mass Spectrometry Data
| Ion Species | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Expected Ratio |
| [M]⁺ | 205.02943 | 207.02648 | ~3:1 |
| [M+H]⁺ | 206.03671 | 208.03376 | ~3:1 |
| [M+Na]⁺ | 228.01865 | 230.01570 | ~3:1 |
Data derived from computational predictions.
Fragmentation Pathway Analysis
Tandem MS (MS/MS) experiments can further validate the structure. The fragmentation of N-aryl pyrroles is influenced by the substituents.[8][9] A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation for aromatic aldehydes.
Figure 2: Predicted primary fragmentation pathway for the target compound.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule, requiring minimal sample preparation.[10][11][12] For this compound, the IR spectrum is expected to be dominated by several key absorptions. The most diagnostic peak will be the strong C=O stretch of the aldehyde, which is conjugated with the pyrrole ring, shifting its frequency slightly lower than a typical aliphatic aldehyde.[13][14] Aromatic C=C stretching and C-H stretching vibrations will confirm the presence of the two rings.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[15] Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100-3150 | Aromatic/Pyrrole C-H Stretch | Medium-Weak | Confirms sp² C-H bonds on both rings.[16] |
| ~2820, ~2720 | Aldehyde C-H Stretch | Medium-Weak | Characteristic Fermi doublet for aldehydes.[13] |
| ~1660-1680 | C=O Stretch (Aldehyde) | Strong, Sharp | Conjugation with the pyrrole ring lowers the frequency from ~1720 cm⁻¹.[17] |
| ~1450-1600 | Aromatic/Pyrrole C=C Stretch | Medium-Strong | Multiple bands confirming the presence of aromatic rings.[16] |
| ~1350-1400 | C-N Stretch | Medium | Indicates the bond between the phenyl ring and the pyrrole nitrogen. |
| ~1090 | C-Cl Stretch | Strong | Characteristic absorption for aryl chlorides. |
| ~830 | C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution on the phenyl ring.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every hydrogen and carbon atom.[18][19][20] For this molecule, we expect distinct signals for the aldehyde proton, the three protons on the pyrrole ring, and the four protons on the 1,4-disubstituted chlorophenyl ring. The chemical shifts are heavily influenced by the electronic nature of the substituents; the aldehyde is a strong electron-withdrawing group, which will deshield adjacent protons and carbons.[21][22]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[21]
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz). The instrument should be tuned and the magnetic field shimmed to optimize resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[22]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[22]
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
Data Interpretation and Predicted Spectra
¹H NMR (Predicted in CDCl₃, 400 MHz): The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group. The pyrrole protons will appear as distinct multiplets, with coupling constants revealing their connectivity. The 1,4-disubstituted phenyl ring will show a characteristic pattern of two doublets, often appearing as an AA'BB' system.
| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| ~9.60 | s | - | 1H | Aldehyde-H (H8) |
| ~7.50 | d | ~8.5 | 2H | Phenyl-H (H11, H15) |
| ~7.45 | d | ~8.5 | 2H | Phenyl-H (H12, H14) |
| ~7.20 | dd | ~2.5, ~1.5 | 1H | Pyrrole-H (H5) |
| ~7.05 | dd | ~4.0, ~1.5 | 1H | Pyrrole-H (H3) |
| ~6.40 | dd | ~4.0, ~2.5 | 1H | Pyrrole-H (H4) |
¹³C NMR (Predicted in CDCl₃, 100 MHz): The carbonyl carbon will be the most downfield signal. The pyrrole and phenyl carbons will appear in the aromatic region, with their specific shifts determined by the electronic effects of the nitrogen, aldehyde, and chlorine substituents. Computational prediction tools can provide excellent estimates for these shifts.[23][24]
| Predicted δ (ppm) | Assignment |
| ~180.0 | C=O (C8) |
| ~137.0 | Phenyl-C (C13-Cl) |
| ~136.5 | Phenyl-C (C10-N) |
| ~132.0 | Pyrrole-C (C2-CHO) |
| ~130.0 | Phenyl-C (C12, C14) |
| ~128.0 | Phenyl-C (C11, C15) |
| ~126.0 | Pyrrole-C (C5) |
| ~123.0 | Pyrrole-C (C3) |
| ~111.0 | Pyrrole-C (C4) |
Integrated Spectroscopic Analysis Workflow
Effective structural elucidation relies on the logical integration of all spectral data.[25][26][27] No single technique is sufficient. The workflow below illustrates how these complementary data streams converge to provide a conclusive structural assignment.
Figure 3: Workflow for integrated spectral analysis.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted spectroscopic approach. By systematically applying high-resolution mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy, one can unequivocally determine the molecular formula, identify all constituent functional groups, and map the precise atomic connectivity. This guide provides the theoretical foundation, practical experimental protocols, and predictive data interpretation necessary to empower researchers to characterize this and similar heterocyclic molecules with the highest degree of scientific rigor and confidence.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. azooptics.com [azooptics.com]
- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. azolifesciences.com [azolifesciences.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 24. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 25. vce.studypulse.au [vce.studypulse.au]
- 26. Student Question : How is spectral data interpreted to identify chemical structures? | Chemistry | QuickTakes [quicktakes.io]
- 27. westfield.ma.edu [westfield.ma.edu]
A Technical Guide to the Solubility and Stability of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. While specific experimental data for this compound is limited in public literature, this guide establishes a robust framework for its characterization by leveraging data from analogous structures and adhering to international regulatory standards. Detailed protocols for solubility assessment and forced degradation studies are provided to empower researchers to generate reliable data for their specific applications.
Introduction and Physicochemical Profile
This compound (CAS No: 37560-50-2) is a substituted aromatic heterocyclic aldehyde. Its structure, featuring a pyrrole ring, a chlorophenyl substituent, and an aldehyde functional group, makes it a valuable building block in the synthesis of various biologically active molecules.[1][2] Understanding its solubility and stability is a critical prerequisite for its effective use in drug discovery, formulation development, and process chemistry. The inherent reactivity of the pyrrole and aldehyde moieties suggests that a thorough stability assessment is crucial.[3]
1.1. Chemical Structure
1.2. Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for designing solubility and stability studies, as well as for developing analytical methods.
| Property | Value | Source(s) |
| CAS Number | 37560-50-2 | [4] |
| Molecular Formula | C₁₁H₈ClNO | [5][6] |
| Molecular Weight | 205.64 g/mol | [5][6] |
| Boiling Point | 335.7 °C at 760 mmHg | [5][6] |
| Density | 1.21 g/cm³ | [5] |
| Predicted XlogP | 2.7 | [7] |
| Appearance | White or brown solid | [3] |
The predicted XlogP value of 2.7 suggests that the compound is moderately lipophilic and is likely to have low aqueous solubility but good solubility in organic solvents.[7][8]
Solubility Profile
2.1. Theoretical Considerations and Solvent Selection
Based on the predicted lipophilicity (XlogP of 2.7) and the known solubility of the parent compound, pyrrole-2-carboxaldehyde, it is anticipated that this compound will exhibit low solubility in aqueous media and higher solubility in common organic solvents.[3][7]
Recommended solvents for initial screening include:
-
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4).
-
Organic: Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO).[3]
2.2. Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.
Rationale: The shake-flask method is considered the "gold standard" for solubility determination as it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent.
Methodology:
-
Preparation:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).
-
Expert Insight: The amount of excess solid should be sufficient to maintain a solid phase throughout the experiment, ensuring equilibrium is reached.
-
-
Equilibration:
-
Agitate the samples at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) using a shaker or rotator.
-
Trustworthiness: A preliminary kinetic study should be performed to determine the time required to reach equilibrium. This is achieved by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) and analyzing the concentration until it plateaus.
-
-
Sample Processing:
-
After equilibration, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, use a filter syringe (e.g., 0.22 µm PVDF or PTFE).
-
Expert Insight: The filtration step is critical to prevent contamination of the sample with undissolved solid, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound against a standard calibration curve.
-
The solubility is reported in units of mg/mL or µg/mL.
-
2.3. Data Presentation
The experimentally determined solubility data should be recorded in a structured table as shown below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | User-determined | Shake-Flask |
| PBS (pH 7.4) | 37 | User-determined | Shake-Flask |
| Ethanol | 25 | User-determined | Shake-Flask |
| Acetone | 25 | User-determined | Shake-Flask |
| Acetonitrile | 25 | User-determined | Shake-Flask |
| DMSO | 25 | User-determined | Shake-Flask |
Stability Profile
The stability of this compound is a critical parameter that influences its storage, handling, and the shelf-life of any formulated product. The presence of both a pyrrole ring and an aldehyde group suggests potential susceptibility to oxidative, hydrolytic, and photolytic degradation.
3.1. Predicted Degradation Pathways
Based on fundamental chemical principles and the known instability of pyrrole-2-carboxaldehyde, the following degradation pathways are predicted:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, forming 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid.[3] This is a common degradation pathway for aldehydes. The pyrrole ring itself can also undergo oxidation, potentially leading to ring-opened products or polymeric materials, especially under harsh oxidative conditions.[9]
-
Hydrolysis: In acidic or alkaline aqueous environments, the compound may be susceptible to hydrolysis. This could potentially involve the opening of the pyrrole ring.[3]
-
Photodegradation: Aromatic aldehydes and pyrrole-containing compounds can be sensitive to light.[3][10] Exposure to UV or visible light may lead to the formation of radical species, resulting in dimerization, polymerization, or oxidation.
Caption: Predicted degradation pathways for this compound.
3.2. Experimental Protocol for Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. This protocol is designed in accordance with ICH guidelines.
Rationale: Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition. This helps in developing and validating a stability-indicating analytical method, which is a regulatory requirement for drug development.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 4 hours). Expert Insight: Basic hydrolysis is often faster than acidic hydrolysis, hence the milder conditions.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is recommended to check for peak purity. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Determine the retention times and peak areas of the degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Integrated Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility and stability of this compound.
Caption: Integrated workflow for solubility and stability characterization.
Conclusion
This technical guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. While specific published data is limited, the provided protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the high-quality data required for informed decision-making in drug discovery and development. The predicted susceptibility of the compound to oxidation and hydrolysis underscores the importance of careful handling and storage, and the necessity of a robust, validated stability-indicating analytical method for its quantification.
References
- 1. This compound [myskinrecipes.com]
- 2. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 37560-50-2 [chemicalbook.com]
- 5. This compound| CAS:#37560-50-2 -Letopharm Limited [letopharm.com]
- 6. cas 37560-50-2|| where to buy this compound [english.chemenu.com]
- 7. PubChemLite - this compound (C11H8ClNO) [pubchemlite.lcsb.uni.lu]
- 8. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
The Rising Therapeutic Potential of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde have emerged as a promising class of molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols and mechanistic insights are presented to facilitate further research and development in this burgeoning field.
Introduction: The Significance of the Pyrrole Moiety
Pyrrole and its fused derivatives are fundamental building blocks in a vast array of natural products and synthetic drugs.[1][2] The unique electronic properties and conformational flexibility of the pyrrole ring allow it to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] Marketed drugs containing the pyrrole moiety underscore its therapeutic importance.[3] This guide focuses on a specific, synthetically accessible, and highly versatile class of pyrrole derivatives: those derived from this compound. The presence of the 4-chlorophenyl group at the N1 position and the reactive carbaldehyde at the C2 position provides a fertile ground for chemical modifications, leading to a library of compounds with distinct biological profiles.
Synthetic Strategies: Accessing the Core Scaffold and its Derivatives
The cornerstone for exploring the biological activity of this class of compounds is the efficient synthesis of the this compound scaffold and its subsequent derivatization.
Synthesis of the Core Scaffold
A common and effective method for the synthesis of N-arylpyrrole-2-carbaldehydes involves a ring transformation reaction of furan-2-carbaldehyde (furfural) with an appropriate arylamine in the presence of an acid catalyst. This approach provides a straightforward route to the desired this compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of furan-2-carbaldehyde (1 equivalent) in ethanol, add 4-chloroaniline (1 equivalent).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Derivatization of the Carbaldehyde Group
The aldehyde functionality at the C2 position is a versatile handle for a wide array of chemical transformations, most notably the formation of Schiff bases and hydrazones. These reactions are typically straightforward, high-yielding, and allow for the introduction of diverse structural motifs, which is crucial for tuning the biological activity.
Experimental Protocol: General Synthesis of Schiff Base and Hydrazone Derivatives
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the appropriate primary amine or hydrazide (1 equivalent).
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, with TLC monitoring.
-
After completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid product, wash with a cold solvent, and dry.
-
If necessary, purify the product by recrystallization.
Below is a diagram illustrating the general synthetic workflow:
References
A Technical Guide to the Pharmacological Landscape of Chlorophenyl Pyrrole Compounds: Mechanisms, Evaluation, and Therapeutic Potential
Executive Summary
The pyrrole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules. The strategic incorporation of a chlorophenyl moiety onto this scaffold significantly modulates its physicochemical properties and pharmacological activities, giving rise to a class of compounds with diverse therapeutic potential. This technical guide offers an in-depth exploration of chlorophenyl pyrrole compounds for researchers, scientists, and drug development professionals. We will dissect the key pharmacological properties, focusing predominantly on their well-documented anticancer effects, while also covering emerging neuroprotective, anti-inflammatory, and antimicrobial activities. This document provides a robust theoretical framework, detailing mechanisms of action and structure-activity relationships, complemented by practical, field-proven experimental protocols for in vitro and in vivo evaluation.
Section 1: Introduction to the Chlorophenyl Pyrrole Scaffold
The Pyrrole Nucleus: A Privileged Structure in Medicinal Chemistry
The five-membered aromatic pyrrole ring is a cornerstone in medicinal chemistry, integral to the structure of many natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets. Pyrrole derivatives are known to exhibit a vast spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[1][2] This inherent versatility makes the pyrrole scaffold a highly attractive starting point for the design of novel therapeutic agents.[3]
The Influence of Chlorophenyl Substitution
The addition of a chlorophenyl group to the pyrrole core is a common and effective strategy in medicinal chemistry to enhance biological activity. The chlorine atom, being a halogen, increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, its electron-withdrawing nature can alter the electronic distribution of the pyrrole ring system, influencing how the molecule binds to its biological target. The position of the chlorine atom (ortho, meta, or para) on the phenyl ring, as well as the attachment point of the phenyl ring to the pyrrole nucleus, are critical determinants of the compound's specific pharmacological profile and potency.[2][4]
Overview of Therapeutic Areas
While research into chlorophenyl pyrrole compounds is broad, three main therapeutic areas have emerged as particularly promising:
-
Oncology: This is the most extensively studied area, with compounds designed to inhibit various targets crucial for cancer cell proliferation and survival.[2][3]
-
Neuroprotection and Anti-inflammation: A growing body of evidence suggests these compounds can mitigate oxidative stress and inflammation, key pathological processes in neurodegenerative diseases and other inflammatory conditions.[5][6][7]
-
Infectious Diseases: The pyrrole core has known antimicrobial properties, and chlorophenyl derivatives have been investigated as potential antibacterial and antifungal agents.[8][9][10]
Section 2: Anticancer Properties: Mechanisms and Therapeutic Targets
The anticancer activity of chlorophenyl pyrrole derivatives is diverse, stemming from their ability to interact with several key targets involved in cancer progression.
Inhibition of Protein Kinases
Many cancers are driven by the aberrant activity of protein kinases. Chlorophenyl pyrrole derivatives have been successfully designed as inhibitors of several critical kinases.
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signaling cascade that drives cell proliferation and survival. Pyrrole derivatives have been synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial for tumor growth and angiogenesis.[2]
-
Causality: By blocking ATP from binding, the kinase is rendered inactive. Halting the phosphorylation cascade effectively shuts down a primary "on" switch for cell division and blood vessel formation that tumors rely on to grow and metastasize.
Caption: Kinase inhibition by a chlorophenyl pyrrole compound.
Disruption of Microtubule Dynamics
Microtubules are essential for forming the mitotic spindle during cell division, making them a validated target for cancer therapy.[11] Several chlorophenyl-containing furan and pyrrole derivatives have shown potent activity as tubulin polymerization inhibitors.[11][12]
-
Mechanism of Action: These agents bind to tubulin (often at the colchicine-binding site), preventing its polymerization into microtubules.[12][13][14] The failure to form a functional mitotic spindle halts the cell cycle, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[12]
-
Causality: Without a stable mitotic spindle, chromosomes cannot be segregated correctly into daughter cells. This catastrophic failure in mitosis activates cellular checkpoints that induce apoptosis, selectively killing rapidly dividing cancer cells.[14]
Caption: Disruption of tubulin polymerization and cell cycle arrest.
Section 3: Neuroprotective and Anti-inflammatory Activities
Emerging research indicates that chlorophenyl pyrrole derivatives possess significant potential in treating neurological and inflammatory disorders, primarily by combating oxidative stress and modulating inflammatory pathways.
Modulation of Oxidative Stress and Neuroinflammation
Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative conditions like Parkinson's disease.[6]
-
Mechanism of Action: Certain 1,5-diaryl pyrrole derivatives containing a chlorophenyl moiety have demonstrated the ability to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA).[6] They achieve this by reducing the production of intracellular reactive oxygen species (ROS) and inhibiting lipid peroxidation.[6][15] This antioxidant effect helps preserve the integrity of neuronal cells and their function.[16][17]
-
Causality: By neutralizing excess ROS and preventing damage to cellular components like lipids and proteins, these compounds can interrupt the cycle of oxidative stress and inflammation that leads to neuronal cell death.
Inhibition of Cyclooxygenase (COX) Pathways
The cyclooxygenase (COX) enzymes are central to the inflammatory response, producing prostaglandins that mediate pain and swelling. Many classic non-steroidal anti-inflammatory drugs (NSAIDs) are pyrrole-based.[5]
-
Mechanism of Action: Chlorophenyl pyrrole compounds have been shown to suppress the COX-2/PGE2 pathway.[6] Specifically, compounds structurally inspired by the selective COX-2 inhibitor celecoxib have demonstrated potent anti-inflammatory effects, reducing paw edema in animal models and decreasing levels of the pro-inflammatory cytokine TNF-α.[5][7][18]
-
Causality: Inhibiting the COX-2 enzyme directly reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation. This leads to a reduction in classic inflammatory signs like swelling and can also decrease systemic inflammatory markers.
References
- 1. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [pubmed.ncbi.nlm.nih.gov]
The Synthetic Journey of a Versatile Scaffold: A Technical History of Substituted Pyrrole-2-Carbaldehydes
Abstract
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a carbaldehyde group at the C-2 position, it transforms into pyrrole-2-carbaldehyde, a highly versatile synthetic intermediate. This guide provides an in-depth technical exploration of the discovery and historical development of substituted pyrrole-2-carbaldehydes. We will trace the evolution of synthetic strategies, from classical formylation reactions to modern catalytic methods, offering insights into the mechanistic underpinnings and experimental nuances that have driven progress in this critical area of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, practical understanding of the synthesis and application of these important molecules.
Introduction: The Significance of the Pyrrole-2-Carbaldehyde Core
The pyrrole nucleus is a cornerstone of biologically significant molecules, including heme, chlorophyll, and vitamin B12. The introduction of a formyl (-CHO) group at the 2-position of this ring creates a powerful synthetic handle. This aldehyde functionality allows for a vast array of subsequent chemical transformations, including oxidations, reductions, condensations, and carbon-carbon bond-forming reactions. Consequently, pyrrole-2-carbaldehydes are key starting materials for a diverse range of products, from pharmaceutical agents to advanced materials like BODIPY dyes.[1]
Derivatives of pyrrole-2-carbaldehyde have been isolated from numerous natural sources, including fungi, plants, and marine microorganisms, where they exhibit a range of physiological activities.[2][3] Furthermore, the pyrrole-2-carbaldehyde skeleton is a recognized molecular marker in diabetes, known as pyrraline, which forms from in-vivo reactions.[2][4] This natural prevalence and biological relevance have continuously fueled the drive to develop efficient and selective methods for the synthesis of substituted analogues.
Foundational Syntheses: The Dawn of Pyrrole Formylation
The journey to control the synthesis of substituted pyrrole-2-carbaldehydes began with the development of methods to introduce the formyl group onto the parent pyrrole ring. Two classical name reactions stand out as the historical workhorses for this transformation: the Gattermann reaction and the Vilsmeier-Haack reaction.
The Gattermann Reaction
Developed by the German chemist Ludwig Gattermann, this reaction initially involved the formylation of aromatic compounds using a mixture of highly toxic hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[5][6][7] The reaction is an electrophilic aromatic substitution, where the electrophile is generated from the HCN/HCl mixture.
A significant improvement, known as the Adams modification, replaced the hazardous gaseous HCN with solid zinc cyanide (Zn(CN)₂).[6][8] In this safer variant, HCN is generated in situ upon reaction with HCl. The Gattermann reaction proved effective for electron-rich aromatics, including phenols and heteroaromatics like pyrroles.[5][8]
Reaction Mechanism (Adams Modification):
-
In-situ HCN generation: Zn(CN)₂ + 2 HCl → ZnCl₂ + 2 HCN
-
Electrophile formation: HCN + HCl + AlCl₃ → [HC=NH₂]⁺AlCl₄⁻
-
Electrophilic attack: The electrophilic iminium species attacks the electron-rich C-2 position of the pyrrole ring.
-
Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.
While historically important, the Gattermann reaction has been largely superseded by the more versatile and generally higher-yielding Vilsmeier-Haack reaction for pyrrole formylation.[5]
The Vilsmeier-Haack Reaction: The Preferred Method
The Vilsmeier-Haack reaction has become the most prevalent and reliable method for the synthesis of pyrrole-2-carbaldehydes.[9] This reaction utilizes a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[10][11]
This method is generally preferred due to its higher yields, milder conditions, and better regioselectivity for the C-2 position of the pyrrole ring compared to alternatives like the Reimer-Tiemann reaction, which often leads to ring-expanded byproducts such as 3-chloropyridine.[9]
Mechanism of the Vilsmeier-Haack Reaction
The process involves two main stages: the formation of the Vilsmeier reagent and its subsequent reaction with the pyrrole substrate.
Workflow: Vilsmeier-Haack Reaction Mechanism
Caption: General workflow for the Vilsmeier-Haack formylation of pyrrole.
The Challenge of Substitution: Pre- vs. Post-Formylation Strategies
The true utility of pyrrole-2-carbaldehydes lies in the ability to introduce a wide variety of substituents onto the pyrrole ring. Historically, two primary strategies have emerged to achieve this:
-
Strategy A: Pre-functionalization. A substituted pyrrole is first synthesized, which is then subjected to formylation.
-
Strategy B: Post-functionalization. Unsubstituted pyrrole is first formylated, and then substituents are introduced onto the pyrrole-2-carbaldehyde core.
Strategy A: Building the Substituted Ring First
The synthesis of the pyrrole ring itself is a mature field of organic chemistry. The Paal-Knorr synthesis is arguably the most fundamental and widely used method.[12] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12]
By choosing appropriately substituted 1,4-dicarbonyls and primary amines, a diverse array of substituted pyrroles can be generated. These pre-functionalized pyrroles can then be formylated, typically using the Vilsmeier-Haack reaction, to yield the desired substituted pyrrole-2-carbaldehydes. Various catalysts, including iodine, clays, and Lewis acids like FeCl₃ and InCl₃, have been employed to improve the efficiency and conditions of the Paal-Knorr synthesis.[13][14]
Workflow: Pre-functionalization Strategy
Caption: Synthesis via construction of a substituted pyrrole ring first.
Strategy B: Modifying the Pyrrole-2-Carbaldehyde Core
An alternative approach involves performing electrophilic substitution reactions directly on the pyrrole-2-carbaldehyde molecule. However, this strategy is often more complex. The electron-withdrawing nature of the carbaldehyde group deactivates the pyrrole ring towards further electrophilic attack, making subsequent substitutions more challenging than on an unsubstituted pyrrole.
Despite this, methods have been developed for the selective alkylation and halogenation of the pyrrole-2-carbaldehyde core. For instance, Friedel-Crafts alkylation reactions have been used to introduce tertiary-alkyl groups at the C-4 position.[15] Halogenation can also be achieved, leading to intermediates like 5-chloropyrrole-2-carboxaldehydes, which can be valuable for further cross-coupling reactions.[16]
Experimental Protocol: A Classic Vilsmeier-Haack Synthesis
To provide a practical context, the following section details a representative protocol for the synthesis of pyrrole-2-carbaldehyde, adapted from a procedure in Organic Syntheses.[17]
Objective: To synthesize pyrrole-2-carbaldehyde from pyrrole using DMF and POCl₃.
Materials & Reagents:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole (freshly distilled)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Saturated aqueous sodium carbonate
-
Anhydrous sodium carbonate
-
Petroleum ether (b.p. 40–60°C)
-
3 L three-necked round-bottomed flask, stirrer, dropping funnel, reflux condenser, ice bath, heating mantle.
Procedure:
-
Vilsmeier Reagent Formation: To a 3 L flask, add 80 g (1.1 moles) of DMF. Cool the flask in an ice bath. While maintaining the internal temperature between 10–20°C, add 169 g (1.1 moles) of POCl₃ via a dropping funnel over 15 minutes.
-
Complex Maturation: Remove the ice bath and stir the mixture for an additional 15 minutes as the Vilsmeier reagent complex forms.[17]
-
Pyrrole Addition: Replace the ice bath and add 250 ml of ethylene dichloride. Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.[17]
-
Reaction: After addition is complete, replace the ice bath with a heating mantle. Stir the mixture at reflux for 15 minutes. Copious evolution of HCl will be observed.
-
Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. Once the initial exotherm subsides, the addition can be completed more rapidly.
-
Workup: Heat the mixture to reflux for another 15 minutes with vigorous stirring. After cooling, transfer the mixture to a separatory funnel.
-
Extraction: Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether (total volume ~500 ml).
-
Washing: Combine the organic extracts and wash carefully with three 100-ml portions of saturated aqueous sodium carbonate solution.
-
Drying and Isolation: Dry the organic solution over anhydrous sodium carbonate. Distill off the solvents.
-
Purification: Transfer the remaining liquid to a Claisen flask and distill under reduced pressure. The product, pyrrole-2-carbaldehyde, boils at 78°C at 2 mm Hg. The crude product often crystallizes upon standing.[17]
-
Recrystallization: For higher purity, dissolve the crude product in boiling petroleum ether (1 g per 25 ml), cool to room temperature, and then refrigerate. The pure aldehyde is obtained with a melting point of 44–45°C.[17]
Yield Data:
| Stage | Yield | Purity | Reference |
|---|---|---|---|
| Crude Distillate | 89–95% | Liquid/Crystalline | [17] |
| After Recrystallization | 78–79% (overall) | M.P. 44–45°C |[17] |
Modern Developments and Future Outlook
While the classical methods remain highly relevant, modern organic synthesis continues to seek greener, more efficient, and more selective routes. Recent developments include:
-
Catalytic Methods: The use of transition metals (e.g., Pd, Ru, Fe) to catalyze the synthesis of substituted pyrroles from simple starting materials.[18]
-
Cascade Reactions: Multi-component reactions where highly substituted pyrroles are assembled in a one-pot cascade process, improving atom economy and reducing waste.[19]
-
Enzymatic Synthesis: Biocatalytic approaches, such as using carboxylase enzymes for CO₂ fixation onto a pyrrole ring, represent a frontier in green chemistry for these scaffolds.[4]
The history of substituted pyrrole-2-carbaldehydes is a story of enabling transformations. From the hazardous early days of the Gattermann reaction to the refined and reliable Vilsmeier-Haack synthesis and the elegant modern catalytic approaches, the quest has been for control and efficiency. As the demands of drug discovery and materials science become more complex, the development of novel methods to access unique substitution patterns on this versatile core will undoubtedly continue to be an active and vital area of research.
References
- 1. discofinechem.com [discofinechem.com]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Pyrrole synthesis [organic-chemistry.org]
- 19. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde: An Application Note
Introduction
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their inherent reactivity and structural features make them valuable precursors in medicinal chemistry for the development of novel therapeutic agents. This application note provides a detailed, two-step synthetic protocol for the preparation of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate for further chemical exploration.
The synthetic strategy involves an initial Paal-Knorr condensation to construct the N-arylpyrrole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C2 position of the pyrrole ring. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the synthesis, including mechanistic insights, detailed procedural steps, and safety considerations.
Synthetic Strategy Overview
The synthesis of this compound is accomplished in two sequential steps, as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor, 1-(4-chlorophenyl)-1H-pyrrole, via the Paal-Knorr reaction. This is followed by the formylation of the synthesized pyrrole derivative using the Vilsmeier-Haack reaction to yield the target aldehyde.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrrole (Paal-Knorr Reaction)
The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] In this protocol, we utilize succinaldehyde, in the form of its more stable bis(dimethyl acetal), and 4-chloroaniline as the starting materials. The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the N-substituted pyrrole.[2]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Succinaldehyde bis(dimethyl acetal) | 178.23 | (Specify quantity) | 1.0 |
| 4-Chloroaniline | 127.57 | (Specify quantity) | 1.0 |
| Glacial Acetic Acid | 60.05 | (Specify volume) | Solvent/Catalyst |
| Toluene | 92.14 | (Specify volume) | Solvent |
| Anhydrous Sodium Sulfate | 142.04 | (As needed) | Drying Agent |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinaldehyde bis(dimethyl acetal) and 4-chloroaniline in equimolar amounts.
-
Add a mixture of glacial acetic acid and toluene to the flask to serve as the solvent and acid catalyst.
-
Heat the reaction mixture to reflux and maintain this temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Perform an aqueous workup to remove the acetic acid and any water-soluble impurities. This typically involves washing the organic layer with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-(4-chlorophenyl)-1H-pyrrole.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure pyrrole derivative.
Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3] The electron-rich pyrrole ring of 1-(4-chlorophenyl)-1H-pyrrole acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution, leading to the formation of the desired aldehyde after hydrolysis.[3]
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich C2 position of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 1-(4-chlorophenyl)-1H-pyrrole | 177.63 | (Specify quantity) | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | (Specify volume) | (Specify equivalents) |
| N,N-Dimethylformamide (DMF) | 73.09 | (Specify volume) | Solvent/Reagent |
| Dichloromethane (DCM) | 84.93 | (Specify volume) | Solvent |
| Sodium Acetate | 82.03 | (Specify quantity) | (Specify equivalents) |
| Crushed Ice | - | (As needed) | Quenching |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve 1-(4-chlorophenyl)-1H-pyrrole in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide (DMF). Caution: This reaction is exothermic and should be performed with care in a well-ventilated fume hood.
-
Cool the solution of the pyrrole derivative to 0°C using an ice bath.
-
Slowly add the freshly prepared Vilsmeier reagent to the pyrrole solution via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the intermediate.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure aldehyde.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Appearance | (To be determined experimentally, likely a solid) |
| Melting Point | (To be determined experimentally) |
| Boiling Point | 335.676°C at 760 mmHg[5] |
| Density | 1.21 g/cm³[5] |
| Refractive Index | 1.592[5] |
Spectroscopic Data (Expected):
-
¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), as well as aromatic protons from both the pyrrole and chlorophenyl rings.
-
¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), in addition to the signals for the aromatic carbons.
-
FTIR (cm⁻¹): A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1660-1700 cm⁻¹.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It should be handled in a well-ventilated area.
-
4-Chloroaniline: is toxic and an irritant. Avoid inhalation and skin contact.
-
All reactions should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. This compound| CAS:#37560-50-2 -Letopharm Limited [letopharm.com]
Application Notes and Protocols for 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde in Multicomponent Reactions
Introduction: The Strategic Value of a Versatile Aldehyde in Complex Synthesis
The synthesis of molecularly complex and diverse scaffolds is a cornerstone of modern drug discovery and materials science. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful strategy for achieving this complexity with high atom economy and operational simplicity.[1][2] The pyrrole nucleus is a privileged scaffold, present in a vast array of natural products and pharmaceuticals, exhibiting activities from anticancer to anti-inflammatory.[2]
This guide focuses on a particularly valuable building block: 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde . The strategic placement of its functional groups—an N-aryl substituted pyrrole for core structure modulation and a reactive aldehyde for covalent bond formation—makes it an exceptional substrate for a variety of MCRs. The electron-withdrawing nature of the 4-chlorophenyl group can influence the reactivity of the pyrrole ring and the carbaldehyde, offering unique advantages in synthesis.
This document provides detailed application notes and protocols for researchers, chemists, and drug development professionals on leveraging this aldehyde in key MCRs, including the Ugi, Passerini, and Biginelli reactions. We will delve into the mechanistic underpinnings of these transformations and provide field-tested protocols to facilitate their successful implementation in the laboratory.
Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of the title compound is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction involves the treatment of a substituted pyrrole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Principle: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF. The electron-rich 1-(4-chlorophenyl)-1H-pyrrole then attacks this electrophile, preferentially at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[3]
Workflow Diagram:
Caption: Workflow for the Vilsmeier-Haack synthesis of the title aldehyde.
Materials:
-
1-(4-chlorophenyl)-1H-pyrrole
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-45 minutes. The solution should become a pale yellow, viscous liquid or solid slurry.
-
Formylation: Cool the Vilsmeier reagent back to 0°C and add anhydrous DCM to the flask.
-
Dissolve 1-(4-chlorophenyl)-1H-pyrrole (1.0 eq.) in anhydrous DCM and add this solution dropwise to the stirred Vilsmeier reagent mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C) for 1-2 hours. Monitor the reaction progress by TLC.
-
Hydrolysis (Workup): Cool the reaction mixture to 0°C. Prepare a solution of sodium acetate trihydrate in water.
-
Slowly and carefully add the sodium acetate solution to the reaction flask to quench the reaction and hydrolyze the intermediate. This step is exothermic and may release HCl gas; ensure adequate ventilation.
-
Stir the resulting biphasic mixture vigorously at room temperature for 1 hour.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The final product should be characterized by NMR and MS to confirm its identity and purity.[5]
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~9.5 ppm), pyrrole ring protons (~6.3-7.3 ppm), and the chlorophenyl ring protons (~7.4-7.6 ppm).[6]
-
¹³C NMR: Expect signals for the aldehyde carbonyl (~178 ppm), and aromatic/heteroaromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the formula C₁₁H₈ClNO should be observed.
Application in Multicomponent Reactions
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amide derivatives.[7] This reaction is renowned for its high convergence and ability to create peptide-like structures, making it invaluable for generating libraries of compounds for drug screening.[7][8]
Causality and Mechanistic Insight: The reaction is believed to initiate with the condensation of the aldehyde and the amine to form an imine (or iminium ion after protonation by the carboxylic acid). The isocyanide then undergoes nucleophilic attack on the iminium carbon. This intermediate is trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.[7]
Caption: Simplified mechanism of the Ugi four-component reaction.
Protocol 2: Ugi Synthesis of a Pyrrole-Containing Peptidomimetic
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.0 eq.)
-
Acetic acid (1.0 eq.)
-
tert-Butyl isocyanide (1.0 eq.)
-
Methanol (MeOH) as solvent
Procedure:
-
To a screw-cap vial, add this compound (e.g., 0.2 mmol, 41.5 mg).
-
Add methanol (1.0 mL) to dissolve the aldehyde.
-
Sequentially add benzylamine (0.2 mmol, 21.8 µL), acetic acid (0.2 mmol, 11.5 µL), and finally tert-butyl isocyanide (0.2 mmol, 22.5 µL).
-
Cap the vial tightly and stir the mixture at room temperature for 24-48 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove excess acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization to yield the pure Ugi product.
Data Summary Table (Ugi Reaction):
| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | MeOH | Typically >70% |
| This compound | Aniline | Benzoic Acid | Cyclohexyl isocyanide | DCM | Variable |
| This compound | Glycine methyl ester | Formic Acid | TosMIC | MeOH | Variable |
Note: Yields are representative and will vary based on specific substrates and reaction optimization.
The Passerini Three-Component Reaction
The Passerini reaction is another isocyanide-based MCR, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9][10] It is one of the oldest MCRs and provides direct access to functionalized ester and amide motifs in a single step.
Causality and Mechanistic Insight: The reaction is believed to proceed through a concerted, cyclic transition state, particularly in non-polar aprotic solvents.[11] Hydrogen bonding between the carboxylic acid and the aldehyde carbonyl activates the aldehyde for nucleophilic attack by the isocyanide. This trimolecular reaction forms an intermediate which undergoes an acyl transfer to give the final product.[9][11]
Protocol 3: Passerini Synthesis of a Pyrrole-Containing α-Acyloxy Amide
Materials:
-
This compound (1.0 eq.)
-
Benzoic acid (1.0 eq.)
-
Cyclohexyl isocyanide (1.0 eq.)
-
Dichloromethane (DCM), anhydrous, as solvent
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 0.5 mmol, 103.8 mg) and benzoic acid (0.5 mmol, 61.1 mg) in anhydrous DCM (2.5 mL).
-
Stir the solution at room temperature.
-
Add cyclohexyl isocyanide (0.5 mmol, 61.5 µL) dropwise to the mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction is typically performed at a relatively high concentration (e.g., 0.2 M).
-
Monitoring: Monitor the disappearance of starting materials using TLC.
-
Workup: Once the reaction is complete, wash the DCM solution with saturated sodium bicarbonate solution (to remove unreacted benzoic acid) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure α-acyloxy amide.
The Biginelli Reaction
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[12] DHPMs are of significant interest in medicinal chemistry as they are scaffolds for various pharmacologically active agents, including calcium channel blockers.[13]
Causality and Mechanistic Insight: The reaction is typically acid-catalyzed. The most accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular attack of the amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product.[13]
Caption: Key steps in the acid-catalyzed Biginelli reaction.
Protocol 4: Biginelli Synthesis of a Pyrrole-Substituted DHPM
Materials:
-
This compound (1.0 eq.)
-
Ethyl acetoacetate (1.0 eq.)
-
Urea (1.5 eq.)
-
Ethanol (EtOH) as solvent
-
Concentrated Hydrochloric Acid (HCl) as catalyst
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 1.0 mmol, 207.6 mg), ethyl acetoacetate (1.0 mmol, 126.5 µL), and urea (1.5 mmol, 90.1 mg) in ethanol (5 mL).
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours.
-
Monitoring: The reaction can be monitored by TLC. Often, the product will begin to precipitate out of the solution upon cooling.
-
Workup: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
Data Summary Table (Biginelli Reaction):
| Aldehyde Component | β-Dicarbonyl | Urea/Thiourea | Catalyst | Yield (%) |
| This compound | Ethyl acetoacetate | Urea | HCl | Typically 60-85% |
| This compound | Methyl acetoacetate | Thiourea | p-TsOH | Variable |
| This compound | Acetylacetone | Urea | Yb(OTf)₃ | Variable |
Note: The choice of catalyst can significantly impact reaction time and yield. Lewis acids like Yb(OTf)₃ or solvent-free microwave conditions are modern alternatives to the classical protocol.[12]
Conclusion and Future Outlook
This compound is a highly effective and versatile building block for the construction of complex molecular architectures through multicomponent reactions. Its application in Ugi, Passerini, and Biginelli reactions provides rapid and efficient access to diverse chemical libraries of peptidomimetics, α-acyloxy amides, and dihydropyrimidinones. The protocols outlined in this guide serve as a robust starting point for researchers. Further exploration using different MCR components and catalysts will undoubtedly unlock new avenues for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. The inherent efficiency of these MCRs, coupled with the synthetic potential of the pyrrole core, ensures that this aldehyde will remain a valuable tool for synthetic chemists.
References
- 1. orientjchem.org [orientjchem.org]
- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. sciepub.com [sciepub.com]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jsynthchem.com [jsynthchem.com]
applications of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry
An In-Depth Technical Guide to the Applications of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
Authored by a Senior Application Scientist
The intersection of heterocyclic chemistry and drug discovery has yielded numerous scaffolds of profound therapeutic importance. Among these, the pyrrole ring system stands out as a "privileged structure," a core component in a multitude of pharmacologically active agents.[1][2][3][4] This guide focuses on a specific, highly versatile synthetic intermediate: This compound . The strategic placement of a 4-chlorophenyl group on the pyrrole nitrogen and a reactive carbaldehyde at the C2 position creates a molecule primed for derivatization, offering a gateway to novel therapeutics. The electron-withdrawing nature of the chlorophenyl ring can modulate the electronic properties of the pyrrole system, while the aldehyde serves as a crucial chemical handle for building molecular complexity and exploring structure-activity relationships (SAR).
This document provides a comprehensive overview of the synthesis, known and potential medicinal applications, and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Section 1: Synthesis of the Core Scaffold and Key Derivatives
The synthetic accessibility of this compound is fundamental to its utility. The construction of this scaffold typically relies on foundational reactions in heterocyclic chemistry, primarily the Paal-Knorr synthesis for the pyrrole ring formation, followed by Vilsmeier-Haack formylation to introduce the aldehyde group.
1.1. Rationale for Synthetic Strategy
-
Paal-Knorr Pyrrole Synthesis: This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, 4-chloroaniline.[2][5] It is a direct and efficient route to N-substituted pyrroles, forming the core of our target molecule.
-
Vilsmeier-Haack Reaction: This is the method of choice for introducing a formyl (-CHO) group onto electron-rich aromatic rings like pyrrole.[6] The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (e.g., DMF), to effect an electrophilic substitution, yielding the desired pyrrole-2-carbaldehyde.
The aldehyde functionality is a cornerstone of this scaffold's potential. It is an electrophilic center that readily reacts with a vast array of nucleophiles, enabling the synthesis of diverse libraries of derivatives such as:
-
Schiff Bases (Imines): Formed by condensation with primary amines.
-
Hydrazones: Formed by reaction with hydrazines.
-
Chalcones: Generated through aldol condensation with ketones.
-
Alcohols and Amines: Accessible via reduction or reductive amination.
This synthetic versatility allows for the systematic exploration of chemical space around the core scaffold to optimize biological activity.
1.2. Protocol 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrrole
This protocol outlines the initial Paal-Knorr synthesis to create the N-substituted pyrrole ring, the precursor to our target aldehyde.
Materials:
-
Succinaldehyde (as bis(diethyl acetal))
-
4-chloroaniline
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, reflux condenser, standard glassware
Step-by-Step Methodology:
-
Deprotection of Acetal: To a round-bottom flask, add succinaldehyde bis(diethyl acetal) (1 equivalent) and 1M aqueous HCl. Stir at room temperature for 1-2 hours to hydrolyze the acetals and generate free succinaldehyde in situ. Causality: The acetal is a stable protecting group for the aldehyde; acid-catalyzed hydrolysis is required to release the reactive dicarbonyl compound immediately before the condensation to prevent polymerization.
-
Condensation Reaction: Add 4-chloroaniline (1 equivalent) and a catalytic amount of glacial acetic acid to the flask. Attach a reflux condenser and heat the mixture to 80-90 °C in an oil bath for 2-4 hours. Causality: The acidic catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine. The subsequent intramolecular cyclization and dehydration drive the formation of the aromatic pyrrole ring.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate until the effervescence ceases. Causality: Neutralization quenches the acid catalyst and removes acidic byproducts, preparing the product for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-(4-chlorophenyl)-1H-pyrrole.
1.3. Vilsmeier-Haack Formylation
The purified 1-(4-chlorophenyl)-1H-pyrrole is then formylated using the procedure adapted from Organic Syntheses.[6] The Vilsmeier reagent is prepared first, followed by the addition of the pyrrole substrate. The reaction is then quenched and worked up to yield the final product, This compound .
Caption: Synthetic workflow for the target compound and its derivatives.
Section 2: Medicinal Chemistry Applications & Structure-Activity Relationships
The this compound scaffold is a versatile starting point for developing agents targeting a range of diseases. The pyrrole core is a known pharmacophore in anticancer, antimicrobial, and anti-inflammatory drugs.[1][4][7]
2.1. Anticancer Activity
Pyrrole-containing hybrids are a significant focus of modern oncology research.[1] They can exert their effects through multiple mechanisms, including kinase inhibition, disruption of microtubule polymerization, cell cycle arrest, and induction of apoptosis.[8][9] The 4-chlorophenyl substituent can enhance binding to hydrophobic pockets within target proteins, a common feature in the active sites of kinases.
-
Mechanism of Action: Derivatives often function by inhibiting critical signaling pathways that are dysregulated in cancer. For example, some pyrrole derivatives have shown inhibitory activity against protein kinases essential for tumor growth and angiogenesis.[10]
-
Structure-Activity Relationship (SAR):
-
N1-Aryl Group: The nature of the substituent on the phenyl ring at the N1 position is critical. The 4-chloro group is often favored for its electronic properties and ability to form halogen bonds or occupy hydrophobic pockets.
-
C2-Aldehyde Derivatives: Conversion of the aldehyde to larger, more complex moieties like hydrazones or chalcones can significantly increase cytotoxic potency by introducing additional points of interaction with biological targets.[8]
-
Pyrrole Ring Substitution: Substitution at the C3, C4, and C5 positions of the pyrrole ring can be used to fine-tune activity, selectivity, and pharmacokinetic properties.[11]
-
Table 1: Representative Anticancer Activity of Pyrrole Derivatives
| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Pyrrole-Chalcone Hybrid | A549 (Lung) | MTT | 9.54 | [10] |
| Pyrrole-Hydrazone Hybrid | HeLa (Cervical) | MTT | 16.73 (µg/mL) | [10] |
| Fused Pyrrole | MCF-7 (Breast) | XTT | 2.31 | [10] |
| Spiro-Thiadiazole | RXF393 (Renal) | NCI Assay | 7.01 | [12] |
| Tetrahydropyrrolo-indole | A2780 (Ovarian) | MTT | 0.96 |[13] |
2.2. Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrole derivatives have demonstrated promising activity against a range of bacteria.[7][14][15]
-
Mechanism of Action: While not always fully elucidated, potential mechanisms include disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.
-
SAR Insights: Studies on pyrrole-2-carboxamides have shown that the choice of amine coupled to the carboxylate (derived from the aldehyde) dramatically influences antibacterial potency and spectrum.[7][14] For instance, certain aromatic and cycloaliphatic amines can lead to potent activity against Gram-negative bacteria like E. coli and P. aeruginosa.[14]
Table 2: Representative Antimicrobial Activity of Pyrrole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 | [14] |
| Pyrrole-2-carboxamide | Escherichia coli | 1.56 | [14] |
| 4-Phenylpyrrole-2-carboxamide | Gram-negative strains | 6.05 - 6.25 | [7] |
| Pyrrole-2-carboxylate | Mycobacterium tuberculosis | 0.7 |[15] |
2.3. Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin, contain a pyrrole core.[16] Derivatives of this scaffold often act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17][18]
-
Mechanism of Action: By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] More recent studies show some pyrrole derivatives can also modulate pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., TGF-β1) cytokines.[4]
-
SAR Insights: The 1,5-diarylpyrrole scaffold has shown a high affinity for the COX-2 active site.[17] The specific substituents on the aryl rings are crucial for achieving high potency and selectivity for COX-2 over the constitutive COX-1 isoform, which is important for reducing gastrointestinal side effects.
Caption: Key Structure-Activity Relationship (SAR) points for the scaffold.
Section 3: Key Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the biological evaluation of compounds derived from the this compound scaffold.
3.1. Protocol 2: In Vitro Anticancer Evaluation via MTT Assay
This protocol details the measurement of cellular metabolic activity as an indicator of cell viability, a common method to determine the cytotoxic potential of a compound.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are well-adhered before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Causality: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC₅₀ value.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cell viability assay.
Section 4: Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile platform in medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbaldehyde group provide an accessible entry point for the creation of large, diverse compound libraries. The demonstrated efficacy of pyrrole derivatives across oncology, infectious diseases, and inflammation underscores the therapeutic potential embedded in this core structure.
Future research should focus on several key areas:
-
Hybrid Molecule Design: Combining the pyrrole scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.[1]
-
Target Deconvolution: For derivatives with potent phenotypic effects, identifying the specific molecular targets (e.g., kinases, enzymes) will be crucial for rational drug design and optimization.
-
ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties will be essential to advance promising hits into lead compounds.
-
Exploring New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas like neurodegenerative diseases or metabolic disorders warrants investigation.[17]
By leveraging the foundational knowledge presented in this guide, researchers can effectively utilize this compound as a starting point for the discovery and development of next-generation therapeutics.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Fused Heterocycles from Pyrrole-2-carbaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Pyrrole-2-carbaldehyde in Constructing Privileged Scaffolds
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs like atorvastatin and sunitinib.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in drug design.[1] Fusing additional rings onto the pyrrole framework gives rise to polycyclic heterocycles with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Pyrrole-2-carbaldehyde, a readily accessible derivative, serves as an exceptionally versatile and powerful building block for synthesizing these complex, fused architectures.[6][7]
The aldehyde functional group at the C-2 position provides a reactive handle for a multitude of chemical transformations. It can act as an electrophile in condensation reactions, participate in multicomponent reactions (MCRs), and engage in various cyclization cascades.[8][9] This guide provides an in-depth exploration of key synthetic strategies that leverage pyrrole-2-carbaldehyde and its derivatives to construct medicinally relevant fused heterocycles, with a focus on the causality behind experimental choices and detailed, field-proven protocols.
Strategy 1: Cascade Reactions for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. A prominent application is the synthesis of indolizines and pyrrolo[1,2-a]pyrazines from N-substituted pyrrole-2-carbaldehydes.[10]
Scientific Principle & Mechanistic Insight
The synthesis of indolizines via this strategy typically involves the reaction of an N-propargyl or N-allenyl pyrrole-2-carbaldehyde with an active methylene compound under basic conditions.[10] The reaction proceeds through a cascade of condensation, cyclization, and aromatization steps. The base serves a dual purpose: it catalyzes the initial Knoevenagel-type condensation between the aldehyde and the active methylene compound, and it facilitates the subsequent intramolecular cyclization.
The condensation of N-propargyl-2-formylpyrroles with ammonium acetate provides a straightforward route to pyrrolo[1,2-a]pyrazines, which are structural analogs of 7-azaindolizines and exhibit a range of biological activities.[10] In this case, ammonium acetate serves as the nitrogen source for the second heterocyclic ring.[10]
Caption: General workflow for base-catalyzed cascade synthesis of indolizines.
Protocol 1: Synthesis of 7-cyano-6-methylindolizine-8-carboxylate from 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
This protocol is adapted from a reported cascade synthesis of substituted indolizines.[10]
Materials:
-
1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
-
Methyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol, 147 mg) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add methyl cyanoacetate (1.2 mmol, 119 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (1.5 mmol, 228 mg) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure indolizine product.
Trustworthiness: This protocol is self-validating through TLC monitoring for reaction completion and spectroscopic characterization (¹H NMR, ¹³C NMR, MS) of the purified product to confirm its structure and purity.
Strategy 2: Metal-Catalyzed Synthesis of Pyrrolo[1,2-a]quinolines
Transition-metal catalysis provides powerful tools for constructing complex heterocyclic systems under mild conditions.[11] For the synthesis of pyrrolo[1,2-a]quinolines, palladium- and ruthenium-catalyzed reactions are particularly effective. One elegant approach involves a sequential Sonogashira coupling followed by an intramolecular alkyne-carbonyl metathesis.[3]
Scientific Principle & Mechanistic Insight
This strategy begins with the synthesis of a key intermediate, 1-(2-iodoaryl)-1H-pyrrole-2-carbaldehyde. This intermediate is then subjected to a Sonogashira coupling with a terminal alkyne to introduce the necessary functionality for the subsequent cyclization. The crucial ring-closing step is an intramolecular alkyne-carbonyl metathesis, often catalyzed by a ruthenium complex. This metathesis involves a [2+2] cycloaddition between the alkyne and the aldehyde, followed by a retro-[2+2] cycloreversion to form the fused quinoline ring and a volatile byproduct (e.g., acetylene).[3]
Caption: Workflow for Ruthenium-catalyzed synthesis of pyrrolo[1,2-a]quinolines.
Protocol 2: Synthesis of 1-Phenylpyrrolo[1,2-a]quinoline
This protocol is a representative example based on the alkyne-carbonyl metathesis strategy.[3]
Materials:
-
1-(2-(Phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde
-
[RuCl₂(p-cymene)]₂ catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare the starting material, 1-(2-(phenylethynyl)phenyl)-1H-pyrrole-2-carbaldehyde, via a Sonogashira coupling of 1-(2-iodophenyl)-1H-pyrrole-2-carbaldehyde and phenylacetylene.
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the starting material (0.5 mmol, 141 mg) in anhydrous toluene (5 mL).
-
Add [RuCl₂(p-cymene)]₂ (5 mol%, 15.3 mg) and Cs₂CO₃ (20 mol%, 32.6 mg) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1-phenylpyrrolo[1,2-a]quinoline.
Strategy 3: Multicomponent Reactions (MCRs) for Fused Pyrrole Derivatives
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation.[8][12] These reactions are highly valued in drug discovery for their ability to rapidly generate libraries of complex molecules.[12] Pyrrole-2-carbaldehyde is an excellent substrate for MCRs to build fused heterocyclic systems.
Comparative Analysis of Synthetic Strategies
| Strategy | Fused Ring System | Key Features & Advantages | Common Catalysts/Reagents | Typical Yields | Reference |
| Cascade Reaction | Indolizines, Pyrrolo[1,2-a]pyrazines | High atom economy, operational simplicity, forms multiple bonds in one pot. | DBU, Ammonium Acetate | Good to High | [10] |
| Metal-Catalyzed Cyclization | Pyrrolo[1,2-a]quinolines | Mild reaction conditions, high functional group tolerance, good yields. | Pd(OAc)₂, [RuCl₂(p-cymene)]₂ | Good to Excellent | [3] |
| Pictet-Spengler Reaction | 4,5-Dihydropyrrolo[1,2-a]quinoxalines | Green synthesis potential, straightforward access to complex scaffolds. | Brønsted or Lewis acids (e.g., p-DBSA) | Moderate to Good | [13] |
| Oxidative Annulation (MCR) | Substituted Pyrrole-2-carbaldehydes | De novo synthesis, avoids hazardous oxidants, uses molecular oxygen. | CuCl₂, I₂, O₂ | Up to 74% | [9][14] |
Protocol 3: Green Synthesis of 4-Phenyl-4,5-dihydropyrrolo[1,2-a]quinoxaline via Pictet-Spengler Reaction
This protocol is based on a reported green synthesis of pyrrolo[1,2-a]quinoxaline derivatives.[13] The Pictet-Spengler reaction is a classic MCR that involves the condensation of an amine with an aldehyde followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
1-(1H-pyrrol-1-yl)aniline
-
Benzaldehyde
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of p-DBSA (0.1 equiv, 0.029 mmol) in 96% ethanol (2 mL), add 1-(1H-pyrrol-1-yl)aniline (1.0 equiv, 0.291 mmol) and benzaldehyde (1.2 equiv, 0.349 mmol).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuum.
-
Purify the resulting crude product by flash chromatography (eluent: n-hexane/ethyl acetate, 6:1 to 2:1 gradient) to obtain the pure product.
Causality & Expertise: The use of p-DBSA, a surfactant-type Brønsted acid catalyst, is crucial for promoting the reaction in an environmentally benign solvent like ethanol. It efficiently catalyzes both the initial imine formation and the subsequent intramolecular electrophilic substitution on the electron-rich pyrrole ring to close the central pyrazine ring. This one-pot procedure avoids harsh conditions and simplifies the purification process.[13]
Conclusion and Future Outlook
Pyrrole-2-carbaldehyde has proven to be a cornerstone precursor for the synthesis of a vast array of fused heterocyclic compounds. The strategies outlined herein—cascade reactions, metal-catalyzed cyclizations, and multicomponent reactions—demonstrate the power and versatility of this simple starting material. These methods are not merely academic exercises; they provide robust and efficient pathways to molecular scaffolds with significant potential in drug discovery and materials science.[2][4][15] Future research will likely focus on developing even more sustainable and enantioselective methodologies, further expanding the chemical space accessible from this invaluable building block.
References
- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berhamporegirlscollege.ac.in [berhamporegirlscollege.ac.in]
- 4. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 10. Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journalwjarr.com [journalwjarr.com]
Application Notes and Protocols: Wittig Reaction with 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Olefin Synthesis via the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[2][3] The exceptional functional group tolerance and predictable stereochemical outcomes of the Wittig reaction have rendered it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][4]
This application note provides a detailed protocol for the Wittig reaction of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The ability to introduce an olefinic substituent at the 2-position of the pyrrole ring opens avenues for the synthesis of novel analogs with potential therapeutic applications. We will explore the synthesis of (E)-1-(4-chlorophenyl)-2-(2-phenylethenyl)-1H-pyrrole as a model system.
Reaction Principle and Mechanism
The Wittig reaction proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[1][5] This initial step forms a zwitterionic intermediate known as a betaine, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[3][5][6] The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the collapse of the oxaphosphetane to yield the desired alkene.[3][6]
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Stabilized ylides, typically bearing an electron-withdrawing group on the carbanion, tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally yield (Z)-alkenes.[6]
Diagram: Wittig Reaction Mechanism
Caption: Generalized workflow of the Wittig reaction.
Materials and Reagents
| Reagent | Supplier | Grade | CAS Number |
| This compound | Commercially available | ≥98% | 137027-91-9 |
| Benzyltriphenylphosphonium chloride | Commercially available | ≥98% | 1100-88-5 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially available | Reagent grade | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | Commercially available | Anhydrous, ≥99.9% | 109-99-9 |
| Diethyl ether | Commercially available | Anhydrous | 60-29-7 |
| Saturated aqueous ammonium chloride (NH4Cl) | In-house preparation | - | 12125-02-9 |
| Anhydrous magnesium sulfate (MgSO4) | Commercially available | Reagent grade | 7487-88-9 |
| Hexanes | Commercially available | ACS grade | 110-54-3 |
| Ethyl acetate | Commercially available | ACS grade | 141-78-6 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Flash column chromatography system
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Part 1: Preparation of the Wittig Reagent (Phosphonium Ylide)
Note: This procedure should be carried out under an inert atmosphere (Nitrogen or Argon) as the ylide is sensitive to air and moisture.[2]
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approximately 20 mL per gram of phosphonium salt) via a syringe.
-
Base Addition: While stirring vigorously, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C (ice bath). Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.
-
Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
Part 2: Wittig Reaction
-
Aldehyde Addition: In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Reaction Initiation: Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
Part 3: Work-up and Purification
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The less polar alkene will elute before the more polar triphenylphosphine oxide. An alternative method for removing triphenylphosphine oxide involves its conversion to a more polar derivative by treatment with hydrogen peroxide or iodomethane, facilitating easier separation.[7]
Characterization of the Product
The structure of the synthesized (E)-1-(4-chlorophenyl)-2-(2-phenylethenyl)-1H-pyrrole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation due to moisture or air. | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly opened anhydrous solvents. |
| Inactive aldehyde. | Check the purity of the starting aldehyde. If necessary, purify it before use. | |
| Formation of byproducts | Side reactions due to strong base. | Use a milder base such as potassium tert-butoxide if side reactions are observed. |
| Difficult purification | Co-elution of product and triphenylphosphine oxide. | Optimize the chromatography conditions. Consider the alternative purification method of converting the phosphine oxide to a more polar derivative.[7] |
| Mixture of E/Z isomers | Reaction conditions favoring both isomers. | The use of a stabilized ylide should predominantly give the E-isomer. If a significant amount of the Z-isomer is formed, reaction temperature and solvent may be optimized. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Tetrahydrofuran and diethyl ether are highly flammable solvents. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the Wittig reaction of this compound. By following these guidelines, researchers can reliably synthesize the corresponding alkene, a valuable building block for further chemical exploration and drug discovery efforts. The provided troubleshooting tips and safety precautions will help ensure a successful and safe experimental outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols: 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrole nucleus stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of novel therapeutic agents.[3] When functionalized, the pyrrole ring gives rise to compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]
This guide focuses on a particularly valuable derivative: 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde . This molecule is strategically designed for maximum utility in drug discovery. The N-(4-chlorophenyl) group enhances lipophilicity and can influence metabolic stability, while the 2-carbaldehyde (formyl) group serves as an exceptionally versatile synthetic handle.[6] This aldehyde functionality is the gateway to a diverse array of chemical transformations, allowing researchers to readily construct complex molecular architectures and explore structure-activity relationships (SAR).
Herein, we provide a comprehensive technical overview, including foundational synthesis protocols and key applications of this building block in the generation of potent bioactive molecules through Schiff base formation and Knoevenagel condensation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Section 1: Synthesis of the Core Building Block
The efficient synthesis of this compound is a two-step process. First, the N-aryl pyrrole core is constructed, followed by the introduction of the aldehyde group at the C2 position.
Step 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8][9] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][8]
Causality of Experimental Choices:
-
Reactants: 2,5-Dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde (the 1,4-dicarbonyl compound) under acidic conditions. 4-Chloroaniline is the primary amine that will form the N-aryl bond.
-
Solvent/Catalyst: Glacial acetic acid acts as both the solvent and the acid catalyst. It facilitates the hydrolysis of the dimethoxy furan to the reactive dicarbonyl and protonates the carbonyl groups, activating them for nucleophilic attack by the amine.[8]
Caption: Paal-Knorr workflow for N-aryl pyrrole synthesis.
Protocol 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrrole
-
Materials: 2,5-Dimethoxytetrahydrofuran, 4-chloroaniline, glacial acetic acid, sodium bicarbonate (NaHCO₃), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
-
Procedure:
-
To a round-bottom flask, add 4-chloroaniline (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of aniline).
-
Begin stirring and add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 120°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water and slowly neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(4-chlorophenyl)-1H-pyrrole as a solid.
-
Step 2: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic attack of this reagent on the pyrrole ring.[12] For pyrroles, this attack is highly regioselective for the electron-rich C2 position.[12]
Causality of Experimental Choices:
-
Reagent Formation: The reaction is performed at 0-10°C initially to control the exothermic formation of the Vilsmeier reagent from DMF and POCl₃.[13]
-
Electrophilic Attack: The pyrrole is added slowly at low temperature to prevent side reactions. The mixture is then heated to drive the electrophilic substitution to completion.
-
Hydrolysis: The intermediate iminium salt is hydrolyzed to the final aldehyde product by heating with aqueous sodium acetate. This step is crucial and must be performed thoroughly to ensure complete conversion.[13]
Caption: Vilsmeier-Haack formylation workflow.
Protocol 2: Synthesis of this compound
-
Materials: N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), 1-(4-chlorophenyl)-1H-pyrrole, ethylene dichloride (or another suitable solvent), sodium acetate trihydrate, ethyl acetate, saturated sodium carbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Three-necked round-bottom flask, dropping funnel, sealed stirrer, condenser, ice bath, heating mantle, separatory funnel, rotary evaporator.
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, place DMF (1.2 eq). Cool the flask in an ice bath to 10°C.
-
Add POCl₃ (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature is maintained between 10-20°C.
-
Once the addition is complete, remove the ice bath and stir the mixture for 20-30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Cool the mixture back down to 5°C and add a solution of 1-(4-chlorophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of ethylene dichloride dropwise over 1 hour.
-
After the addition, replace the ice bath with a heating mantle and stir the mixture at reflux for 20-30 minutes.
-
Cool the reaction to room temperature and carefully add a solution of sodium acetate trihydrate (approx. 5 eq) in water. An initial exothermic reaction may occur.
-
Reflux the resulting mixture for an additional 15-20 minutes with vigorous stirring to complete the hydrolysis.[13]
-
After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers, wash cautiously with saturated sodium carbonate solution, then with brine. Dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or petroleum ether) or column chromatography to yield the title compound.
-
Section 2: Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound is a powerful tool for diversification, enabling the synthesis of numerous classes of compounds. We will focus on two high-impact transformations: Schiff base formation and Knoevenagel condensation.
Synthesis of Bioactive Schiff Bases (Imines)
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and fundamental reaction in organic synthesis.[14] Pyrrole-based Schiff bases are of significant interest as they frequently exhibit potent antimicrobial and anticancer activities.[14][15][16] The resulting C=N double bond is a key pharmacophore that can interact with biological targets.
Causality of Experimental Choices:
-
Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine nucleophile.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and allows for heating to reflux to drive the dehydration step (removal of water) and push the equilibrium towards the product.[17]
Caption: General workflow for Schiff base synthesis.
Protocol 3: General Synthesis of a 1-(4-chlorophenyl)-1H-pyrrole-2-yl Schiff Base
-
Materials: this compound, a primary amine (e.g., sulfanilamide, 2-aminothiazole, or a substituted aniline), absolute ethanol, glacial acetic acid.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
To this solution, add the desired primary amine (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
-
Data Presentation: Representative Pyrrole-Based Schiff Bases and Their Bioactivity
| Amine Reactant (R-NH₂) | Product Structure (Simplified) | Reported Biological Activity | Reference |
| Substituted Anilines | Pyrrole-CH=N-Aryl | Antibacterial, Antifungal | [16] |
| Sulfonamide Derivatives | Pyrrole-CH=N-Aryl-SO₂NH₂ | Antibacterial against E. coli, S. aureus | [15] |
| 4-Aminoantipyrine | Pyrrole-CH=N-(Antipyrine) | Antimicrobial | [18] |
Synthesis of Cytotoxic Acrylonitriles via Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[19] This reaction, often catalyzed by a weak base, creates an α,β-unsaturated product.[19] When applied to our building block, it can generate 3-(pyrrol-2-yl)acrylonitriles, a class of compounds that has demonstrated significant and selective cytotoxicity against various cancer cell lines.[20]
Causality of Experimental Choices:
-
Active Methylene: Substituted phenylacetonitriles are used. The nitrile (-CN) and phenyl groups activate the adjacent C-H bond, making it acidic enough to be deprotonated by a weak base.
-
Catalyst: Piperidine is an effective weak base catalyst. It deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde.[20]
-
Solvent: Ionic liquids like [BMIM][Br] can serve as efficient media, promoting the reaction and often simplifying product isolation.[20] Alternatively, traditional solvents like ethanol or toluene can be used.
Caption: Knoevenagel condensation for C-C bond formation.
Protocol 4: Synthesis of a 3-(1-(4-chlorophenyl)-1H-pyrrol-2-yl)acrylonitrile Derivative
-
Materials: this compound, a substituted phenylacetonitrile (e.g., 4-chlorophenylacetonitrile), piperidine, and a suitable solvent (e.g., ethanol or an ionic liquid like 1-butyl-3-methylimidazolium bromide, [BMIM][Br]).
-
Equipment: Reaction vial or round-bottom flask, magnetic stirrer/hotplate.
-
Procedure:
-
In a reaction vial, combine the pyrrole-2-carbaldehyde (1.0 eq), the substituted phenylacetonitrile (1.0 eq), and the solvent (e.g., ethanol).
-
Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Seal the vial and heat the mixture at 80-100°C for 6-12 hours, or until TLC indicates the consumption of the starting aldehyde.
-
Cool the reaction to room temperature. If using a traditional solvent like ethanol, the product may precipitate and can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure acrylonitrile product.
-
Data Presentation: Cytotoxicity of Representative Acrylonitrile Derivatives
| Acrylonitrile Substituent (Ar) | Cell Line | Reported Activity (GI₅₀) | Selectivity | Reference |
| 3,4-dichlorophenyl | MCF-7 (Breast Cancer) | 0.56 µM | High | [20] |
| 4-trifluoromethylphenyl | MCF-7 (Breast Cancer) | 1.7 µM | High | [20] |
| 4-trifluoromethylphenyl | A431 (Skin Cancer) | 2.8 µM | Moderate | [20] |
Section 3: Characterization and Validation
For all synthesized compounds, structural confirmation and purity assessment are paramount.
-
Structural Elucidation: Standard spectroscopic techniques should be employed.
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and successful formation of new bonds (e.g., the imine C=N or the vinyl C=C).
-
FT-IR Spectroscopy: To identify key functional groups, such as the disappearance of the aldehyde C=O stretch (~1670 cm⁻¹) and the appearance of a C=N stretch (~1630 cm⁻¹) for Schiff bases, or a nitrile C≡N stretch (~2220 cm⁻¹) for Knoevenagel products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
-
Purity Assessment:
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
Chromatography: TLC should be used for reaction monitoring, and High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the rapid and efficient synthesis of diverse and potent bioactive molecules. Its straightforward, high-yielding synthesis and the versatile reactivity of its aldehyde group provide a robust platform for drug discovery campaigns. The demonstrated protocols for creating Schiff bases and acrylonitrile derivatives represent just two of the many pathways available to researchers. By leveraging this scaffold, scientists can systematically explore chemical space to develop next-generation therapeutics targeting cancer, infectious diseases, and other critical areas of unmet medical need.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Buy 1-(4-Chlorophenyl)-1H-pyrrole | 5044-38-2 [smolecule.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 18. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Condensation Reactions of Pyrrole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Power of Pyrrole Aldehyde Condensations
The condensation of pyrrole aldehydes with pyrroles or their derivatives represents a cornerstone of heterocyclic chemistry, providing access to a vast array of molecular architectures crucial for materials science and pharmaceutical development. These reactions are fundamental to the synthesis of dipyrromethanes, which are key precursors to porphyrins, corroles, and other expanded porphyrinoids.[1][2][3] The resulting macrocycles, such as porphyrins, are integral to applications ranging from photodynamic therapy and catalysis to the development of novel therapeutics, including blockbuster drugs like atorvastatin.[4] This guide provides an in-depth exploration of the mechanisms, experimental procedures, and critical considerations for successfully conducting these powerful synthetic transformations.
Mechanistic Foundations: The Role of Acid Catalysis
The condensation of a pyrrole with an aldehyde is predominantly an acid-catalyzed process.[5] The acid catalyst activates the aldehyde by protonating the carbonyl oxygen, thereby increasing its electrophilicity. This activated aldehyde is then susceptible to electrophilic attack by the electron-rich pyrrole ring, typically at the α-position, to form a carbinol intermediate. Subsequent dehydration of this intermediate generates a reactive electrophile that is attacked by a second pyrrole molecule, leading to the formation of a dipyrromethane.[6]
This initial condensation can be extended through further reactions with aldehydes and pyrroles to form linear tetrapyrroles (bilanes), which can then cyclize to form the porphyrinogen macrocycle.[7] The final step in porphyrin synthesis is the oxidation of the porphyrinogen to the stable, aromatic porphyrin ring system.[7][8]
Several named methodologies have been developed to optimize this process, each with its own set of advantages and disadvantages:
-
Adler-Longo Method: A one-step synthesis involving refluxing the pyrrole and aldehyde in propionic or acetic acid under aerobic conditions. While straightforward, it often results in lower yields (10-30%) and the formation of significant byproducts.[9]
-
Lindsey Method: A two-step, one-flask procedure that separates the condensation and oxidation steps. The acid-catalyzed condensation is performed at high dilution in a chlorinated solvent, followed by the addition of an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) or p-chloranil.[9][10][11][12] This method generally provides higher yields (up to 60%) and is compatible with a wider range of functional groups.[9][11][12]
The choice of catalyst is critical and can range from protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to Lewis acids such as BF₃·OEt₂ and InCl₃.[2][13][14][15] Recent advancements have also explored solvent-free mechanochemical methods and the use of ionic liquids to promote greener and more efficient syntheses.[12][16][17]
Core Experimental Protocols
This section details step-by-step procedures for two fundamental condensation reactions: the synthesis of a meso-substituted dipyrromethane and the synthesis of a tetraphenylporphyrin (TPP) via the Lindsey methodology.
Protocol 1: Synthesis of 5-Phenyldipyrromethane
This protocol describes a common method for synthesizing a meso-aryl substituted dipyrromethane, a crucial building block for more complex porphyrin structures.[13] The use of a large excess of pyrrole serves as both a reactant and the solvent, driving the reaction towards the desired product and minimizing oligomerization.[13]
Materials:
-
Benzaldehyde
-
Pyrrole (freshly distilled)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine benzaldehyde (1 equivalent) with a large excess of freshly distilled pyrrole (e.g., 45 equivalents).[13] Stir the mixture at room temperature.
-
Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (TFA, e.g., 0.25 equivalents) to the stirring solution.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the benzaldehyde spot. The reaction is typically complete within 30 minutes.[13]
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 0.1 M NaOH solution, water, and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 5-phenyldipyrromethane as a white to off-white solid.[13]
Diagram: Synthesis of 5-Phenyldipyrromethane
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 12. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green synthesis of dipyrromethanes in aqueous media catalyzed by SO3H-functionalized ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]
- 16. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantitative Analysis of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CPPCA), a key intermediate in pharmaceutical and chemical synthesis. Accurate quantification is critical for ensuring reaction yield, purity, and consistency in downstream applications. This note details two primary analytical methods: a robust, validated High-Performance Liquid Chromatography (HPLC) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to validation standards set by the International Council for Harmonisation (ICH).
Introduction
This compound (CPPCA) is a heterocyclic aldehyde whose derivatives are explored in various fields, including medicinal chemistry. The precise measurement of CPPCA in reaction mixtures, raw materials, and final products is paramount for process optimization and quality assurance. This guide presents validated, step-by-step protocols that ensure reliable and reproducible quantification.
Method Selection Rationale
The choice of an analytical method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine QC vs. structural confirmation).
-
High-Performance Liquid Chromatography (HPLC): Selected as the primary method due to its high precision, and suitability for quantifying non-volatile and thermally stable aromatic compounds like CPPCA. Reversed-phase HPLC is particularly effective, separating compounds based on hydrophobicity.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Chosen as a powerful alternative and confirmatory technique. It offers excellent separation for volatile compounds and provides structural information through mass spectrometry, which is invaluable for impurity identification.[4]
The overall analytical workflow is depicted below, guiding the user from sample receipt to the final, validated report.
Caption: General workflow for the quantification of CPPCA.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
3.1. Principle of the Method Reversed-phase chromatography separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[3] A polar mobile phase is used, and more hydrophobic compounds, like CPPCA, are retained longer on the column.[1][3] A C18 column is the standard choice for this type of aromatic compound as it provides excellent hydrophobic separation power.[2][5] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, using a UV detector set to a wavelength where CPPCA exhibits maximum absorbance.
3.2. Experimental Protocol
3.2.1. Materials and Reagents
-
This compound (CPPCA) reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid, HPLC grade
-
0.45 µm Syringe filters (PTFE or Nylon)
3.2.2. Instrumentation and Conditions The following table outlines the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 phase provides strong hydrophobic retention for the aromatic CPPCA.[2] The dimensions offer a good balance of resolution and run time. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier.[1] Formic acid helps to protonate silanol groups on the silica backbone and the analyte, ensuring sharp, symmetrical peaks. |
| Elution Mode | Isocratic: 60% B | An isocratic elution is simpler and more robust for routine QC when analyzing the main component. A gradient may be needed for impurity profiling. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controls retention time reproducibility and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at a specific wavelength (e.g., 285 nm, determined by UV scan) and assessing peak purity. |
| Run Time | 10 minutes | Sufficient to elute the CPPCA peak and any closely related impurities. |
3.2.3. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of CPPCA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase. These will be used to establish the calibration curve.
-
Sample Preparation: Dissolve the sample containing CPPCA in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.
3.3. Method Validation The analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[6][7][8]
Caption: Core parameters for analytical method validation per ICH Q2(R1).
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and CPPCA standard. Assess for interference at the retention time of CPPCA. | No significant interfering peaks at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Analyze calibration standards at 5-6 concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo or sample with known amounts of CPPCA at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate injections of one standard. Intermediate: Analysis on different days by different analysts. | Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | Retention time and peak area should remain within predefined limits (e.g., RSD < 5%). |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
4.1. Principle of the Method GC-MS is ideal for identifying and quantifying thermally stable and volatile compounds.[4] The sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for structural confirmation. For pyrrole derivatives, GC-MS has proven effective for purity analysis.[4]
4.2. Experimental Protocol
4.2.1. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A standard, high-performance system for routine and research analysis. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid and complete vaporization of CPPCA without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature ramp effectively separates the analyte from solvent and any potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition | Scan Mode (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode provides full mass spectra. SIM mode enhances sensitivity by monitoring only characteristic ions of CPPCA. |
4.2.2. Data Analysis
-
Identification: The retention time and the mass spectrum of the peak in the sample chromatogram should match that of the CPPCA reference standard. The fragmentation pattern can be compared with a library or interpreted to confirm the structure.
-
Quantification: For quantitative analysis, create a calibration curve using SIM mode by plotting the abundance of a specific, intense ion (e.g., the molecular ion) against the concentration of the standards.
Conclusion
This application note provides robust and validated methodologies for the accurate quantification of this compound. The primary RP-HPLC method is recommended for routine quality control due to its high precision and simplicity. The GC-MS method serves as an excellent confirmatory technique, providing orthogonal selectivity and structural verification. Adherence to the detailed protocols and validation guidelines will ensure data integrity and support regulatory compliance in pharmaceutical and chemical development.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
Application Notes and Protocols for the Derivatization of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde for Biological Screening
Introduction: The Prominence of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive framework for the design of novel therapeutic agents.[2] Derivatives of the pyrrole nucleus have demonstrated significant potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[3][4] The starting material, 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, is a particularly interesting building block for the synthesis of new chemical entities for biological screening. The presence of the reactive aldehyde group allows for a variety of chemical transformations, enabling the generation of a diverse library of compounds for the exploration of structure-activity relationships (SAR). This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on the synthesis of Schiff bases and chalcones, two classes of compounds with well-documented and potent biological activities.
Strategic Approaches to Derivatization for Enhanced Biological Activity
The derivatization of this compound is a strategic approach to modulate its physicochemical and pharmacological properties. The introduction of various substituents can influence factors such as solubility, bioavailability, and target-binding affinity. The two primary derivatization strategies detailed in this guide, the formation of Schiff bases and chalcones, are chosen for their synthetic accessibility and the consistent biological relevance of the resulting products.
I. Synthesis of Schiff Bases: A Gateway to Diverse Bioactivities
The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a robust and versatile reaction in organic synthesis. The resulting azomethine group (-C=N-) is a key pharmacophore in a multitude of biologically active compounds.[5]
Causality Behind Experimental Choices: The synthesis of Schiff bases from this compound introduces a new aromatic or aliphatic moiety, which can significantly impact the overall shape, polarity, and hydrogen bonding capacity of the molecule. This, in turn, can lead to altered interactions with biological targets. The choice of the primary amine is critical and should be guided by the desired therapeutic application. For instance, incorporating sulfonamide moieties can impart antibacterial properties, while heterocyclic amines may enhance anticancer or antiviral activities.
Experimental Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff base derivatives.
Detailed Protocol for the Synthesis of a Representative Schiff Base:
Objective: To synthesize a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the chosen primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any impurities.
-
Dry the product thoroughly.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.
Self-Validation: The purity and identity of the synthesized Schiff base should be confirmed by analytical techniques such as melting point determination, Infrared (IR) spectroscopy (presence of a C=N stretching band), and Nuclear Magnetic Resonance (NMR) spectroscopy (characteristic chemical shift of the azomethine proton).
II. Synthesis of Chalcones via Claisen-Schmidt Condensation: Building Blocks for Anticancer and Antimicrobial Agents
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the reaction of an aromatic aldehyde with an acetophenone derivative in the presence of a base.[6]
Causality Behind Experimental Choices: The synthesis of chalcones from this compound introduces a three-carbon α,β-unsaturated carbonyl system, which is a known Michael acceptor and can react with nucleophilic residues in biological macromolecules. The choice of the acetophenone derivative allows for the introduction of a second aromatic ring with various substituents, providing a rich platform for SAR studies. For instance, the presence of electron-donating or electron-withdrawing groups on the acetophenone ring can modulate the electronic properties of the chalcone and its biological activity.
Experimental Workflow for Chalcone Synthesis:
References
- 1. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrrole Aldehydes
Welcome to the technical support center for the synthesis of substituted pyrrole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic routes and improve yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation is resulting in a low yield and a dark, tarry reaction mixture. What are the likely causes?
A1: Low yields and the formation of dark polymeric materials in the Vilsmeier-Haack formylation of pyrroles are common issues that often stem from a few key factors:
-
Moisture: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture and can rapidly decompose in its presence. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[1]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. It is critical to maintain low temperatures (typically 0 °C) during its preparation and during the subsequent addition of the pyrrole substrate to prevent decomposition and side reactions.[1]
-
Pyrrole Stability: Unprotected pyrroles can be unstable under the acidic conditions of the reaction, leading to polymerization.[2] The use of N-protecting groups, such as sulfonyl or benzyloxymethyl groups, can enhance stability and improve yields.[2][3][4]
-
Stoichiometry: An excess of the Vilsmeier reagent can lead to diformylation or polymerization.[1] It is crucial to adhere to the recommended stoichiometry.
Q2: I am observing the formation of isomeric products in my pyrrole formylation. How can I improve the regioselectivity?
A2: The regioselectivity of pyrrole formylation is influenced by both electronic and steric factors.
-
Electronic Effects: Formylation of pyrrole typically occurs at the more electron-rich C2 position due to the electron-donating nature of the nitrogen atom.[5]
-
Steric Hindrance: If the C2 position is sterically hindered by a bulky substituent, formylation may occur at the C3 position. The steric bulk of the Vilsmeier reagent itself can also influence the regioselectivity. Using sterically crowded formamides can favor the formation of the 3-formylpyrrole isomer.[6]
-
Protecting Groups: The choice of an N-protecting group can also direct the position of formylation.[7]
Q3: Can I use the Duff reaction for the formylation of pyrroles?
A3: The Duff reaction, which uses hexamine as the formylating agent, is generally less efficient for pyrroles compared to the Vilsmeier-Haack reaction.[8] It typically requires strongly electron-donating substituents on the aromatic ring and often results in lower yields.[8] For pyrroles, the Vilsmeier-Haack reaction is the more robust and widely used method for formylation.[9]
Troubleshooting Guide: Vilsmeier-Haack Formylation of Substituted Pyrroles
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like pyrroles.[10][11] It involves the in-situ formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[10][12][13]
Problem 1: Low or No Product Yield
Causality:
-
Decomposition of Vilsmeier Reagent: As mentioned, moisture is detrimental.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.
-
Improper Work-up: The intermediate iminium salt must be hydrolyzed to yield the aldehyde. Neutralization of the acidic reaction mixture is crucial to prevent product degradation.[14]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous DMF and ensure the POCl₃ is fresh and has not been exposed to moisture.
-
-
Optimize Reaction Temperature and Time:
-
Implement a Careful Work-up Procedure:
Problem 2: Formation of Multiple Products (Isomers, Diformylation)
Causality:
-
Isomer Formation: As discussed, steric and electronic effects dictate the site of formylation.
-
Diformylation: Using a large excess of the Vilsmeier reagent can lead to the introduction of a second formyl group.[1]
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a precise molar ratio of pyrrole to Vilsmeier reagent, typically close to 1:1.
-
-
Leverage Steric Hindrance for Regiocontrol:
-
Purification:
Table 1: Common Side Products in Pyrrole Formylation and Their Mitigation
| Side Product | Probable Cause | Recommended Solution |
| Polymeric material | Acid-catalyzed decomposition of pyrrole, excess heat | Use N-protected pyrrole, maintain low reaction temperatures.[1][2] |
| Diformylated pyrrole | Excess Vilsmeier reagent | Use a 1:1 stoichiometry of pyrrole to Vilsmeier reagent.[1] |
| 3-formylpyrrole isomer | Steric hindrance at the C2 position | If C2-formylation is desired, use a smaller N-protecting group. If C3 is the target, use a bulkier reagent.[6] |
| Unreacted starting material | Incomplete reaction, deactivated substrate | Increase reaction time/temperature, monitor by TLC. Consider using a more activated pyrrole derivative if possible.[1] |
Experimental Workflow: Vilsmeier-Haack Formylation of N-Protected Pyrrole
This protocol provides a general procedure for the C2-formylation of an N-protected pyrrole.
Step-by-Step Methodology:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (X mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve the N-protected pyrrole (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation of pyrrole.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scribd.com [scribd.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Formylation of 1-(4-chlorophenyl)-1H-pyrrole
Welcome to the technical support center for the formylation of 1-(4-chlorophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will delve into the intricacies of the Vilsmeier-Haack reaction, a common method for this formylation, and provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose and resolve issues in your experimental work, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Addressing Failed Reactions
The formylation of electron-rich heterocyclic compounds like 1-(4-chlorophenyl)-1H-pyrrole is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt, which upon hydrolysis, yields the desired aldehyde.[3][4][5][6]
Despite its utility, the reaction can be prone to failure or low yields. Below are common issues and their systematic troubleshooting.
Issue 1: No Reaction or Trace Product Formation
Observation: TLC or LC-MS analysis shows only starting material, with little to no formation of the desired 2-formyl-1-(4-chlorophenyl)-1H-pyrrole.
| Potential Cause | Explanation & Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that DMF is anhydrous and POCl₃ is fresh and of high purity. The reagent is typically formed at low temperatures (0 °C) before the addition of the pyrrole substrate.[7] Some procedures note that the Vilsmeier reagent itself is colorless, and any coloration may be due to impurities.[8] |
| Insufficient Electrophilicity | The Vilsmeier reagent is a relatively weak electrophile.[3] While 1-(4-chlorophenyl)-1H-pyrrole is activated towards electrophilic substitution, highly deactivating impurities or incorrect stoichiometry can hinder the reaction. Ensure accurate measurement of reagents. A slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) is often employed.[7] |
| Low Reaction Temperature | While the Vilsmeier reagent is formed at low temperatures, the subsequent reaction with the pyrrole may require heating.[1] Depending on the substrate's reactivity, temperatures can range from room temperature up to 80°C.[9] If the reaction is sluggish at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC. |
| Inappropriate Solvent | Solvents like dichloromethane (DCM), dichloroethane (DCE), or even an excess of DMF can be used.[1][7] The choice of solvent can influence the reaction rate and solubility of intermediates. Ensure the chosen solvent is anhydrous. |
Issue 2: Low Yield of the Desired Product
Observation: The desired product is formed, but the isolated yield is significantly lower than expected.
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Side Reactions | Polymerization of the pyrrole starting material or product can occur under acidic conditions, especially with prolonged heating.[10] Minimize reaction time and temperature once the starting material is consumed. The formation of regioisomers (e.g., formylation at the 3-position) is also possible, although formylation of N-substituted pyrroles typically favors the 2-position.[3][11] |
| Difficult Work-up and Hydrolysis | The hydrolysis of the intermediate iminium salt is a critical step.[3] This is often achieved by adding the reaction mixture to a solution of a weak base like sodium acetate or sodium bicarbonate in water at low temperatures.[7] Inadequate hydrolysis can lead to low yields of the aldehyde. Ensure thorough mixing and sufficient time for the hydrolysis to complete. |
| Purification Losses | The product, 2-formyl-1-(4-chlorophenyl)-1H-pyrrole, may be sensitive or difficult to purify by column chromatography. Consider alternative purification methods or optimize your chromatography conditions (e.g., using a less polar solvent system). |
Issue 3: Formation of Unexpected Byproducts
Observation: TLC or LC-MS analysis shows the formation of significant amounts of unknown impurities alongside the desired product.
| Potential Cause | Explanation & Recommended Action |
| Diformylation | If both the 2- and 5-positions of the pyrrole ring are unsubstituted, diformylation can occur, especially with a large excess of the Vilsmeier reagent or at higher temperatures.[1] Use a controlled stoichiometry of the Vilsmeier reagent. |
| Reaction with Solvent | In some cases, the Vilsmeier reagent can react with certain solvents. Ensure the chosen solvent is inert under the reaction conditions. |
| Degradation of Starting Material or Product | The acidic nature of the Vilsmeier-Haack reaction can lead to the degradation of sensitive substrates or products. Minimize reaction time and consider running the reaction at a lower temperature if possible. |
Experimental Protocol: Vilsmeier-Haack Formylation
Below is a standard, step-by-step protocol for the formylation of 1-(4-chlorophenyl)-1H-pyrrole.
Materials:
-
1-(4-chlorophenyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Reaction with Pyrrole: Dissolve 1-(4-chlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of sodium acetate (5-6 equivalents) in water. Slowly and carefully pour the reaction mixture into the sodium acetate solution with vigorous stirring.
-
Work-up: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The key stages of the Vilsmeier-Haack formylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common formylation issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of pyrroles?
The Vilsmeier-Haack reaction is generally mild and efficient for electron-rich aromatic and heteroaromatic compounds.[1] It avoids the use of strong Lewis acids that can cause polymerization or degradation of the pyrrole ring, which can be an issue with other formylation methods like Friedel-Crafts reactions.[6]
Q2: Can I use other formylating agents besides DMF/POCl₃?
While the DMF/POCl₃ system is the most common for generating the Vilsmeier reagent, other reagents can be used. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[9] Alternative formylation methods for pyrroles exist, such as the Duff reaction, which uses hexamethylenetetramine, but this is more commonly applied to phenols and anilines.[12][13][14] Another approach involves the synthesis from ketones and 4-formyloxazole.[15]
Q3: How does the 4-chlorophenyl substituent on the nitrogen affect the reaction?
The N-aryl group can influence the reactivity of the pyrrole ring. While the nitrogen lone pair still activates the ring towards electrophilic substitution, the electron-withdrawing nature of the chlorophenyl group may slightly decrease the nucleophilicity of the pyrrole compared to an N-alkylpyrrole. However, 1-(4-chlorophenyl)-1H-pyrrole is still sufficiently electron-rich to undergo the Vilsmeier-Haack reaction. The N-substituent also directs the formylation primarily to the C2 position due to steric hindrance at the C3 position.[11]
Q4: My reaction mixture turned dark red/brown. Is this normal?
The formation of colored byproducts is not uncommon in Vilsmeier-Haack reactions, particularly if the reaction is heated or if there are impurities present.[8] While a color change is expected, a very dark or tar-like appearance could indicate polymerization or degradation, which might necessitate milder reaction conditions.
Q5: What is the expected regioselectivity of the formylation?
For N-substituted pyrroles, electrophilic substitution, including the Vilsmeier-Haack formylation, predominantly occurs at the C2 (alpha) position.[3] This is due to the greater stabilization of the cationic intermediate formed upon attack at this position. Steric hindrance from the N-substituent can also disfavor attack at the C3 (beta) position.[11]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. imp.kiev.ua [imp.kiev.ua]
- 11. scribd.com [scribd.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. A general synthesis of substituted formylpyrroles from ketones and 4-formyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrrole Aldehyde Synthesis
Welcome to the technical support center for the synthesis of pyrrole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Formylpyrroles are critical intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. However, their synthesis can be challenging due to the reactive and often sensitive nature of the pyrrole ring.
This resource provides in-depth, field-proven insights into the most common formylation methods, focusing on the Vilsmeier-Haack and Duff reactions. We will explore the causality behind experimental choices to help you resolve common issues and enhance the yield, purity, and scalability of your reactions.
Part 1: The Vilsmeier-Haack Reaction - Troubleshooting & Optimization
The Vilsmeier-Haack reaction is the most powerful and widely used method for formylating electron-rich heterocycles like pyrrole.[1] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] While effective, the reaction's success is highly dependent on precise control of conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction resulted in a very low yield or no product at all. What are the most likely causes?
A1: This is a common issue that can often be traced back to one of three areas: the Vilsmeier reagent, the reaction conditions, or the workup procedure.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive.
-
Causality: The chloroiminium salt is highly electrophilic and will readily react with water, quenching it before it can react with the pyrrole substrate.
-
Solution: Always use anhydrous DMF and ensure your glassware is thoroughly dried. The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to ice-cooled DMF.[1] This initial reaction is exothermic; inadequate cooling (maintain 0–10°C) can lead to reagent decomposition. For sensitive substrates, using a pre-formed, isolated Vilsmeier salt can sometimes provide more consistent results.[4]
-
-
Reaction Conditions:
-
Causality: Pyrrole is a highly electron-rich heterocycle and reacts very quickly.[2] The initial addition of pyrrole to the Vilsmeier reagent is often highly exothermic. Uncontrolled temperature can lead to polymerization and the formation of intractable tars.[5]
-
Solution: Add the pyrrole substrate (dissolved in a dry, inert solvent like ethylene dichloride) slowly to the chilled Vilsmeier reagent solution, maintaining a low internal temperature (e.g., 5–10°C).[6] After the addition is complete, the reaction may require gentle heating (reflux) to drive it to completion, but this is substrate-dependent.[6]
-
-
Improper Workup:
-
Causality: The primary product of the electrophilic substitution is an iminium salt intermediate. This salt must be hydrolyzed to yield the final aldehyde.[3] This hydrolysis is typically performed in an aqueous basic or buffered solution. If the solution is too acidic during workup, the electron-rich pyrrole ring can be protonated, leading to acid-catalyzed polymerization or degradation of the desired product.[6]
-
Solution: The reaction mixture should be carefully quenched by pouring it onto crushed ice, followed by the addition of a buffered or basic solution. A robust and highly recommended method involves heating the mixture with a solution of sodium acetate trihydrate.[6] This both hydrolyzes the iminium salt and neutralizes the strong acids present, preventing product degradation. Insufficient neutralization is a primary cause of low yields and discolored products.[6]
-
Q2: My reaction produced a mixture of 2-formyl and 3-formyl isomers. How can I improve the regioselectivity?
A2: The regioselectivity of pyrrole formylation is a delicate interplay of electronic and steric factors.
-
Electronic Effects (The Default): For unsubstituted or N-alkyl pyrroles, electrophilic attack occurs almost exclusively at the C2 (α) position.
-
Steric Hindrance (Controlling the Outcome):
-
Causality: When the nitrogen atom bears a sterically bulky substituent (e.g., tert-butyl, 2,6-dimethylphenyl), access to the C2 and C5 positions is hindered. This steric clash can raise the activation energy for C2 attack, making the electronically less-favored C3 attack competitive or even predominant.[8][9]
-
Solution: To favor C3-formylation , introduce a large N-substituent. You can also use a sterically crowded formamide, such as N,N-diisopropylformamide, to generate a bulkier Vilsmeier reagent, which further disfavors attack at the C2 position.[10][11]
-
-
Electronic Control with Protecting Groups:
-
Causality: A strong electron-withdrawing group on the nitrogen, such as a phenylsulfonyl (-SO₂Ph) group, significantly reduces the electron density of the pyrrole ring, particularly at the adjacent C2 and C5 positions.[12] This electronic deactivation can redirect the electrophilic attack to the C3 position.[13]
-
Solution: To favor C3-formylation on an otherwise unsubstituted pyrrole, consider installing a removable N-sulfonyl protecting group. This strategy is a powerful tool for accessing 3-substituted pyrroles.[13][14]
-
Q3: The reaction mixture turned into a dark, insoluble tar. Is it salvageable?
A3: Unfortunately, extensive tar formation usually indicates irreversible polymerization of the pyrrole starting material or product, and the yield will be severely compromised. The key is prevention.
-
Causality: Pyrroles are notoriously unstable under strongly acidic conditions and are prone to polymerization.[5] The Vilsmeier-Haack reaction environment is highly acidic due to the presence of POCl₃ and its byproducts. If the temperature is not controlled or if "hot spots" develop during reagent addition, polymerization can rapidly outcompete the desired formylation reaction.
-
Preventative Measures:
-
Strict Temperature Control: As detailed in Q1, maintain low temperatures during the addition of both POCl₃ to DMF and the pyrrole to the Vilsmeier reagent.
-
Purity of Starting Materials: Pyrrole itself darkens on exposure to air and light and is best distilled immediately before use.[15] Impurities can initiate polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to discoloration and decomposition.[16]
-
Part 2: The Duff Reaction - FAQs for Phenolic or Highly Activated Pyrroles
The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glycerol and boric acid or acetic acid.[17][18] It is primarily used for highly electron-rich substrates like phenols.
Q1: When should I consider using the Duff reaction instead of the Vilsmeier-Haack for a pyrrole substrate?
A1: The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction and is not a first-choice method for simple pyrroles.[17] However, it can be considered for specific, highly activated pyrroles, particularly those containing a phenolic hydroxyl group (hydroxyphenyl-pyrroles). The primary advantage is its pronounced ortho-selectivity relative to the activating group.[17][19]
Q2: My Duff reaction yield is very low, which is a known issue. What specific parameters can I optimize?
A2: While inherently low-yielding, several factors can be adjusted.[20]
-
Causality: The electrophile in the Duff reaction is an iminium ion generated from hexamine.[21] The reaction proceeds through a complex mechanism involving electrophilic attack, an intramolecular redox step, and final hydrolysis.[17] Each step is an equilibrium, and the overall conversion is often poor.
-
Optimization Strategies:
-
Acid Catalyst/Solvent: The choice of acid is critical. Boric acid in glycerol is a classic combination that helps to chelate the substrate and direct the formylation. Acetic acid is also commonly used.[20]
-
Reaction Time and Temperature: Duff reactions often require prolonged heating (several hours) at elevated temperatures (100-160°C). Monitor the reaction by TLC to find the optimal time, as prolonged heating can also lead to decomposition.
-
Reagent Stoichiometry: An excess of hexamine is often used to push the equilibrium toward the product.
-
Part 3: General Troubleshooting, Purification, and Handling
Q1: My purified pyrrole aldehyde is a beautiful crystalline solid, but it turns yellow or brown upon standing. How can I ensure its long-term stability?
A1: The discoloration of pyrrole aldehydes is a common sign of slow oxidation or polymerization upon exposure to air, light, and residual acid or base.
-
Causality: The electron-rich pyrrole ring, even when deactivated by an aldehyde group, remains susceptible to oxidation. Trace impurities from the workup or purification (e.g., residual acid from silica gel) can catalyze degradation over time.
-
Best Storage Practices:
-
High Purity: Ensure the product is meticulously purified. Residual starting materials or side products can promote decomposition.
-
Inert Environment: Store the solid under an inert atmosphere (Argon or Nitrogen).
-
Cold and Dark: Keep the container in a freezer (-20°C) and wrapped in aluminum foil to protect it from light.
-
Neutral Glassware: Store in a clean, neutral glass vial. Avoid plastic containers where possible.
-
Q2: What are the most effective methods for purifying pyrrole aldehydes?
A2: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is the most versatile method.
-
Stationary Phase: Standard silica gel is typically effective. For very sensitive aldehydes, the silica can be neutralized by pre-slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), to prevent on-column degradation.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a common starting point.
-
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material if a suitable solvent system can be found.
-
Distillation: For liquid or low-melting solid pyrrole aldehydes, vacuum distillation can be very effective.[6] This removes non-volatile impurities and residual solvents.
Part 4: Protocols & Methodologies
Protocol 1: Vilsmeier-Haack Formylation of Unsubstituted Pyrrole to Pyrrole-2-carboxaldehyde
This protocol is adapted from a highly reliable procedure published in Organic Syntheses.[6]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous (1.1 mol)
-
Phosphorus oxychloride (POCl₃) (1.1 mol)
-
Pyrrole, freshly distilled (1.0 mol)
-
Ethylene dichloride (1,2-dichloroethane), anhydrous
-
Sodium acetate trihydrate (5.5 mol)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate or magnesium sulfate
-
Deionized water
Procedure:
-
Vilsmeier Reagent Formation: In a 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube), place the DMF. Cool the flask in an ice bath.
-
Slowly add POCl₃ through the dropping funnel over 15 minutes, ensuring the internal temperature is maintained between 10–20°C.
-
Remove the ice bath and stir the mixture for 15 minutes. The complex may solidify if over-cooled.
-
Pyrrole Addition: Cool the mixture again in an ice bath and add 250 mL of ethylene dichloride. Once the internal temperature is below 5°C, add a solution of freshly distilled pyrrole in 250 mL of ethylene dichloride via the dropping funnel over 1 hour. Maintain vigorous stirring and low temperature.
-
Reaction Completion: After addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Workup and Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of sodium acetate trihydrate in ~1 L of water. The addition will be exothermic.
-
Reflux the two-phase mixture for another 15 minutes with vigorous stirring to ensure complete hydrolysis of the iminium intermediate.
-
Extraction and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the layers. Extract the aqueous layer with ether (3x).
-
Combine all organic layers and wash cautiously with saturated sodium carbonate solution, then with brine.
-
Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by rotary evaporation.
-
Purify the resulting crude product (often an oil that crystallizes) by vacuum distillation or recrystallization from petroleum ether.
Part 5: Data Summaries & Visualizations
Data Presentation
Table 1: Influence of Pyrrole Substitution on Vilsmeier-Haack Reaction Conditions
| Pyrrole Substrate Type | Relative Reactivity | Typical Temperature for Pyrrole Addition | Post-Addition Conditions | Expected Major Product |
| Unsubstituted Pyrrole | Very High | 0–10°C | Short reflux (15-30 min) | 2-carbaldehyde |
| N-Alkyl Pyrrole | High | 0–15°C | Room temp to gentle heat | 2-carbaldehyde |
| N-Aryl Pyrrole | High | 10–25°C | Gentle heat (40-60°C) | 2-carbaldehyde |
| N-Sulfonyl Pyrrole | Moderate | 25°C to 50°C | Heating (60-80°C) | 3-carbaldehyde |
| C-Alkyl Pyrrole | Very High | 0–10°C | Room temperature | Mixture, depends on substitution |
Experimental & Mechanistic Diagrams
Caption: The Vilsmeier-Haack reaction mechanism proceeds in three key stages.
Caption: A decision tree for troubleshooting low yields in pyrrole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier Reagent - Enamine [enamine.net]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. scribd.com [scribd.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. Duff reaction - Wikipedia [en.wikipedia.org]
- 18. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 21. Duff_reaction [chemeurope.com]
Technical Support Center: Purification of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the purification of crude 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and achieve high purity for your compound. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to adapt and optimize these methods for your specific experimental context.
I. Understanding the Impurity Profile: What to Expect in Your Crude Product
The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-(4-chlorophenyl)-1H-pyrrole, using a Vilsmeier reagent. The reagent is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] While effective, this process can lead to a variety of impurities that complicate downstream applications.
Common Impurities and Their Origins:
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-(4-chlorophenyl)-1H-pyrrole in your crude product.
-
Residual Vilsmeier Reagents and Byproducts: DMF, a high-boiling point solvent, is notoriously difficult to remove completely.[5] Similarly, quenching of excess POCl₃ generates phosphoric and hydrochloric acids, which must be neutralized and removed.[6]
-
Side-Reaction Products:
-
Di-formylated Pyrrole: Although formylation typically occurs at the electron-rich 2-position of the pyrrole ring, over-reaction can lead to the formation of a di-formylated species.[7]
-
Hydrolysis Products: The Vilsmeier reagent and the iminium salt intermediate are moisture-sensitive.[3][8] Premature hydrolysis can reduce yield and introduce byproducts.
-
II. Troubleshooting Guide: A Symptom-Based Approach to Purification Challenges
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Oily or Gummy Crude Product | Residual DMF or other high-boiling solvents. | 1. Aqueous Work-up: During the work-up, wash the organic layer multiple times with water or a brine solution to partition the highly polar DMF into the aqueous phase.[9] 2. Co-evaporation: After initial concentration, add a solvent like toluene or heptane and evaporate under reduced pressure. This can form a lower-boiling azeotrope with DMF, facilitating its removal.[10] |
| Low Yield of Purified Product After Recrystallization | 1. Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof).[11][12] The ideal solvent will dissolve the compound when hot but have low solubility when cold. 2. Mixed-Solvent System: If a single solvent is not ideal, try a mixed-solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Re-heat to clarify and then cool slowly.[13] Common pairs include ethanol/water and hexane/ethyl acetate.[14] 3. Extended Cooling: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.[15] |
| Product Fails to Crystallize ("Oils Out") | 1. High Impurity Load: Significant amounts of impurities can inhibit crystal lattice formation.[16] 2. Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an amorphous oil rather than an ordered crystalline solid. | 1. Pre-purification: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can further slow the cooling rate. |
| Poor Separation on Silica Gel Column Chromatography | 1. Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities. 2. Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation. | 1. TLC Optimization: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point for N-aryl pyrrole aldehydes is a mixture of hexane and ethyl acetate.[17] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.[15] 2. Proper Loading: Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight). Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.[18] |
| Colored Impurities Persist in the Final Product | Presence of Highly Conjugated or Polymeric Byproducts: These can be intensely colored and difficult to remove. | 1. Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize.[15] 2. Oxidative Work-up (Use with Caution): In some cases, a mild oxidative wash during the work-up (e.g., with a dilute solution of sodium hypochlorite) can decolorize certain impurities. This should be approached with care to avoid oxidation of the desired aldehyde. |
III. Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for robust and reproducible methods. The following protocols are designed to be a starting point for the purification of this compound.
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol is particularly effective for moderately polar compounds like the target molecule.[13]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
Procedure:
-
Place the crude product in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While maintaining the temperature, add deionized water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating compounds with different polarities.[9]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Use TLC to find an optimal mobile phase. A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. Purity Assessment: Ensuring Quality of the Final Product
Verifying the purity of your final product is a critical step. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[19]
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
V. Visualizing the Workflow
To provide a clear overview of the purification process, the following diagram illustrates the decision-making process and workflow.
Caption: Purification workflow for this compound.
VI. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, intractable tar. What should I do?
A1: This often indicates the presence of polymeric byproducts or significant degradation. Before attempting recrystallization, try dissolving the crude material in a suitable solvent (e.g., ethyl acetate) and filtering it through a short plug of silica gel. This can remove some of the highly polar, colored impurities and may make subsequent purification more manageable.
Q2: How do I know if I have successfully removed all the DMF?
A2: The most definitive way is to analyze your "pure" product by ¹H NMR spectroscopy. DMF has characteristic signals (a singlet around 8.0 ppm and two singlets around 2.9 and 2.7 ppm) that are easy to identify.
Q3: Can I use a different purification method, like distillation?
A3: While distillation is a powerful purification technique, it is generally not suitable for this compound due to its high boiling point and potential for thermal decomposition. Recrystallization and column chromatography are the preferred methods.
Q4: Is it possible to purify this aldehyde using a bisulfite adduct?
A4: Yes, this is a viable alternative, especially for removing small amounts of aldehyde from a mixture or for purifying aldehydes that are difficult to crystallize. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities in an aqueous layer. The aldehyde can then be regenerated by adding a base.[8][20][21]
Q5: What are the key safety precautions to take during the work-up of a Vilsmeier-Haack reaction?
A5: The work-up can be highly exothermic, especially when quenching excess POCl₃. It is crucial to add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6]
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. PubChemLite - this compound (C11H8ClNO) [pubchemlite.lcsb.uni.lu]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. This compound | CAS 37560-50-2 [matrix-fine-chemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. reddit.com [reddit.com]
- 20. Workup [chem.rochester.edu]
- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable synthetic intermediate from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-(4-chlorophenyl)-1H-pyrrole, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]
Q2: What is the Vilsmeier reagent and how is its formation critical to the reaction's success?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3] It is generated by the reaction of DMF and POCl₃. The formation of this reagent is highly exothermic and moisture-sensitive. Proper temperature control during its preparation is crucial to prevent decomposition and ensure a high-quality reagent for the subsequent formylation step.
Q3: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
The primary safety concern is the thermal instability of the Vilsmeier reagent.[5] The reaction to form the reagent is exothermic, and the reagent itself can decompose, leading to a thermal runaway reaction.[6][7] Therefore, careful control of the addition rate of POCl₃ to DMF and efficient heat dissipation are critical. It is highly recommended to perform calorimetric studies to understand the thermal profile of the reaction before attempting a large-scale synthesis.[5] Another significant hazard is the handling of POCl₃, which is corrosive and reacts violently with water.
Q4: What are the typical impurities encountered in the synthesis of this compound?
Common impurities can arise from several sources including starting materials, side reactions, and degradation.[8][9] These may include:
-
Unreacted 1-(4-chlorophenyl)-1H-pyrrole: Incomplete formylation can lead to the presence of the starting material in the crude product.
-
Diformylated byproduct: Over-reaction can lead to the formation of a diformylated pyrrole derivative.
-
Chlorinated byproducts: Under certain conditions, chlorination of the pyrrole or phenyl ring can occur.
-
Polymeric materials: Uncontrolled temperature excursions can lead to the formation of tar-like polymers.
-
Residual solvents: Solvents used in the reaction and work-up, such as DMF, ethyl acetate, or hexane, may be present in the final product.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Symptoms:
-
TLC analysis of the reaction mixture shows a significant amount of unreacted starting material.
-
After work-up, the isolated product mass is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Action & Protocol |
| Moisture Contamination | The Vilsmeier reagent is highly reactive towards water. Moisture in the reagents or glassware will quench the reagent, preventing the formylation reaction.[3] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled or high-purity reagents. |
| Poor Quality Reagents | Impurities in DMF (e.g., dimethylamine) or POCl₃ can lead to side reactions and a lower concentration of the active Vilsmeier reagent.[3] | Use high-purity, anhydrous DMF and freshly opened or distilled POCl₃. Consider using a pre-formed crystalline Vilsmeier reagent for better control.[10] |
| Insufficient Reaction Temperature | The formylation of N-arylpyrroles can be sterically hindered, requiring thermal energy to overcome the activation barrier. | After the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), gradually increase the reaction temperature. Monitor the reaction progress by TLC to determine the optimal temperature and time. A typical range is room temperature to 60 °C.[11] |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often used to drive the reaction to completion. Carefully calculate and measure the molar ratios of your reagents. |
Problem 2: Formation of a Dark, Tar-like Substance
Symptoms:
-
The reaction mixture turns dark brown or black.
-
The product is a viscous, intractable tar that is difficult to purify.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Action & Protocol |
| Runaway Reaction | The formation of the Vilsmeier reagent is highly exothermic. Poor temperature control can lead to a rapid increase in temperature, causing decomposition of the reagent and polymerization of the pyrrole substrate.[5] | Crucial for Scale-Up: Add POCl₃ to DMF dropwise at a controlled rate while maintaining a low temperature (0-5 °C) with an efficient cooling bath. For larger scales, consider a semi-batch process where the Vilsmeier reagent is generated and consumed in situ by adding POCl₃ to a mixture of the substrate and DMF.[5] |
| Substrate Instability | Pyrrole and its derivatives can be sensitive to strong acids and high temperatures, leading to polymerization. | Maintain a controlled temperature throughout the reaction. After the reaction is complete, quench the reaction mixture promptly by pouring it into a cold aqueous base solution. |
Problem 3: Difficult Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil during work-up.
-
Column chromatography results in poor separation of the product from impurities.
-
Recrystallization fails to yield a crystalline solid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Action & Protocol |
| Incomplete Hydrolysis of the Iminium Intermediate | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. Incomplete hydrolysis can lead to a mixture of products that are difficult to separate. | During the aqueous work-up, ensure thorough mixing and a sufficient reaction time to allow for complete hydrolysis. Gentle heating of the quenched reaction mixture can sometimes facilitate hydrolysis. |
| Inappropriate Purification Technique | The choice of purification method is critical for achieving high purity. The polarity of the product and impurities must be considered. | For Scale-Up: Recrystallization is often preferred over chromatography. Conduct a solvent screen to identify a suitable solvent system for recrystallization. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If chromatography is necessary, optimize the mobile phase to achieve good separation on a small scale before scaling up. |
| Presence of Emulsions during Extraction | The presence of DMF and salts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. If the problem persists, consider a filtration step through a pad of celite to remove insoluble material. |
Visualizing the Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
-
1-(4-chlorophenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask under a nitrogen atmosphere, add POCl₃ (1.2 equivalents) dropwise at 0-5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(4-chlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Scale-Up Consideration - In Situ Vilsmeier Reagent Formation and Consumption
For larger-scale reactions, to better manage the exotherm from the Vilsmeier reagent formation, a modified procedure is recommended:
Procedure:
-
To a solution of 1-(4-chlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DMF (10 volumes) in a jacketed reactor, cool the mixture to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Proceed with the work-up and purification as described in Protocol 1.
This "in situ" method avoids the accumulation of a large amount of the thermally sensitive Vilsmeier reagent, thereby enhancing the safety of the process at scale.[5]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. soeagra.com [soeagra.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Stability of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde in Solution
Welcome to the technical support center for 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Degradation and Instability in Solution
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: I'm observing a decrease in the concentration of my this compound solution over time, even when stored in the dark. What are the likely causes?
Answer:
Several factors can contribute to the degradation of this compound in solution, even in the absence of light. The pyrrole-2-carbaldehyde moiety is inherently reactive and susceptible to several degradation pathways.[1]
Potential Causes:
-
Oxidation: The aldehyde group is prone to oxidation, which can convert it to the corresponding carboxylic acid, 2-pyrrolecarboxylic acid.[1] This can be exacerbated by the presence of dissolved oxygen in the solvent.
-
Hydrolysis: In the presence of moisture, particularly under acidic or alkaline conditions, the pyrrole ring can be susceptible to hydrolysis, leading to ring-opening products.[1]
-
Self-Condensation Reactions: Aldehydes can undergo self-condensation reactions, and pyrrole-2-carboxaldehyde is known to be prone to such reactions.[1] This can lead to the formation of oligomers or polymers, reducing the concentration of the parent compound.
-
Solvent Reactivity: Certain solvents may react with the aldehyde or the pyrrole ring, especially if they contain impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound concentration.
Preventative Measures:
-
Inert Atmosphere: Always handle and store solutions of this compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. The safety data sheet recommends storing the solid compound under an inert atmosphere.[2]
-
Anhydrous Solvents: Use high-purity, anhydrous solvents to reduce the risk of hydrolysis.
-
pH Control: If your experimental conditions allow, consider buffering the solution to a neutral pH to minimize acid- or base-catalyzed degradation.[3] The formation of related Strecker aldehydes has been shown to be pH-dependent.[4]
-
Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage, especially at room temperature. A study on pyrrole-2-carbaldehyde showed a significant decrease in peak area after 18 hours at 30°C.[5]
Question 2: My solution of this compound is turning yellow/brown. What does this color change indicate?
Answer:
A color change to yellow or brown is a common indicator of degradation and the formation of impurities.
Potential Causes:
-
Polymerization/Condensation Products: As mentioned, pyrrole-2-carbaldehydes can undergo self-condensation or polymerization, often resulting in colored byproducts.[1]
-
Oxidative Degradation: Oxidation products can also be colored.
-
Photodegradation: If the solution has been exposed to light, photodegradation can lead to the formation of colored species. Pyrrole moieties are known to undergo both direct and indirect photodegradation.[6][7][8]
Investigative Steps:
-
Analytical Characterization: Use techniques like UV-Vis spectroscopy to characterize the absorption profile of the colored solution. Compare this to a freshly prepared solution.
-
Chromatographic Analysis: Employ HPLC or UPLC with a photodiode array (PDA) detector to separate and identify the parent compound from the colored impurities. Mass spectrometry (LC-MS) can help elucidate the structures of the degradation products.[9][10]
Mitigation Strategies:
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., refrigerated) as recommended for the solid compound to slow down degradation reactions.[11]
-
Purity of Starting Material: Ensure the purity of your starting material. The solid itself can appear as a white or brown solid, indicating that impurities may be present from the outset.[1]
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling, storage, and properties of this compound.
What are the recommended storage conditions for solid this compound and its solutions?
-
Solid: The solid compound should be kept in a dry, cool, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[2] Refrigerated storage is also recommended.[11]
-
Solutions: Solutions should be stored at low temperatures, protected from light, and under an inert atmosphere. It is highly recommended to prepare solutions fresh for each experiment to ensure accuracy and reproducibility.
Which solvents are suitable for dissolving this compound?
Pyrrole-2-carboxaldehyde has low solubility in water but is soluble in some organic solvents such as ethanol, acetone, and dichloromethane.[1] For experimental purposes, aprotic solvents like acetonitrile or tetrahydrofuran (THF) are often good choices, provided they are of high purity and anhydrous. Always perform a solubility test for your specific application and concentration.
| Solvent | Suitability | Considerations |
| Dichloromethane | Good | Can contain acidic impurities; use freshly distilled or stabilized grade. |
| Acetonitrile | Good | Aprotic and generally less reactive. |
| Ethanol | Fair | Protic solvent, may participate in some reactions. |
| Acetone | Fair | Can be reactive, especially under certain conditions. |
| Water | Poor | Low solubility and risk of hydrolysis.[1] |
What analytical techniques are best for monitoring the stability of this compound in my samples?
A stability-indicating HPLC method is the most effective approach.[9][12]
Key components of a stability-indicating HPLC method:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.
-
Detection: A UV detector set at the λmax of the compound. A PDA detector is even better as it can help identify peak purity and detect the emergence of degradation products with different UV spectra.
-
Forced Degradation Studies: To validate the method, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that all potential degradation products are separated from the parent peak.[9]
Workflow for Developing a Stability-Indicating Method:
Caption: Workflow for stability-indicating method development.
III. References
-
Guidechem. (n.d.). How is Pyrrole-2-carboxaldehyde synthesized and applied? - FAQ. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: this compound. Retrieved from --INVALID-LINK--
-
McNeill, K. (2019, September 5). Exploring the photodegradation of pyrroles. Retrieved from --INVALID-LINK--
-
Park, Y. I., et al. (2022). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI.
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI.
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1H-Pyrrole-2-carboxaldehyde.
-
Gudem, M., & Kowalewski, M. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(4), 1142-1153.
-
Park, Y. I., et al. (2022). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate.
-
Santa Cruz Biotechnology. (n.d.). Pyrrole-2-carboxaldehyde Safety Data Sheet.
-
Gudem, M., & Kowalewski, M. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Degradation of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
-
Echemi. (n.d.). 1-(4-CHLOROPHENYL)-1H-PYRROLE Safety Data Sheets.
-
BenchChem. (2025). Analysis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole Degradation Products.
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH.
-
Letopharm Limited. (n.d.). This compound | CAS:#37560-50-2.
-
The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. (2011). ResearchGate.
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Excited state behavior of Pyrrole 2-carboxyldehyde: Theoretical and experimental study. (n.d.). ResearchGate.
-
Amerigo Scientific. (n.d.). This compound.
-
ChemScene. (n.d.). 1-(4-Chlorophenyl)-5-methyl-1h-pyrrole-2-carbaldehyde.
-
ChemicalBook. (2022, December 30). This compound | 37560-50-2.
-
BenchChem. (2025). Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers.
-
Quora. (2020, July 6). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?
-
YouTube. (2021, November 2). Why is it necessary to control the pH during the reaction of aldehydes and ketones.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate.
-
PubChemLite. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). This compound.
-
Effect of pH on aldehyde release. Growth (closed symbols) and... (n.d.). ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
-
Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. (n.d.).
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI.
-
Different pathways for 2,4-D degradation proposed in the literature. (n.d.). ResearchGate.
-
1H-Pyrrole-2-carboxaldehyde. (n.d.). NIST WebBook.
-
Alfa Chemistry. (n.d.). CAS 37560-50-2 this compound.
-
Thermo Fisher Scientific. (n.d.). This compound, Tech., Thermo Scientific 1 g.
-
PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.
-
Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. (2017). ResearchGate.
-
Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. (n.d.). ResearchGate.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.at [fishersci.at]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mcneill-group.org [mcneill-group.org]
- 7. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 37560-50-2 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Pyrrole Derivative Purification
Welcome to the Technical Support Center for the purification of pyrrole derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. The information herein is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of pyrrole derivatives, offering step-by-step solutions based on established principles and field experience.
Issue 1: Poor Separation or Overlapping Spots on TLC and Column
Question: I'm observing poor separation between my desired pyrrole derivative and impurities, resulting in mixed fractions from my column. How can I improve the resolution?
Answer: Poor resolution is a frequent challenge and can stem from several factors. Here is a systematic approach to diagnosing and solving the issue:
-
Optimize the Solvent System: The mobile phase composition is a critical factor in achieving good separation.[1][2]
-
Polarity Adjustment: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) for your product ideally between 0.2 and 0.4.[3] An Rf of approximately 0.3 is often considered optimal for good separation on a column.[3][4] Start with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5] Systematically test different ratios on TLC to find the optimal polarity.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve the mixture, a gradient elution is recommended.[6] Start with a low polarity mobile phase to elute non-polar impurities first, then gradually increase the polarity to elute your target compound.[6][7]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general guideline is to use a silica-to-sample mass ratio of at least 30:1 to 50:1.[6]
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.[8] Ensure the silica gel is packed uniformly as a slurry and the bed is level.
-
Sample Loading Technique:
-
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[3][9] Carefully apply the solution to the top of the silica bed.[3]
-
Dry Loading: This method is recommended, especially if the compound has low solubility in the initial eluent.[6][9] Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[3][10] This powder can then be carefully added to the top of the packed column.[3]
-
Issue 2: Streaking or Tailing of the Compound Spot
Question: My pyrrole derivative is streaking on the TLC plate and tailing on the column, leading to impure fractions. What is causing this and how can I fix it?
Answer: Streaking or tailing is often observed with polar compounds like some pyrrole derivatives on silica gel.[11] This is typically due to strong interactions between the compound and the acidic silanol groups on the silica surface.[11]
-
Use of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[5][10][11] This can significantly improve peak shape.
-
Alternative Stationary Phases:
-
Solvent System Modification: A gradual increase in the polarity of the solvent system during elution can sometimes mitigate tailing.[11]
Issue 3: Compound Decomposition on the Column
Question: I suspect my pyrrole derivative is decomposing on the silica gel column. What are my options?
Answer: Decomposition on silica gel is a known issue for sensitive pyrrole derivatives due to the acidic nature of the stationary phase.[5][10]
-
Deactivation of Silica: As mentioned for tailing, adding a small amount of a base like triethylamine (0.1-1%) to your eluent can neutralize the silica gel and prevent decomposition of acid-sensitive compounds.[5][10]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina.[5]
-
Stability Test (2D TLC): To confirm if your compound is decomposing on silica, you can perform a 2D TLC. Spot your compound on one corner of a TLC plate and run it in a solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition.[12][13]
-
Alternative Purification Methods: If chromatography consistently leads to decomposition, explore non-chromatographic techniques like recrystallization or distillation.[5]
Issue 4: Compound Does Not Elute from the Column
Question: My compound is stuck at the top of the column and won't elute, even with a very polar solvent system. What should I do?
Answer: This indicates a very strong interaction between your compound and the stationary phase.
-
Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.[3][11] If your compound is stable in acidic conditions, adding a small percentage of acetic or formic acid to your eluent might help displace the compound from the silica.[11]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) might be a more suitable purification method.[11][14]
Issue 5: Purified Pyrrole is Colored
Question: My purified pyrrole derivative is colored (e.g., yellow or brown), but it should be colorless. What is the cause and how can I fix it?
Answer: Color in purified pyrroles is a common issue and can arise from several factors:
-
Oxidation: Pyrroles, particularly electron-rich ones, are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities.[11][15] This can be accelerated by residual acid from the synthesis.[11]
-
Highly Conjugated Byproducts: The synthesis can sometimes produce small amounts of highly colored, conjugated byproducts.[11]
-
Charcoal Treatment: Before a final purification step like recrystallization, you can dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Be aware that this may also reduce your overall yield.[11]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of column chromatography for pyrrole derivatives.
Q1: What is a good starting solvent system for the TLC analysis of a new pyrrole derivative?
A1: A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[5] Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to find a system that gives an Rf value between 0.2 and 0.4 for your compound of interest.[3][5]
Q2: How do I choose between normal-phase and reversed-phase chromatography for my pyrrole derivative?
A2: The choice depends on the polarity of your compound.
-
Normal-Phase (e.g., silica gel, alumina): This is generally suitable for less polar to moderately polar pyrrole derivatives.[5]
-
Reversed-Phase (e.g., C18): This is ideal for more polar pyrrole derivatives.[5][16] If your compound is highly soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase chromatography is likely the better choice.[5]
Q3: Can I use the same solvent system for column chromatography that I optimized for TLC?
A3: Generally, yes. The solvent system optimized on TLC is a good starting point for your column. However, you may need to use a slightly less polar solvent mixture for the column to ensure good separation, as columns are more efficient than TLC plates. A common practice is to slightly decrease the percentage of the polar solvent compared to the TLC conditions.
Q4: What are the typical yields for the purification of pyrrole derivatives by column chromatography?
A4: The yield can vary significantly depending on the efficiency of the synthesis and the complexity of the crude mixture. However, yields after column chromatography are often in the range of 40-80%.[11] For some specific pyrrole derivatives, yields can be good to excellent.[3]
Q5: What are some common impurities in crude pyrrole synthesis products?
A5: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[15] Depending on the synthetic route, these could be compounds like furan, ammonia, or succinimide.[15] Water is also a common impurity from reaction work-ups.[15]
Section 3: Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography for a Moderately Polar Pyrrole Derivative
-
Solvent System Selection:
-
Develop a solvent system using TLC (e.g., Hexane:Ethyl Acetate).
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.[5]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[5][10]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[5]
-
Drain the excess solvent until it is level with the top of the silica bed.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude pyrrole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).[3]
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[3][9]
-
Carefully add this powder to the top of the packed column.[3][10]
-
-
Elution:
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified pyrrole derivative.[3]
-
Data Presentation: Solvent System Selection Guide
| Compound Polarity | Recommended Stationary Phase | Typical Mobile Phase System | Notes |
| Non-polar to Moderately Polar | Silica Gel | Hexane:Ethyl Acetate or Dichloromethane:Methanol | The ratio of the solvents is adjusted to achieve the desired Rf value. |
| Polar | Reversed-Phase (C18) | Water:Acetonitrile or Water:Methanol | Ideal for compounds with high solubility in polar solvents.[14] |
| Basic/Acid-Sensitive | Neutral or Basic Alumina | Hexane:Ethyl Acetate with 0.1-1% Triethylamine | The basic modifier helps to prevent tailing and decomposition.[5][11] |
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting flowchart for poor separation issues.
Decision Tree for Stationary and Mobile Phase Selection
Caption: Decision-making for phase selection in pyrrole purification.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Scientist's Guide to the NMR Structural Elucidation of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
In the fields of medicinal chemistry and materials science, the precise characterization of heterocyclic compounds is a foundational requirement for innovation. 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde is one such molecule, a versatile synthetic intermediate whose utility is predicated on its confirmed structure. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1][2]
This technical guide offers a comprehensive, field-proven comparison and analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will explore the causal relationships between molecular structure and spectral output, detail self-validating experimental protocols, and provide comparative insights grounded in established chemical principles.
The Subject Molecule: Structure and Electronic Landscape
This compound features a five-membered aromatic pyrrole ring, N-substituted with an electron-withdrawing 4-chlorophenyl group, and C2-substituted with a strongly electron-withdrawing carbaldehyde group. This substitution pattern breaks the symmetry of the parent pyrrole ring and significantly influences the electronic environment of every atom, a key factor that dictates the resulting NMR chemical shifts.[2]
Caption: Structure of this compound with atom numbering.
PART 1: ¹H NMR Analysis – Probing the Proton Environments
The ¹H NMR spectrum maps the distinct electronic environments of protons within the molecule. The chemical shift (δ) of each proton is primarily dictated by the electron density around it; nearby electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[2]
Experimental Protocol: ¹H NMR
A robust and reproducible protocol is essential for generating high-quality, comparable data.
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality : CDCl₃ is a preferred solvent due to its excellent solubilizing power for a wide range of organic molecules and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm), which serves as a convenient internal standard for chemical shift calibration.
-
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer.
-
Causality : Higher field strengths increase spectral dispersion, spreading out the signals and simplifying the analysis of complex coupling patterns, which is critical for resolving the distinct protons on the pyrrole ring.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° pulse ('zg30' on Bruker systems).
-
Number of Scans (NS): 8-16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.[2]
-
Relaxation Delay (D1): 1-2 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.[2]
-
Acquisition Time (AQ): 1-2 seconds.[2]
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase correction, baseline correction, and calibration of the chemical shift axis to the residual CDCl₃ signal at 7.26 ppm. Integrate all signals to determine their relative proton ratios.
¹H NMR Data Interpretation and Comparative Analysis
The spectrum is characterized by three distinct regions: the downfield aldehyde proton, the aromatic region containing pyrrole and phenyl protons, and the absence of any upfield aliphatic signals.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |
| H(CHO) | 9.40 - 9.80 | Singlet (s) | — | 1H | Highly deshielded by the adjacent C=O bond. Literature shows similar compounds in this range.[3][4] |
| Phenyl H-2'/H-6' | 7.40 - 7.60 | Doublet (d) | J ≈ 8-9 Hz | 2H | Protons on the chlorophenyl ring, ortho to the pyrrole nitrogen. |
| Phenyl H-3'/H-5' | 7.35 - 7.55 | Doublet (d) | J ≈ 8-9 Hz | 2H | Protons on the chlorophenyl ring, meta to the pyrrole nitrogen and ortho to the chlorine. |
| Pyrrole H-5 | 7.20 - 7.40 | Doublet of doublets (dd) | ³JH4-H5 ≈ 2.5-3.0 Hz, ⁴JH3-H5 ≈ 1.5-2.0 Hz | 1H | Deshielded by the adjacent nitrogen atom. |
| Pyrrole H-3 | 7.00 - 7.10 | Doublet of doublets (dd) | ³JH3-H4 ≈ 3.5-4.0 Hz, ⁴JH3-H5 ≈ 1.5-2.0 Hz | 1H | Deshielded by the adjacent electron-withdrawing aldehyde group. |
| Pyrrole H-4 | 6.30 - 6.40 | Doublet of doublets (dd) | ³JH3-H4 ≈ 3.5-4.0 Hz, ³JH4-H5 ≈ 2.5-3.0 Hz | 1H | Typically the most shielded of the pyrrole protons. |
-
Comparative Insight: In unsubstituted 1-phenylpyrrole, the α-protons (H2/H5) resonate around 7.08 ppm and the β-protons (H3/H4) at 6.34 ppm.[5] In our target molecule, the C2-carbaldehyde group dramatically shifts the adjacent H-3 proton downfield to >7.0 ppm. Similarly, the H-5 proton is also shifted downfield relative to its position in 1-phenylpyrrole, demonstrating the combined electron-withdrawing influence of the N-aryl and C2-formyl groups.
PART 2: ¹³C NMR Analysis – Mapping the Carbon Framework
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. As with ¹H NMR, the chemical shifts are highly sensitive to the local electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample and Spectrometer: The same sample and instrument from the ¹H NMR analysis can be used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment ('zgpg30' on Bruker systems) is used.
-
Causality : Proton decoupling removes the complexities of ¹H-¹³C coupling, resulting in a simplified spectrum where each unique carbon appears as a single line. This is crucial for accurately counting the number of distinct carbon environments.[2]
-
-
Number of Scans (NS): ≥1024 scans.
-
Causality : The ¹³C isotope has a low natural abundance (~1.1%). A significantly higher number of scans is required to achieve a signal-to-noise ratio comparable to that of a ¹H spectrum.
-
-
Relaxation Delay (D1): 2 seconds. Carbon nuclei, especially quaternary ones, often have longer relaxation times.[2]
-
-
Data Processing: Similar to ¹H NMR, processing involves Fourier transformation, phasing, and baseline correction. The spectrum is calibrated to the central peak of the CDCl₃ triplet at 77.16 ppm.
¹³C NMR Data Interpretation
The spectrum will display 9 distinct aromatic/olefinic signals and one carbonyl signal, consistent with the molecule's structure.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C(CHO) | 177.0 - 180.0 | The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen.[3] |
| Pyrrole C-2 | 133.0 - 136.0 | Quaternary carbon attached to the aldehyde; highly deshielded. |
| Phenyl C-1' | 137.0 - 139.0 | Quaternary carbon attached to the pyrrole nitrogen. |
| Phenyl C-4' | 133.0 - 135.0 | Quaternary carbon attached to the electronegative chlorine atom. |
| Phenyl C-2'/C-6' | 129.0 - 131.0 | Phenyl carbons ortho to the pyrrole ring. |
| Pyrrole C-5 | 127.0 - 129.0 | Carbon adjacent to the nitrogen, deshielded. |
| Phenyl C-3'/C-5' | 121.0 - 124.0 | Phenyl carbons ortho to the chlorine atom. |
| Pyrrole C-3 | 115.0 - 118.0 | Carbon adjacent to the C2-aldehyde group. |
| Pyrrole C-4 | 110.0 - 112.0 | Typically the most shielded of the pyrrole carbons. |
-
Substituent Effects: The chemical shifts can be rationalized by considering substituent chemical shift (SCS) effects. The aldehyde group at C2 strongly deshields C2 and C3, while the N-phenyl group influences all pyrrole carbons.[6]
Self-Validation and Advanced Methods
The structural assignment proposed here is internally consistent. The number of signals in both ¹H and ¹³C spectra matches the number of unique proton and carbon environments in the molecule. The integration of the proton signals corresponds to the number of protons in each environment.
For absolute, unambiguous confirmation, 2D NMR experiments are the logical next step:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to, definitively linking the assignments from the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, confirming the connectivity of the molecular fragments (e.g., showing a correlation from the aldehyde proton H(CHO) to the pyrrole carbon C2).
Caption: Workflow for structural elucidation, from initial 1D NMR to 2D NMR validation.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By understanding the causal electronic effects of the substituents and employing rigorous, standardized experimental protocols, researchers can confidently interpret the spectral data. The predicted chemical shifts and coupling patterns outlined in this guide provide a reliable benchmark for scientists and drug development professionals working with this compound and its analogues, ensuring the integrity of their chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. raco.cat [raco.cat]
- 5. 1-PHENYLPYRROLE(635-90-5) 1H NMR [m.chemicalbook.com]
- 6. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Analysis
1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in numerous biologically active molecules.[1][2] Accurate structural characterization is paramount for understanding its chemical reactivity, metabolic fate, and potential therapeutic applications. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, stands out as a primary tool for this purpose due to its high sensitivity and ability to provide detailed structural information through controlled fragmentation.[3][4]
This guide will delineate the expected fragmentation pathways of this compound under common ionization techniques such as electrospray ionization (ESI) and electron ionization (EI). We will compare its fragmentation behavior to that of analogous structures to highlight the influence of each substituent on the overall fragmentation pattern.
Predicted Fragmentation Pathways under ESI-MS/MS
In positive-ion ESI-MS, the molecule is expected to readily protonate, likely on the aldehyde oxygen or the pyrrole nitrogen, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation. The fragmentation cascade is predicted to be influenced by the stability of the resulting fragment ions and neutral losses.
A key fragmentation pathway for aromatic aldehydes involves the loss of carbon monoxide (CO) from the protonated molecular ion.[5][6] For this compound, this would involve the initial loss of the formyl group radical (•CHO) followed by the loss of a hydrogen radical (•H), or a concerted loss of CO and H₂.
The presence of the 4-chlorophenyl group introduces additional fragmentation routes. A characteristic fragmentation for N-aryl pyrroles is the cleavage of the N-C bond, leading to the formation of ions corresponding to the chlorophenyl and pyrrole-carbaldehyde moieties.[7] Furthermore, chloroaromatic compounds can exhibit the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).[8]
The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.
Caption: Predicted fragmentation pathways of protonated this compound.
Comparative Fragmentation Analysis
To understand the influence of each structural component, we will compare the predicted fragmentation of our target molecule with that of simpler, related compounds.
| Compound | Key Fragmentation Pathways | Influence on Target Molecule's Fragmentation |
| Pyrrole-2-carbaldehyde | Loss of CO, ring opening | Establishes the fragmentation behavior of the core pyrrole-aldehyde structure. |
| 1-phenylpyrrole | Cleavage of the N-phenyl bond, fragmentation of the pyrrole ring | Indicates the lability of the N-aryl bond. |
| Chlorobenzene | Loss of Cl•, loss of HCl, benzene ring fragmentation | Provides insight into the characteristic fragmentation of the chlorophenyl moiety. |
This comparative approach allows for a more confident assignment of fragment ion structures. For instance, the observation of a fragment corresponding to the chlorophenyl cation would strongly support the N-C bond cleavage pathway.
Experimental Protocol: ESI-MS/MS Analysis
The following is a generalized protocol for the analysis of this compound using a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. Typical ESI source parameters are:
-
Capillary voltage: 3.5-4.5 kV
-
Nebulizing gas (N₂) pressure: 1-2 bar
-
Drying gas (N₂) flow rate: 4-8 L/min
-
Drying gas temperature: 180-220 °C
-
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.
Caption: A typical workflow for the ESI-MS/MS analysis of a small molecule.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C). | Provides unambiguous structure elucidation and stereochemical information. | Relatively low sensitivity compared to MS. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from impurities; retention time is a characteristic property. | Excellent for purity assessment and quantification. | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and non-destructive. | Can be difficult to interpret complex spectra. |
The combination of these techniques provides a more complete and validated structural assignment. For instance, NMR can confirm the connectivity of the atoms, while HPLC-MS allows for the analysis of the compound in complex mixtures.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich process, influenced by the interplay of its constituent functional groups. By understanding the characteristic fragmentation patterns of aromatic aldehydes, N-aryl pyrroles, and chlorophenyl compounds, researchers can confidently interpret the resulting mass spectra. This guide provides a framework for this analysis, emphasizing a comparative and multi-technique approach to ensure the scientific rigor of structural elucidation in drug discovery and development.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. uab.edu [uab.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde and Related Aromatic Heterocycles
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral peaks. We will dissect the vibrational characteristics of the molecule by comparing it to simpler, constituent analogues: pyrrole, benzaldehyde, and pyrrole-2-carbaldehyde. This comparative approach allows for a more robust and confident structural elucidation, explaining the electronic and structural causality behind the observed and predicted spectral features.
Section 1: Theoretical Framework - Understanding the Vibrational Landscape
The infrared spectrum of this compound is a composite of the vibrational modes of its three core components: the N-substituted pyrrole ring, the aromatic aldehyde, and the para-substituted chlorophenyl ring. The electronic interplay between these groups—specifically conjugation and inductive effects—governs the precise frequencies of their characteristic absorptions.
The key functional groups and their expected vibrational frequency ranges are summarized below.
| Functional Group Moiety | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Key Characteristics |
| Aromatic Aldehyde | C=O Stretch | 1710 - 1685 | Strong, sharp peak. The frequency is lower than that of saturated aldehydes (~1730 cm⁻¹) due to the delocalization of π-electrons between the pyrrole ring and the carbonyl group, which weakens the C=O double bond.[1][2][3][4] |
| Aldehydic C-H Stretch | 2850 - 2700 | Two distinct bands of medium intensity are often observed due to Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration. The lower frequency band (~2720 cm⁻¹) is particularly diagnostic for aldehydes.[1][5] | |
| N-Substituted Pyrrole | Aromatic C-H Stretch | 3100 - 3010 | Medium to weak intensity. These absorptions occur at higher frequencies than aliphatic C-H stretches.[6][7] |
| C-N Stretch | 1350 - 1200 | Medium intensity. This stretch is characteristic of aromatic amines and pyrrole derivatives.[8][9] | |
| C=C Ring Stretch | 1580 - 1450 | Multiple bands of variable intensity. These are fundamental vibrations of the pyrrole ring skeleton.[10] | |
| p-Chlorophenyl Ring | Aromatic C=C Stretch | 1600 - 1450 | Multiple medium-intensity bands, often overlapping with the pyrrole ring stretches.[6][11] |
| Aromatic C-H Stretch | 3100 - 3030 | Medium to weak intensity, typically appearing just above 3000 cm⁻¹.[6][11] | |
| C-H Out-of-Plane Bend | 840 - 810 | Strong, sharp peak. This absorption is highly diagnostic for 1,4-disubstitution (para) on a benzene ring.[11] | |
| C-Cl Stretch | 785 - 540 | Medium to strong intensity. This peak falls in the low-frequency fingerprint region and can be difficult to assign definitively without comparative analysis.[12][13] |
Section 2: Experimental Protocol - Best Practices for Acquiring a High-Quality FTIR Spectrum
To ensure data integrity and reproducibility, we recommend Attenuated Total Reflectance (ATR) FTIR spectroscopy. This technique is ideal for solid powder samples, requiring minimal preparation and mitigating issues with atmospheric moisture that can plague traditional KBr pellet methods.
Workflow for ATR-FTIR Analysis
Caption: Recommended workflow for acquiring a clean, reproducible FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly purged. The ATR crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., spectroscopic grade isopropanol) and allowed to dry completely.
-
Background Collection: A background spectrum must be collected on the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ as well as any intrinsic instrumental signals. We recommend collecting 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the integrated anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution) over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a baseline correction algorithm to produce a flat baseline for accurate peak identification.
Section 3: A Guided Comparative Spectral Analysis
To predict and interpret the spectrum of our target molecule, we will build up its complexity by analyzing simpler, related compounds.
Baseline 1: Pyrrole
The spectrum of pyrrole is dominated by a strong, broad N-H stretching band around 3400 cm⁻¹.[10][14] This is the most significant feature that will be absent in our N-substituted target molecule. Its absence is the first piece of evidence for successful N-arylation.
Baseline 2: Benzaldehyde
Benzaldehyde provides the classic signature for an aromatic aldehyde. Key features include:
-
The characteristic aldehydic C-H doublet near 2820 and 2740 cm⁻¹.
-
Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.[6]
Intermediate: Pyrrole-2-carbaldehyde
This molecule demonstrates the effect of attaching an aldehyde to the pyrrole ring. Based on available data, its spectrum would show:
-
The continued presence of the N-H stretch (unlike our target molecule)[15][16].
-
A conjugated C=O stretch, expected at a slightly lower frequency than in benzaldehyde due to the strong electron-donating nature of the pyrrole ring.
-
The diagnostic aldehydic C-H stretches.
Predicted Spectrum: this compound
By synthesizing the information above, we can construct a detailed prediction of the target spectrum.
Caption: Molecular structure and key predicted IR vibrational frequencies for this compound.
-
3200-3500 cm⁻¹ Region: This region should be free of the broad N-H stretching absorption, confirming the N-substituted nature of the pyrrole ring.
-
3100-3000 cm⁻¹ Region: Weak to medium peaks corresponding to the C-H stretching vibrations of both the pyrrole and chlorophenyl rings are expected here.[6]
-
2900-2700 cm⁻¹ Region: The presence of two medium-intensity bands, particularly one near 2720 cm⁻¹, is a definitive marker for the aldehydic C-H group.[1][5]
-
1750-1650 cm⁻¹ Region: A very strong, sharp absorption is predicted around 1690-1705 cm⁻¹. The conjugation with the electron-rich pyrrole ring lowers this frequency compared to simple saturated aldehydes.[2][4] This is one of the most prominent peaks in the spectrum.
-
1600-1450 cm⁻¹ Region: A series of medium-to-strong peaks will appear here, arising from the C=C stretching vibrations within both the chlorophenyl and pyrrole aromatic rings.[6][11]
-
900-650 cm⁻¹ Region (Out-of-Plane Bending): This region provides crucial evidence for the substitution pattern. A strong, sharp peak between 810-840 cm⁻¹ is expected, confirming the 1,4-disubstitution (para) of the chlorophenyl ring.[11]
-
Below 800 cm⁻¹ (Fingerprint Region): A medium-to-strong band attributable to the C-Cl stretch should be present, likely in the 785-540 cm⁻¹ range.[12][13]
Section 4: Comparative Data Summary
The following table objectively compares the key vibrational frequencies across the discussed molecules, highlighting the diagnostic shifts and features.
| Vibration | Pyrrole | Benzaldehyde | Pyrrole-2-carbaldehyde | This compound (Predicted) |
| N-H Stretch | ~3400 cm⁻¹ | N/A | ~3400 cm⁻¹ | Absent |
| Aldehydic C-H Stretch | N/A | ~2820, 2740 cm⁻¹ | ~2820, 2730 cm⁻¹ | ~2820, 2720 cm⁻¹ |
| C=O Stretch | N/A | ~1705 cm⁻¹ | ~1695 cm⁻¹ | ~1690 cm⁻¹ |
| Aromatic C=C Stretch | ~1570, 1470 cm⁻¹ | ~1595, 1455 cm⁻¹ | ~1580, 1460 cm⁻¹ | **Multiple bands (1600-1450 cm⁻¹) ** |
| p-Substituted C-H Bend | N/A | N/A | N/A | ~830 cm⁻¹ (Strong) |
| C-Cl Stretch | N/A | N/A | N/A | ~785-540 cm⁻¹ |
Conclusion
The infrared spectrum of this compound is highly characteristic. A confident identification can be made by confirming the simultaneous presence of several key features:
-
The absence of an N-H stretch above 3200 cm⁻¹.
-
The presence of a strong, conjugated C=O stretch around 1690 cm⁻¹.
-
The presence of the diagnostic aldehydic C-H doublet near 2820 and 2720 cm⁻¹.
-
A strong C-H out-of-plane bending absorption around 830 cm⁻¹, confirming the para-substitution of the chlorophenyl ring.
By using the comparative methodology and experimental protocol outlined in this guide, researchers can reliably verify the structure of this and similar complex heterocyclic molecules, ensuring the integrity of their synthetic and developmental workflows.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. The C=O Stretch [sites.science.oregonstate.edu]
- 4. rsisinternational.org [rsisinternational.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Pyrrole(109-97-7) IR Spectrum [chemicalbook.com]
- 15. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 16. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
A Senior Application Scientist's Guide to the Reactivity of Substituted Pyrrole-2-Carbaldehydes
Introduction
Pyrrole-2-carbaldehyde and its derivatives are foundational pillars in the architecture of complex organic molecules.[1][2] As versatile heterocyclic aldehydes, they serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like BODIPY dyes.[1][3][4][5] Their utility stems from the interplay between the electron-rich aromatic pyrrole ring and the electrophilic aldehyde functionality.[2] Understanding how substituents on the pyrrole ring modulate the reactivity of the aldehyde group is paramount for any researcher aiming to harness these molecules for targeted synthesis.
This guide provides an in-depth comparison of the reactivity of various substituted pyrrole-2-carbaldehydes. Moving beyond mere observation, we will dissect the underlying electronic and steric principles that govern their behavior in key synthetic transformations. The insights and experimental protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, enabling more efficient and predictable outcomes.
The Science of Reactivity: Electronic and Steric Effects
The chemical disposition of a substituted pyrrole-2-carbaldehyde is not monolithic; it is a direct consequence of the electronic conversation between the substituent, the aromatic ring, and the aldehyde group.
The pyrrole ring itself is inherently electron-rich. The nitrogen heteroatom's lone pair of electrons participates in the π-system, creating a delocalized cloud of six π-electrons over the five-membered ring.[6] This makes the ring significantly more activated towards electrophiles than benzene.[7] However, when an aldehyde group is introduced at the C-2 position, it acts as a moderate electron-withdrawing group via resonance and induction, reducing the ring's nucleophilicity and, crucially, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[2]
The reactivity of this electrophilic center can be finely tuned by introducing additional substituents at other positions on the pyrrole ring (N-1, C-3, C-4, C-5). These substituents exert influence through two primary mechanisms:
-
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃, -C₂H₅) or alkoxy (-OCH₃) push electron density into the pyrrole ring. This increased electron density partially delocalizes onto the aldehyde group, reducing the partial positive charge (δ+) on the carbonyl carbon. This electronic enrichment makes the aldehyde less electrophilic and therefore less reactive towards nucleophiles.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or esters (-COOR) pull electron density away from the pyrrole ring. This effect is relayed to the aldehyde, increasing the partial positive charge on the carbonyl carbon. This electronic deficit makes the aldehyde more electrophilic and thus more reactive towards nucleophiles.
-
-
Steric Effects: The size and position of a substituent can physically obstruct the path of an incoming nucleophile. A bulky group, such as a tert-butyl group, positioned at C-3 or on the pyrrole nitrogen (N-1), can significantly hinder the approach to the C-2 aldehyde, slowing down the reaction rate irrespective of its electronic nature.
Comparative Analysis in Key Synthetic Transformations
The theoretical principles outlined above manifest clearly in common synthetic reactions. Below, we compare the expected reactivity of unsubstituted, EDG-substituted, and EWG-substituted pyrrole-2-carbaldehydes in two cornerstone reactions: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
This reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, barbituric acid) to the aldehyde, followed by dehydration to yield a substituted alkene.[8][9] It is a robust method for C-C bond formation and is widely used in the synthesis of biologically active molecules.[8] The reaction rate is directly proportional to the electrophilicity of the aldehyde.
Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene via reaction with a phosphorus ylide (a Wittig reagent).[10] This olefination is a powerful tool for introducing carbon-carbon double bonds with high degrees of control.[11] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, meaning its efficiency is also highly dependent on the aldehyde's electrophilicity.[12]
Comparative Data Summary
The following table summarizes the expected relative performance of different substituted pyrrole-2-carbaldehydes in these reactions. While exact yields and times are highly dependent on specific substrates and conditions, this table provides a qualitative and comparative framework based on established reactivity principles.
| Pyrrole-2-carbaldehyde Derivative | Substituent Type | Expected Carbonyl Electrophilicity | Knoevenagel Condensation (with Malononitrile) | Wittig Reaction (with a non-stabilized ylide) |
| 4-Nitropyrrole-2-carbaldehyde | Electron-Withdrawing (EWG) | High | High Yield, Short Reaction Time | High Yield, Fast Reaction |
| Pyrrole-2-carbaldehyde | Unsubstituted (Reference) | Moderate | Good Yield, Moderate Reaction Time | Good Yield, Moderate Rate |
| 4,5-Diethylpyrrole-2-carbaldehyde | Electron-Donating (EDG) | Low | Lower Yield, Long Reaction Time | Lower Yield, Slow Reaction |
Validated Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following methods are representative procedures for conducting comparative reactivity studies.
Experimental Workflow for Reactivity Comparison
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is adapted from established methods for the condensation of heterocyclic aldehydes with active methylene compounds.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the substituted pyrrole-2-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., barbituric acid, 1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. Wash the solid with cold ethanol and dry it under a vacuum to obtain the pure product. If no solid forms, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the formation of an ylide in situ followed by reaction with the aldehyde, a common procedure for less stable ylides.[13]
-
Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 mmol) and anhydrous Tetrahydrofuran (THF, 10 mL). Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a strong base, such as n-Butyllithium (n-BuLi, 1.1 mmol, 1.6 M solution in hexanes), dropwise. Stir the resulting orange-red mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dissolve the substituted pyrrole-2-carbaldehyde (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The reactivity of the aldehyde moiety in pyrrole-2-carbaldehyde derivatives is a highly tunable feature, governed by a predictable interplay of electronic and steric factors. Electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles, while electron-donating groups have the opposite effect. This fundamental principle is a powerful tool for the synthetic chemist, allowing for the rational design of reaction pathways and the optimization of conditions. By carefully selecting substituents on the pyrrole scaffold, researchers can control reaction rates and yields, paving the way for the efficient synthesis of novel compounds for drug discovery, materials science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. discofinechem.com [discofinechem.com]
- 5. mdpi.com [mdpi.com]
- 6. ycdehongchem.com [ycdehongchem.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde and Its Structural Analogs
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Pyrrole derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[3][4][5] At the center of our investigation is 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a synthetic compound whose biological profile is best understood through the comparative analysis of its structural analogs. The strategic placement of a 4-chlorophenyl group at the N1 position and a carbaldehyde group at the C2 position of the pyrrole ring provides a foundational structure for extensive derivatization.
This guide offers an in-depth, objective comparison of the biological activities of this compound and its analogs. By synthesizing data from various experimental studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a valuable resource for researchers and professionals engaged in drug discovery and development. We will explore their anticancer and antimicrobial properties, delve into their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation.
Core Compound Profile: this compound
-
Chemical Structure:
While direct, extensive biological data for this specific parent compound is limited in the reviewed literature, its structure serves as a crucial starting point. The biological activities of its many derivatives suggest that the 1-(4-chlorophenyl) and 2-carbaldehyde moieties are key determinants of its pharmacological potential. The carbaldehyde group, in particular, offers a reactive site for the synthesis of a wide array of derivatives, such as hydrazones and carboxamides, which have shown significant bioactivity.[8][9]
Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Efficacy
The derivatization of the this compound scaffold has yielded a multitude of analogs with promising therapeutic activities. Below, we compare these activities, supported by quantitative experimental data.
Anticancer and Cytotoxic Activity
Pyrrole derivatives are recognized for their ability to target key cellular pathways involved in cancer progression, including those regulating apoptosis and cell cycle.[3][10] Analogs of our core compound have shown potent cytotoxic effects against a range of human cancer cell lines.
A study on alkynylated pyrrole derivatives identified compound 12l as a highly promising agent, exhibiting potent activity against human glioblastoma (U251) and lung cancer (A549) cell lines.[8] Mechanistic studies revealed that its anticancer effect stems from its ability to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis.[8] Similarly, rhopaladins' analogs, which are 4-arylidene-5-oxopyrrolidine derivatives, have demonstrated significant anti-proliferative activity. Compound RPDPRH , featuring two 4-chlorophenyl moieties, was particularly effective against various cervical and liver cancer cell lines with minimal hepatotoxicity to normal cells.[11]
Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Pyrrole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12l (alkynylated pyrrole) | U251 (Glioblastoma) | 2.29 ± 0.18 | [8] |
| A549 (Lung) | 3.49 ± 0.30 | [8] | |
| RPDPRH | C-33A (Cervical) | 4.66 | [11] |
| CaSki (Cervical) | 6.42 | [11] | |
| HepG2 (Hepatocarcinoma) | 12.36 | [11] | |
| Compound 8f (% Growth Inhibition) | MDA-MB-435 (Melanoma) | 62.46% at 10 µM | [12] |
| MDA-MB-468 (Breast) | 40.24% at 10 µM | [12] | |
| Complex (1) | A549 (Lung) | 794.37 | [13] |
| | HT29 (Colon) | 654.31 |[13] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
The data clearly indicates that structural modifications significantly impact anticancer efficacy. The introduction of an alkynyl group in compound 12l and additional substituted phenyl rings in RPDPRH appear to enhance cytotoxicity compared to metal complexes like Complex (1) .[8][11][13]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Pyrrole derivatives have emerged as a promising class of compounds in this arena, with activity against both Gram-positive and Gram-negative bacteria.[14]
A series of pyrrole-2-carboxamide derivatives, synthesized from a precursor, 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid, were evaluated for their antibacterial activity. Several of these compounds, notably 4i , displayed potent inhibition against clinically relevant Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli.[9] The structure-activity relationship study suggested that the carboxamide moiety is crucial for the observed antibacterial effects.
Another study focused on pyrrolyl pyrazoline carbaldehydes as potential antitubercular agents by targeting the enoyl-ACP reductase (InhA) enzyme of Mycobacterium tuberculosis.[15] The synthesized compounds were designed to mimic the binding of known inhibitors, and several derivatives showed promising inhibitory activity against the pathogen.[15]
Table 2: Comparative Antibacterial Activity (MIC) of Selected Pyrrole Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4i (carboxamide deriv.) | Klebsiella pneumoniae | 1.02 | [9] |
| Escherichia coli | 1.56 | [9] | |
| Pseudomonas aeruginosa | 3.56 | [9] | |
| Para-trifluoromethyl deriv. | MRSE | 0.008 | [14] |
| of Marinopyrrole A | MSSA | 0.125 | [14] |
| MRSA | 0.13–0.255 | [14] | |
| N-(2-nitrophenyl)-4- | M. tuberculosis | 3.125 | [14] |
| (1H-pyrrol-1-yl) benzamide | | | |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The results highlight the potential of pyrrole derivatives as potent antibacterial agents. The exceptional activity of the para-trifluoromethyl derivative of Marinopyrrole A against resistant strains like MRSA underscores the importance of specific substitutions in overcoming drug resistance.[14]
Mechanisms of Action: A Deeper Look
Understanding the mechanism of action is paramount for rational drug design and optimization. Pyrrole derivatives exert their biological effects through diverse molecular pathways.
-
Anticancer Mechanism: In cancer cells, many pyrrole analogs function by inducing apoptosis (programmed cell death). For instance, compound RPDPRH was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in hepatocarcinoma cells.[11] This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptosis pathway. Other derivatives have been shown to arrest the cell cycle, preventing cancer cells from proliferating.[8]
Caption: Intrinsic apoptosis pathway induced by pyrrole analogs.
-
Antimicrobial Mechanism: The antibacterial action often involves the inhibition of essential bacterial enzymes. Pyrrolyl pyrazoline carbaldehydes have been designed as inhibitors of enoyl-ACP reductase (InhA), an enzyme critical for mycolic acid biosynthesis in M. tuberculosis, which is the main component of its cell wall.[15] Other derivatives function as metallo-β-lactamase (MBL) inhibitors, enzymes that confer resistance to β-lactam antibiotics. By inhibiting MBLs, these compounds can restore the efficacy of antibiotics like meropenem.[16]
Key Experimental Protocols
The evaluation of biological activity relies on standardized and reproducible experimental protocols. Here, we detail the methodologies for two fundamental assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Perspectives
The comparative analysis reveals that this compound is a versatile scaffold for developing potent biological agents. Structural modifications across the pyrrole ring and its substituents lead to a wide range of analogs with significant anticancer and antimicrobial activities.
-
Key Findings: The introduction of specific functional groups, such as alkynyl moieties or additional aryl rings, can dramatically enhance cytotoxic potency against cancer cells.[8] For antibacterial activity, derivatization into carboxamides or the strategic placement of electron-withdrawing groups can yield compounds effective against drug-resistant pathogens.[9][14]
-
Future Directions: The most promising analogs identified in these in vitro studies, such as compound 12l for cancer and the carboxamide 4i for bacterial infections, warrant further investigation.[8][9] Future research should focus on:
-
In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of cancer and infectious disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and systemic toxicity to ensure a favorable safety profile.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and pathways to enable mechanism-based drug optimization.
-
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. This compound| CAS:#37560-50-2 -Letopharm Limited [letopharm.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde derivatives
An In-Depth Guide to the X-ray Crystallography of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde Derivatives: A Comparative Analysis
Prepared by: Gemini, Senior Application Scientist
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into structure-activity relationships (SAR), guides lead optimization, and ultimately accelerates the journey from a promising compound to a viable therapeutic. The this compound scaffold is a recurring motif in molecules of significant biological interest. However, a comprehensive crystallographic guide for this specific family of compounds has been notably absent.
This guide provides a comparative analysis of the . While a public crystal structure for the parent compound, this compound, is not currently available, this document leverages data from closely related analogs and established crystallographic principles to provide a robust framework for its structural analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and compare with known structures to anticipate the crystallographic features of this important chemical series.
The Foundation: Synthesis and Characterization
Before any crystallographic study can commence, the synthesis and unambiguous characterization of the target compound are essential. Derivatives of this compound are often synthesized via established routes such as the Paal-Knorr pyrrole synthesis or multi-component reactions. Following synthesis and purification, a full suite of spectroscopic techniques must be employed to confirm the compound's identity and purity. Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are non-negotiable checkpoints to ensure the material intended for crystallization is indeed the correct, pure substance.[1][2]
Part 1: The Art and Science of Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most significant bottleneck in structural chemistry.[3][4] It is a process that blends empirical screening with a deep understanding of solubility principles. The goal is to guide a solution from a state of solubility to a state of supersaturation in a slow, controlled manner, allowing molecules to self-assemble into a well-ordered crystalline lattice.[5][6]
Common Crystallization Methodologies
For small organic molecules like pyrrole derivatives, several techniques have proven effective. The choice of method is intrinsically linked to the compound's solubility profile and the available quantity of material.
-
Slow Evaporation : This is often the simplest and first method to try.[7] A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. The key is controlling the evaporation rate; slower is almost always better.
-
Vapor Diffusion : This technique is highly effective, especially when working with milligram quantities.[7] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[8] Vapor from the anti-solvent diffuses into the compound's solution, gradually reducing its solubility and promoting crystal growth.
-
Liquid-Liquid Diffusion : In this setup, a solution of the compound is carefully layered with a miscible solvent in which it is less soluble.[4] Crystals form at the interface as the solvents slowly mix. This method is particularly useful when the compound is very insoluble and difficult to work with after it is formed.[7]
Experimental Protocol: Vapor Diffusion Crystallization
This protocol provides a robust, self-validating system for obtaining single crystals of this compound derivatives.
-
Solvent Screening (The Causality of Choice) : Begin by performing a qualitative solubility test. The ideal primary solvent is one in which the compound is moderately soluble. For pyrrole derivatives, solvents like acetone, ethyl acetate, or dichloromethane are good starting points. The anti-solvent must be miscible with the primary solvent and one in which the compound is poorly soluble; hexane, heptane, or diethyl ether are common choices.
-
Preparation of the Sample Vial : Dissolve 2-5 mg of the purified compound in a minimal amount (100-200 µL) of the chosen primary solvent in a small glass vial (e.g., a 0.5-dram vial). Ensure the compound is fully dissolved.
-
Setting up the Diffusion Chamber : Place the small vial, uncapped, inside a larger glass vial (e.g., a 2-dram vial). Carefully add 1-2 mL of the anti-solvent to the larger vial, ensuring none splashes into the smaller one.
-
Incubation : Seal the larger vial tightly. The system is now closed, and vapor diffusion will commence. Label the vial clearly and place it in a vibration-free location, such as a dedicated incubator or a quiet corner of a lab bench.
-
Patience and Observation : Do not disturb the setup. Crystal growth can take anywhere from a few days to several weeks. Monitor the vial periodically without moving it. High-quality crystals often appear as clear, well-defined geometric shapes.
Visualization: Vapor Diffusion Workflow
Caption: Workflow for vapor diffusion crystallization.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the process of elucidating the molecular structure begins. The standard workflow is a well-established and highly automated process on modern diffractometers.[9]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Selection and Mounting : Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. The ideal size is typically between 0.1 and 0.3 mm in all dimensions. The crystal is carefully mounted on a cryo-loop.
-
Data Collection : The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. Data collection is almost universally performed at low temperatures (typically 100 K) using a cryostream of nitrogen gas.[9] This minimizes atomic thermal vibrations, leading to higher resolution data. X-rays are generated using a source such as Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å). The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots (reflections) on a detector.
-
Data Processing : The collected images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.
-
Structure Solution and Refinement : The processed data are used to solve the phase problem and generate an initial electron density map, from which an initial model of the molecule can be built. This model is then refined against the experimental data using full-matrix least-squares methods on F².[10] This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern best matches the observed pattern, as indicated by a low R-factor.
Visualization: X-ray Diffraction Workflow
Caption: General workflow for single-crystal X-ray analysis.
Part 3: Comparative Crystallographic Data
To predict the structural properties of this compound, we can compare it with structurally similar compounds for which crystallographic data is available. A particularly useful analog is 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , which shares the key 4-chlorophenyl and carbaldehyde moieties.[11][12] We also include other substituted pyrroles for a broader comparison.[9]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor | Ref. |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁ClN₂O | Monoclinic | P2₁/c | 16.0429 | 4.8585 | 16.7960 | 96.581 | 4 | 0.040 | [11][12] |
| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | C₂₆H₂₃NO₂ | Orthorhombic | P2₁2₁2₁ | 8.8056 | 10.6638 | 21.8315 | 90 | 4 | 0.044 | [9] |
| 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole | C₁₅H₁₃NOS | Monoclinic | P2₁/c | 13.398 | 5.696 | 17.584 | 99.49 | 4 | 0.054 | [9] |
Analysis and Predictions
Based on the comparative data, we can make several expert predictions for the crystal structure of this compound:
-
Crystal System and Space Group : The molecule is asymmetric and lacks high-order symmetry elements. Therefore, it is highly likely to crystallize in a centrosymmetric monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁) space group, which are common for small organic molecules.[10]
-
Intermolecular Interactions : The crystal packing will likely be dominated by a network of weak intermolecular interactions. The carbaldehyde oxygen is a prime hydrogen bond acceptor, and we can anticipate C-H···O hydrogen bonds involving aromatic protons.[11] Furthermore, π–π stacking interactions between the electron-rich pyrrole ring and the chlorophenyl rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice.[11][12]
-
Molecular Conformation : A key structural feature will be the dihedral angle between the plane of the pyrrole ring and the plane of the 4-chlorophenyl ring. In the pyrazole analog, this angle is reported to be between 24-29°.[11] A similar non-planar conformation is expected for the pyrrole derivative, driven by steric hindrance. This twist angle is a critical parameter for computational docking studies in drug design.
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives is a critical step in advancing their potential as therapeutic agents. While obtaining single crystals remains a nuanced challenge, a systematic approach grounded in the principles of solubility and slow, controlled supersaturation provides a clear path to success. By following the detailed protocols for crystallization and data analysis outlined in this guide, and by leveraging comparative data from known structures, researchers can confidently pursue the elucidation of these important molecular structures. The resulting atomic-level insights are indispensable for the rational design of the next generation of drugs based on this privileged scaffold.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrrole Aldehyde Purity
Introduction: Pyrrole-2-carbaldehyde, a seemingly simple heterocyclic aldehyde, serves as a pivotal building block in the synthesis of complex pharmaceutical compounds and fine chemicals. Its reactive aldehyde group and aromatic pyrrole ring make it a versatile precursor for constructing macrocycles, polymers, and a variety of biologically active molecules. Consequently, the purity of this starting material is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the determination of pyrrole aldehyde purity, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring each technique is presented as a self-validating system grounded in rigorous scientific principles.
The Regulatory Bedrock: Understanding Analytical Method Validation
Before delving into specific techniques, it is essential to ground our discussion in the internationally recognized framework for analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2), recently adopted by the U.S. Food and Drug Administration (FDA), provides a comprehensive framework for validating analytical procedures.[1][2] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3] This "fitness for purpose" is established by assessing a series of key validation characteristics.
Key Validation Parameters as Defined by ICH Q2(R2): [4][5]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined using recovery studies of a known quantity of analyte.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[6]
Comparative Analysis of Core Purity-Assessing Methodologies
We will now compare three primary analytical techniques for determining pyrrole aldehyde purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical quality control for its high resolution, sensitivity, and robustness in separating non-volatile and thermally sensitive compounds like pyrrole aldehyde. The method's strength lies in its ability to separate the main component from structurally similar impurities, which is paramount for a purity assay.
Causality Behind the Method: Pyrrole aldehyde possesses a strong chromophore, making it ideally suited for UV detection, typically at a wavelength of maximum absorbance (~290 nm) to ensure high sensitivity.[8] A reversed-phase C18 column is the standard choice, as it effectively retains the moderately polar pyrrole aldehyde and separates it from both more polar and less polar impurities using a mobile phase of acetonitrile and water.[9][10]
Experimental Protocol: HPLC Method Validation for Pyrrole Aldehyde Purity
Objective: To validate an isocratic RP-HPLC method for the quantification of pyrrole aldehyde and its impurities.
Materials & Reagents:
-
Pyrrole aldehyde reference standard (known purity)
-
Pyrrole aldehyde test sample
-
HPLC-grade acetonitrile (ACN) and water
-
Potassium dihydrogen phosphate
-
Ortho-phosphoric acid
-
Class A volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV/VIS detector, pump, autosampler, and column oven (e.g., Shimadzu LC-20AD system).[9]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, adjusted to pH 3.0 with ortho-phosphoric acid).[9][11] The mobile phase is a filtered and degassed mixture of acetonitrile and buffer (e.g., 50:50 v/v).[8][9]
-
Standard Solution Preparation: Accurately weigh and dissolve the pyrrole aldehyde reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Linearity Solutions: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., 5 µg/mL to 75 µg/mL).
-
Sample Solution Preparation: Prepare the test sample solution at a concentration within the linearity range (e.g., 25 µg/mL).
-
Chromatographic Conditions:
-
Validation Execution:
-
Specificity: Inject a blank (mobile phase), the reference standard, and a spiked sample containing known related impurities to demonstrate separation.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the test concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Inject the sample solution six consecutive times and calculate the RSD of the peak area.[9]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities. Pyrrole aldehyde is sufficiently volatile for GC analysis. The coupling with a mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns, adding a layer of certainty that UV detection cannot offer.
Causality Behind the Method: The primary rationale for using GC-MS is its superior specificity for impurity identification. While HPLC separates based on polarity, GC separates based on boiling point and polarity. The mass spectrometer acts as a highly specific detector, capable of distinguishing between co-eluting peaks if they have different mass spectra. This is invaluable for root cause analysis of impurity formation.
Experimental Protocol: GC-MS Method Validation for Pyrrole Aldehyde Purity
Objective: To validate a GC-MS method for the identification and quantification of volatile impurities in pyrrole aldehyde.
Materials & Reagents:
-
Pyrrole aldehyde reference standard
-
Pyrrole aldehyde test sample
-
High-purity solvent for dissolution (e.g., Dichloromethane or Ethyl Acetate)
-
Internal standard (e.g., a stable, non-reactive compound with a different retention time, like naphthalene)
Instrumentation:
-
GC system with a mass selective detector (MSD) and autosampler.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of the pyrrole aldehyde reference standard and the internal standard (IS) in the chosen solvent. Create a series of calibration standards with a fixed amount of IS and varying amounts of pyrrole aldehyde.
-
Sample Preparation: Accurately weigh the test sample, dissolve it in the solvent, and add the same fixed amount of IS as in the standards.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
MS Mode: Scan mode (e.g., m/z 35-350) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Validation Execution:
-
Specificity: Analyze a blank solvent, the standard, and the sample. The mass spectra are used to confirm the identity of the main peak and any impurities.[12][13]
-
Linearity: Inject the calibration standards and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Accuracy & Precision: Analyze spiked samples and replicate injections of a mid-level standard, respectively, similar to the HPLC protocol.
-
LOD & LOQ: Determined using the same principles as HPLC, but often achieving lower levels due to the sensitivity and low noise of MS detection.
-
GC-MS Validation Workflow
Caption: Workflow for GC-MS method validation.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and concentration.[14] It does not require a reference standard of the analyte itself, making it an incredibly powerful tool for certifying new reference materials or when a standard is unavailable.
Causality Behind the Method: The fundamental principle of qNMR is that the signal intensity (integral area) is directly proportional to the number of nuclei contributing to that signal. By using a stable, non-overlapping internal standard (e.g., maleic acid or dimethyl sulfone), one can calculate the absolute purity of the pyrrole aldehyde without needing a calibration curve. This makes it a "primary ratio method" of measurement. Its specificity is excellent, as NMR signals are highly characteristic of molecular structure.[15][16]
Experimental Protocol: qNMR Method Validation for Pyrrole Aldehyde Purity
Objective: To validate a ¹H-qNMR method for the absolute purity determination of pyrrole aldehyde.
Materials & Reagents:
-
Pyrrole aldehyde test sample
-
Certified internal standard (IS) of known purity (e.g., Maleic Acid)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with a high-performance probe.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the pyrrole aldehyde sample (e.g., ~10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., ~10 mg) into the same vial.
-
Dissolve both completely in a precise volume of deuterated solvent (e.g., 0.75 mL) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.[17]
-
Crucial Parameters: Ensure full relaxation of all relevant protons by setting a long relaxation delay (D1) – typically 5 to 7 times the longest T₁ relaxation time of the protons being integrated. Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) and perform careful phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from pyrrole aldehyde (e.g., the aldehyde proton at ~9.5 ppm) and a signal from the internal standard.[17]
-
-
Purity Calculation: Use the following formula: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the internal standard
-
-
Validation Execution:
-
Specificity: Confirmed by the unique chemical shifts and coupling patterns in the NMR spectrum.[18]
-
Accuracy/Precision: Prepare and analyze at least six independent samples to determine the mean purity and RSD.
-
Linearity: While not strictly necessary for the single-point method, it can be demonstrated by varying the analyte-to-IS mass ratio.
-
qNMR Validation Workflow
Caption: Workflow for qNMR method validation.
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected performance characteristics of each validated method for the analysis of pyrrole aldehyde purity.
| Validation Parameter | HPLC-UV | GC-MS | qNMR | Rationale for Performance |
| Specificity | High | Very High | Excellent | HPLC separates by polarity. GC-MS adds mass confirmation. qNMR provides unique structural fingerprints. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% | Chromatographic methods are highly accurate. qNMR is a primary method with potentially less systematic error. |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% | Modern HPLC systems are extremely precise. GC injection can have slightly higher variability. qNMR precision is excellent with careful sample prep. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | All methods exhibit excellent linearity over a defined range. |
| LOD | ~0.01 µg/mL | ~0.005 µg/mL | ~0.1% by mass | GC-MS is often the most sensitive. qNMR is less sensitive for trace analysis. |
| LOQ | ~0.03 µg/mL | ~0.015 µg/mL | ~0.3% by mass | Follows the same trend as LOD. |
| Throughput | High | Medium | Low | HPLC autosamplers allow for high throughput. GC runs can be longer. qNMR requires careful sample prep and longer acquisition times. |
| Impurity ID Capability | Low (requires standards) | Excellent | High (structural info) | MS is the gold standard for ID. NMR can elucidate the structure of unknown impurities if present at sufficient concentration. |
Conclusion and Recommendations
The choice of analytical method for determining pyrrole aldehyde purity is dictated by the specific objective. Each validated method offers a unique combination of strengths, ensuring that from routine quality control to the certification of primary reference materials, a robust and reliable technique is available.
-
For Routine QC and Release Testing: HPLC-UV is the recommended method. Its high precision, robustness, and throughput make it ideal for analyzing large numbers of samples in a regulated environment.
-
For Impurity Identification and Profiling: GC-MS is the superior choice. Its ability to definitively identify volatile impurities by their mass spectra is critical during process development, troubleshooting, and stability studies.
-
For Reference Material Certification: qNMR is the gold standard. As a primary method, it provides an absolute purity value without the need for a pre-existing, high-purity standard of the analyte, making it the ultimate arbiter of purity.
By understanding the causality behind these methods and adhering to the rigorous validation framework established by guidelines like ICH Q2(R2), scientists can ensure the quality of pyrrole aldehyde, thereby safeguarding the integrity of the entire drug development pipeline.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. fda.gov [fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Halogenated Pyrrole Compounds
This guide provides an in-depth comparison of the cytotoxic properties of various halogenated pyrrole compounds, a class of molecules demonstrating significant potential in anticancer research. Drawing from extensive experimental data, we will explore their mechanisms of action, compare their potency across different cancer cell lines, and provide detailed protocols for assessing their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising compounds in their work.
Introduction: The Rising Profile of Halogenated Pyrroles in Oncology
Halogenated pyrrole compounds, many of which are derived from marine microorganisms, have emerged as a compelling source of potential anticancer agents.[1][2][3] Initially recognized for their potent antibacterial properties, these structurally diverse molecules, including the well-studied marinopyrroles and pyrrolomycins, have since been shown to exert powerful cytotoxic activity against a wide array of cancer cells.[1][4][5]
The presence and nature of halogen substituents (bromine, chlorine, iodine) on the pyrrole scaffold are often critical to their biological activity.[6][7] These modifications can significantly influence the compound's potency, selectivity, and mechanism of action. This guide will delve into these structure-activity relationships, providing a comparative analysis of key halogenated pyrrole representatives.
Mechanisms of Cytotoxicity: More Than Just Cell Death
The cytotoxic effects of halogenated pyrroles are multifaceted, often involving the simultaneous disruption of several key cellular pathways. Understanding these mechanisms is crucial for their rational development as therapeutic agents.
Targeting Anti-Apoptotic Proteins: The Mcl-1 Connection
A primary mechanism for several prominent halogenated pyrroles, particularly Marinopyrrole A, is the targeted degradation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][4] Mcl-1 is a critical survival factor for many cancer cells, and its inhibition can trigger programmed cell death (apoptosis). Marinopyrrole A promotes the proteasomal degradation of Mcl-1, releasing pro-apoptotic proteins that initiate the mitochondrial pathway of apoptosis.[4] This makes cancer cells that are highly dependent on Mcl-1 particularly vulnerable.[1]
Caption: Marinopyrrole A-induced Mcl-1 degradation pathway leading to apoptosis.
Mitochondrial Disruption and Oxidative Stress
Beyond specific protein interactions, some halogenated pyrroles exert cytotoxic effects by directly compromising mitochondrial integrity.[1] Treatment with Marinopyrrole A has been shown to induce significant mitochondrial fragmentation and the accumulation of reactive oxygen species (ROS).[1] This disruption of the electron transport chain, a key source of mitochondrial ROS, contributes to cellular stress and pushes the cell towards apoptosis.[1]
Induction of Cell Cycle Arrest
Certain synthetic halogenated pyrrolo[3,2-d]pyrimidines have been observed to induce cell cycle arrest, particularly at the G2/M phase.[6][8] This prevents cancer cells from proceeding through mitosis and proliferating. Interestingly, this effect can occur with or without the robust induction of apoptosis, suggesting an alternative cytostatic or cytotoxic mechanism.[6][9]
Comparative Cytotoxicity: A Quantitative Overview
The true measure of a cytotoxic agent lies in its potency, typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes publicly available data for several key halogenated pyrrole compounds against various human cancer cell lines.
| Compound | Halogenation | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| Marinopyrrole A | Dichloro-, dibromo- | Multiple Hematologic | Low-micromolar range | [1] |
| Marinopyrrole B | Dichloro-, tribromo- | HCT-116 (Colon) | 9.0 | [5] |
| Marinopyrrole C | Trichloro-, dibromo- | HCT-116 (Colon) | 0.39 | [5] |
| Pyrrolomycin C | Dichloro- | HCT-116 (Colon) | 0.8 | [1][5] |
| MCF7 (Breast) | 1.5 | [1][5] | ||
| Pyrrolomycin F-series | Varies (Br, Cl) | HCT-116 (Colon) | 0.35 - 1.21 | [5] |
| MCF7 (Breast) | 0.35 - 1.21 | [5] | ||
| Tetrabromopyrrole (TBP) | Tetrabromo- | Emiliania huxleyi | Nanomolar range | [7][10] |
| 2,4-dichloro pyrrolo[3,2-d]pyrimidine (Compound 1) | Dichloro- | Various | Low-micromolar range | [6] |
| 7-iodo derivative (Compound 2) | Dichloro-, iodo- | Various | Sub-micromolar range | [6] |
| Halogenated pyrrolo[3,2-d]pyrimidines | Varies (Cl, I) | Various | 0.014 - 14.5 | [8] |
Analysis of Structure-Activity Relationship: The data reveals critical insights into how halogenation impacts cytotoxicity.
-
Impact of Halogen Type and Number: A comparison between Marinopyrrole B and C suggests that the specific halogen and its position are crucial. Marinopyrrole C, with an additional chlorine atom, is significantly more potent against HCT-116 cells than Marinopyrrole B, which has an extra bromine atom.[5] Similarly, studies on pyrrolo[3,2-d]pyrimidines show that introducing an iodine atom at the C7 position dramatically enhances potency, reducing the IC50 to sub-micromolar levels.[6][9]
-
Bromination vs. Chlorination: Studies with tetrabromopyrrole (TBP) indicate that increased bromination is strongly correlated with lethality.[7][10] The synthetic chlorinated version, tetrachloropyrrole, was found to be approximately 45-fold less potent, suggesting that the steric bulk of bromine may be important for its activity.[7]
-
Synthetic Derivatives: Extensive medicinal chemistry efforts have generated synthetic derivatives with improved potency and drug-like properties.[1][2][5] For instance, the derivative KS18 consistently outperformed the natural product Marinopyrrole A in cytotoxic potency.[5]
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and reproducible data, standardized assays are essential. Here, we provide detailed, self-validating protocols for three common methods used to evaluate the cytotoxicity of halogenated pyrroles.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11][12] The amount of formazan is directly proportional to the number of living cells.[12]
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium. Include wells for controls (untreated cells, vehicle control, and medium-only blank).
-
Incubation: Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the halogenated pyrrole compounds. Remove the old medium and add 100 µL of medium containing the test compounds to the respective wells.
-
Exposure: Incubate the cells with the compounds for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
LDH Assay for Cytotoxicity (Membrane Integrity)
Principle: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[14][15] The amount of LDH in the supernatant is proportional to the number of lysed cells.
References
- 1. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 6. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemical cue tetrabromopyrrole induces rapid cellular stress and mortality in phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. LDH cytotoxicity assay [protocols.io]
Comparative Analysis of Pyrrole-2-Carboxamide Derivatives as Novel Antibacterial Agents
A Senior Application Scientist's Guide to Structure, Potency, and Experimental Validation
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Within the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone for designing bioactive molecules.[2] The pyrrole ring, in particular, is a privileged scaffold found in numerous natural products with antibiotic properties, such as pyrrolnitrin and pyoluteorin.[3] This guide provides a comparative analysis of a promising class of synthetic compounds: pyrrole-2-carboxamide derivatives, which have demonstrated significant potential as a versatile framework for developing potent antibacterial agents.[4]
We will dissect the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data against key pathogens, and provide robust, validated protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the potential of this important chemical class.
The Architectural Blueprint: Understanding Structure-Activity Relationships (SAR)
The antibacterial potency of pyrrole-2-carboxamide derivatives is not inherent to the core scaffold alone; it is exquisitely modulated by the nature and position of various substituents. A thorough understanding of SAR is critical for rationally designing next-generation analogues with enhanced activity and optimized pharmacological profiles.
Key structural determinants for antibacterial activity include:
-
The Carboxamide Moiety (R2): Substituents on the carboxamide nitrogen play a pivotal role. Studies targeting Mycobacterium tuberculosis have revealed that incorporating bulky, lipophilic groups such as adamantyl or cyclooctyl at this position significantly enhances antitubercular activity.[5][6] This is likely due to improved interaction with the binding pocket of the molecular target.
-
The Pyrrole Ring Substituent (R1): The group attached to the pyrrole ring, often at position 1 or 4/5, is a critical modulator of potency. Attaching phenyl or pyridyl groups bearing electron-withdrawing substituents (e.g., fluoro, chloro) has been shown to be crucial for increasing activity against M. tuberculosis.[5][6][7]
-
The Pyrrole & Carboxamide N-H Bonds: The hydrogen atoms on the pyrrole nitrogen and the carboxamide nitrogen are often essential for maintaining a high-affinity binding interaction with the target protein, likely through hydrogen bonding. In several studies, methylation of these positions led to a dramatic decrease or complete loss of antibacterial activity.[5]
-
Halogenation of the Pyrrole Ring: Dihalogenation of the pyrrole core is another strategy that has been shown to enhance antibacterial efficacy, particularly against Gram-positive bacteria.[2]
Caption: Key structure-activity relationships for pyrrole-2-carboxamide derivatives.
Comparative Performance: A Quantitative Look at Antibacterial Potency
The true measure of an antibacterial agent lies in its performance against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity, representing the lowest concentration of a compound that prevents visible bacterial growth. The following table summarizes MIC data for representative pyrrole-2-carboxamide derivatives from various studies, highlighting their efficacy against both Gram-positive and Gram-negative bacteria.
| Compound ID | R1 Substituent | R2 Substituent | K. pneumoniae (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | M. tuberculosis H37Rv (MIC µg/mL) | Reference |
| 4i | 1-(4-chlorobenzyl) | 4-iodobenzyl | 1.02 | 1.56 | 3.56 | - | [8][9] |
| 4c | 1-(4-chlorobenzyl) | 1-(2-methoxyphenyl)propan-2-yl | 1.25 | 1.05 | 6.05 | - | [1] |
| 4h | 1-(4-chlorobenzyl) | spiro[chroman-2,4'-piperidin]-4-one | 12.25 | 6.25 | 12.01 | - | [1] |
| 32 | 4-fluorophenyl | 1-adamantyl | - | - | - | 0.125 | [5] |
| 47 | 4-chlorophenyl | 1-adamantyl | - | - | - | 0.0625 | [5] |
| ENBHEDPC | 1H-pyrrole-2-carboxylate derivative | - | - | - | - | 0.7 | [2] |
| Gentamicin | - | - | ≤2 | ≤1 | ≤4 | - | Control[1] |
| Ciprofloxacin | - | - | ≤1 | ≤0.5 | ≤1 | - | Control[1] |
| Isoniazid | - | - | - | - | - | <0.1 | Control[5] |
Note: '-' indicates data not reported in the cited study. Control values are typical ranges.
Interpretation of Data: The data clearly show that specific substitution patterns yield highly potent compounds. For instance, compound 4i demonstrates excellent activity against Gram-negative pathogens like K. pneumoniae and E. coli, with MIC values as low as 1.02 µg/mL.[8][9] In the realm of antitubercular agents, compounds 32 and 47 exhibit remarkable potency against M. tuberculosis, with MIC values of 0.125 and 0.0625 µg/mL, respectively, rivaling first-line drugs.[5] The variation in activity between compounds like 4c and 4h underscores the sensitivity of the scaffold to substitutions on the carboxamide nitrogen.[1]
Unraveling the Mechanism of Action
A critical aspect of developing novel antibiotics is identifying their cellular target, which can help overcome existing resistance mechanisms. For the antitubercular pyrrole-2-carboxamides, a key target has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3) .[5][6]
MmpL3 is an essential transporter protein responsible for exporting mycolic acids—long-chain fatty acids that are fundamental building blocks of the unique and impermeable mycobacterial cell wall.[5] By inhibiting MmpL3, these compounds disrupt the synthesis of this protective outer layer, leading to bacterial death. This mechanism is distinct from many currently used antibiotics, making it a highly attractive strategy for combating drug-resistant tuberculosis.
Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxamide derivatives.
Experimental Validation: Protocol for MIC Determination via Broth Microdilution
Reproducible and accurate data are the bedrock of scientific integrity. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[1][9] The causality behind this protocol is to expose a standardized bacterial inoculum to a twofold serial dilution of the test compound, thereby identifying the lowest concentration that inhibits growth.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock: Dissolve the synthesized pyrrole-2-carboxamide derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). This stock must be fully solubilized to prevent precipitation during the assay.
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for inter-assay reproducibility.
-
Dilute this standardized suspension to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Serial Dilution in Microplate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 2) to each well.
-
Controls (Self-Validating System):
-
Positive Control: A well containing broth and bacterial inoculum only (no compound). This well must show clear turbidity after incubation.
-
Negative Control: A well containing broth only (no bacteria or compound). This well must remain clear.
-
Standard Antibiotic: A row dedicated to a known antibiotic (e.g., Ciprofloxacin) as a reference standard.
-
-
Incubation: Cover the plate and incubate for 16-20 hours at 37°C.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
Pyrrole-2-carboxamide derivatives represent a highly adaptable and potent scaffold for the development of new antibacterial agents. The structure-activity relationships are well-defined, allowing for the rational design of compounds with high efficacy against a range of pathogens, including the notoriously difficult-to-treat M. tuberculosis. The identification of MmpL3 as a key molecular target provides a clear mechanistic pathway for further optimization.
Future research should focus on expanding the chemical diversity of these derivatives to improve their spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria. Concurrently, comprehensive profiling of ADME (absorption, distribution, metabolism, and excretion) and toxicity will be crucial for translating these promising laboratory findings into clinically viable therapeutics. The experimental frameworks provided herein offer a validated starting point for these critical next steps.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic aldehyde, and its handling requires stringent safety measures.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.
-
Environmental Hazard: As a chlorinated organic compound, it is presumed to be persistent and potentially harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always precede handling. The following PPE is the minimum requirement:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile rubber), is mandatory. Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure. For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is recommended.[1][2][3][4]
| Parameter | Value/Recommendation | Source |
| CAS Number | 33296-43-4 | N/A |
| Molecular Formula | C₁₁H₈ClNO | N/A |
| Appearance | Solid | N/A |
| Primary Hazards | Skin, eye, and respiratory irritant | N/A |
| Recommended Gloves | Nitrile rubber | N/A |
Waste Characterization and Regulatory Compliance
Proper disposal begins with accurate waste characterization according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[5][6]
This compound is not explicitly listed by name as a hazardous waste. Therefore, its classification is based on its chemical properties and the processes from which it is derived.[5][7][8]
-
Characteristic Waste: While not definitively characterized without testing, it may exhibit toxicity (a D-listed waste) due to the presence of a chlorinated aromatic ring.
-
Listed Waste: As a halogenated organic compound, it falls under the broad category of wastes from non-specific sources. If it is a spent solvent or used in a process that generates listed waste, it would be classified under the F-list of hazardous wastes.[9][10] Given its chemical structure, it is prudent to manage it as a hazardous waste.
It is the responsibility of the waste generator to make a final determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.[5]
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is that it must not be disposed of down the drain or in regular trash .[11] All waste must be handled through a licensed hazardous waste disposal service.
Disposal of Small Quantities (Laboratory Scale)
For small quantities typically generated in a research setting, the following steps should be followed:
-
Segregation: Keep waste containing this compound separate from other waste streams, particularly non-halogenated organic waste.[12][13][14] This is crucial as the disposal methods and costs for halogenated and non-halogenated wastes differ significantly.[14]
-
Containerization:
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[15][17]
-
The storage area should be under the control of laboratory personnel and away from general lab traffic.[15]
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks.[15]
-
-
Pickup and Disposal:
Disposal of Large Quantities
For larger volumes of waste, the principles remain the same, but the logistical considerations are more extensive:
-
Consult EHS: Before generating large quantities of this waste, consult with your EHS department to establish a waste management plan.[16]
-
Bulk Storage:
-
Use larger, UN-approved containers suitable for halogenated organic waste.
-
Ensure proper venting if there is a potential for gas evolution, although this is not expected under normal storage conditions for this compound.
-
-
Documentation: Maintain a detailed inventory of the waste, including the amount generated and the date of generation. This is a regulatory requirement.
-
Scheduled Disposal: Coordinate with your EHS department or a licensed hazardous waste contractor for scheduled pickups.
Chemical Treatment and Neutralization: The Science Behind the Disposal
While incineration by a licensed facility is the most common and recommended disposal method, understanding potential chemical treatments provides valuable insight into the management of this waste stream. These treatments should only be performed by trained personnel as part of a sanctioned waste management protocol.[19]
Treatment of the Aldehyde Functional Group
The aldehyde group is reactive and can be chemically transformed to a less hazardous functional group, such as a carboxylic acid, through oxidation.
-
Oxidation: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids using various oxidizing agents.[18][19][20] For instance, potassium peroxymonosulfate (Oxone®) is an effective oxidizing agent for this transformation.[19] Another approach involves using hydrogen peroxide in a basic solution.[20]
-
Causality: The oxidation of the aldehyde to a carboxylic acid can reduce its reactivity and potential for certain hazardous reactions.
-
Treatment of the Chlorinated Aromatic Ring
The chlorinated aromatic structure is generally persistent. Advanced degradation techniques are required to break it down.
-
Reductive Dehalogenation: This process involves the replacement of chlorine atoms with hydrogen atoms. This can be achieved using various chemical reagents or catalytic processes.
-
Oxidative Degradation: Advanced oxidation processes, such as using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), can generate highly reactive hydroxyl radicals that can break down the aromatic ring.[17]
-
Causality: The degradation of the chlorinated aromatic ring is crucial for reducing the long-term environmental persistence and toxicity of the compound.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup:
-
Wearing appropriate PPE, carefully clean up the spill using absorbent pads.
-
Place all contaminated materials, including PPE, into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area according to your institution's EHS procedures.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. CDC - Flavorings-Related Lung Disease: Personal Protective Equipment - NIOSH Workplace Safety and Health Topic [med.iiab.me]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. practicegreenhealth.org [practicegreenhealth.org]
- 6. alsglobal.com [alsglobal.com]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. memphis.edu [memphis.edu]
- 10. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. store.astm.org [store.astm.org]
- 13. bucknell.edu [bucknell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. p2infohouse.org [p2infohouse.org]
- 17. scispace.com [scispace.com]
- 18. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Comprehensive Safety & Handling Guide: 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No: 37560-50-2). As a compound with incompletely characterized toxicological properties, a cautious and systematic approach to safety is paramount. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely with this compound, minimizing exposure and ensuring regulatory compliance.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The toxicological properties of this compound have not been fully investigated.[2] Therefore, it must be handled with the assumption that it may have other, as-yet-unidentified hazardous properties. A thorough risk assessment should be conducted before any new procedure involving this chemical.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
Standard Laboratory Operations
For routine small-scale laboratory use (milligram to gram quantities), the following PPE is mandatory:
| PPE Component | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields (conforming to EN 166 or ANSI Z87.1) or goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents direct skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A properly fitting lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if work is conducted in a certified chemical fume hood. | A fume hood provides primary containment of vapors and dust. |
Large-Scale Operations and Emergency Situations
For operations involving larger quantities or in the event of a spill or emergency, an enhanced level of PPE is required. This corresponds to a Level C or B protection level in accordance with EPA and CHEMM guidelines.[3][4]
| PPE Component | Specifications | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles and a face shield. | Provides a higher level of protection against splashes and airborne particles.[5][6] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile inner, neoprene outer). | Reduces the risk of exposure from a single glove failure. |
| Body Protection | Chemical-resistant suit or coveralls. | Offers full-body protection from chemical splashes and contamination.[3] |
| Respiratory Protection | A full-face or half-mask air-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) in emergency situations. | Protects against inhalation of high concentrations of vapors or dust. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimizing the risk of exposure. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use.[1][2] Store in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2]
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][7] Remove and wash contaminated clothing before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containment
-
Solid Waste: Unused or contaminated solid material should be swept up and shoveled into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not empty into drains.[8]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated waste container.
Disposal Method
-
All waste containing this compound must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]
Emergency Procedures
In the event of a spill or uncontrolled release, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Contain: For small spills, and if properly trained and equipped with the appropriate PPE, contain the spill by sweeping up the solid material and placing it in a suitable container for disposal.[2]
-
Report: Report the incident to your institution's environmental health and safety department.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.at [fishersci.at]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
